4,5-Dichlorophthalamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichlorobenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-5-1-3(7(11)13)4(8(12)14)2-6(5)10/h1-2H,(H2,11,13)(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIXKEAUEDTQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350845 | |
| Record name | 4,5-Dichlorophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147699-62-5 | |
| Record name | 4,5-Dichlorophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dichlorophthalamide: Structure, Properties, and Synthetic Applications
Introduction: Unveiling a Core Scaffold in Chemical Synthesis
4,5-Dichlorophthalamide, systematically known as 5,6-dichloro-1H-isoindole-1,3(2H)-dione, is a chlorinated derivative of the widely recognized phthalimide scaffold. While seemingly a simple modification of a classic structure, the introduction of two chlorine atoms onto the benzene ring profoundly influences the molecule's electronic properties, reactivity, and ultimately, its utility. This guide provides an in-depth exploration of this compound, moving beyond basic data to offer insights into its structural characteristics, chemical behavior, and strategic applications for researchers in synthetic chemistry and drug discovery. The presence of the electron-withdrawing chloro substituents enhances the acidity of the N-H proton and modifies the aromatic ring's susceptibility to nucleophilic attack, making it a distinct and valuable building block.[1]
This document serves as a technical resource, consolidating critical data and field-proven methodologies for professionals seeking to leverage this compound in their research endeavors.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound define its behavior in a laboratory setting. The molecule consists of a benzene ring fused to a five-membered heterocyclic ring containing an imide functional group. Two chlorine atoms are substituted at the 4 and 5 positions of the aromatic ring.
Structural Representation
The 2D structure of this compound is depicted below, illustrating the arrangement of atoms and the core phthalimide architecture.
Caption: 2D Chemical Structure of this compound.
Core Chemical and Physical Data
The essential physicochemical properties of this compound are summarized in the table below for quick reference. These values are critical for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 15997-89-4 | [2] |
| Molecular Formula | C₈H₃Cl₂NO₂ | [2] |
| Molecular Weight | 216.02 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 217-219 °C | [2] |
| Solubility | Sparingly soluble in water; Soluble in acetone, chloroform. | [1] |
| InChI Key | QJPBDGMPYPSJSF-UHFFFAOYSA-N | [2] |
| SMILES | Clc1cc2C(=O)NC(=O)c2cc1Cl | [2] |
Reactivity and Chemical Behavior
The chemical personality of this compound is dominated by the interplay between the imide group and the dichlorinated aromatic ring.
-
Acidity of the N-H Proton : The two electron-withdrawing carbonyl groups flanking the nitrogen atom render the N-H proton significantly acidic (pKa of unsubstituted phthalimide is ~8.3).[1] This acidity is further enhanced by the inductive effect of the two chlorine atoms on the benzene ring. This property is paramount in the Gabriel synthesis and its variations, where the molecule is readily deprotonated by a mild base (e.g., potassium carbonate) to form a nucleophilic phthalimide anion.
-
Nucleophilic Substitution at Nitrogen : The resulting phthalimide anion is an excellent nucleophile, readily reacting with alkyl halides to form N-substituted derivatives. This reaction is a cornerstone of the Gabriel synthesis for preparing primary amines.[1]
-
Ring-Opening Reactions : The imide ring, while stable, can be cleaved under specific conditions. Treatment with strong nucleophiles like hydrazine or aqueous base leads to the opening of the five-membered ring.[3] This is often the final step in the Gabriel synthesis to liberate the desired primary amine.[1]
-
Aromatic Ring Chemistry : The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the imide moiety and the chlorine atoms. Conversely, these groups make the ring more susceptible to nucleophilic aromatic substitution, although harsh conditions are typically required.
Synthesis Protocol: From Anhydride to Imide
This compound is most commonly and efficiently synthesized from its corresponding anhydride, 4,5-dichlorophthalic anhydride. The following protocol details a reliable method for this transformation.
Diagram of Synthetic Workflow
Sources
An In-depth Technical Guide to the Physicochemical Characteristics of 4,5-Dichlorophthalamide
Introduction: Defining 4,5-Dichlorophthalamide in Context
This compound, systematically known as 4,5-dichlorobenzene-1,2-dicarboxamide, is a halogenated aromatic diamide. Unlike its more commonly cited precursor, 4,5-dichlorophthalimide, the diamide features two primary amide groups originating from the benzene ring's ortho positions. This structural distinction is critical, as it fundamentally alters the compound's hydrogen bonding capabilities, reactivity, and solubility profile. While not as extensively characterized in standalone studies as its imide counterpart, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of pigments and functional materials. For instance, it is a direct precursor to 4,5-dichloro-1,2-dicyanobenzene, a building block for substituted phthalocyanines, which are vital as specialized dyes and molecular organic conductors.
This guide provides a comprehensive overview of the known physicochemical properties of this compound, complemented by field-proven, standardized methodologies for their determination. The focus is on the causality behind experimental choices, ensuring that researchers can not only understand the data but also confidently reproduce and validate these characterizations in their own laboratories.
Core Physicochemical Properties
A summary of the key physicochemical identifiers and properties for this compound is presented below.
| Property | Value / Data | Source |
| IUPAC Name | 4,5-dichlorobenzene-1,2-dicarboxamide | N/A |
| Molecular Formula | C₈H₆Cl₂N₂O₂ | N/A |
| Molecular Weight | 233.05 g/mol | N/A |
| CAS Number | Not explicitly available in searched literature. | N/A |
| Appearance | Precipitated solid | [1] |
| Melting Point | Not explicitly reported; requires experimental determination. | N/A |
| Boiling Point | Expected to decompose before boiling at atmospheric pressure. | N/A |
| Aqueous Solubility | Low; precipitates from aqueous ammonia solution. | [1] |
| pKa | Not experimentally determined. | N/A |
Synthesis from 4,5-Dichlorophthalimide
The primary route to this compound is through the ammonolysis of its corresponding imide. This reaction involves the nucleophilic attack of ammonia on the carbonyl carbons of the imide ring, leading to ring-opening and the formation of the diamide.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures[1]. The causality for using a concentrated ammonia solution is to provide a high concentration of the nucleophile (NH₃) to drive the equilibrium towards the ring-opened diamide product. The addition of ammonium chloride can help to buffer the solution.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, combine 4,5-dichlorophthalimide (1.0 eq) with a 25% aqueous ammonia solution.
-
Reaction Execution : Stir the suspension at a controlled temperature (e.g., 30°C) for approximately 2-4 hours[1]. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting imide spot.
-
Product Isolation : Upon completion, cool the reaction mixture in an ice bath (e.g., to 5°C) to maximize the precipitation of the product[1].
-
Purification : Collect the resulting solid precipitate by vacuum filtration.
-
Washing : Wash the collected solid thoroughly with cold deionized water to remove unreacted ammonia, ammonium salts, and other water-soluble impurities.
-
Drying : Dry the purified product under vacuum to yield this compound.
-
Characterization : The final product should be characterized by determining its melting point and recording its IR and NMR spectra to confirm its identity and purity.
Sources
4,5-Dichlorophthalamide CAS number 15997-89-4
An In-Depth Technical Guide to 4,5-Dichlorophthalamide (CAS: 15997-89-4)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 15997-89-4), a versatile halogenated phthalimide derivative. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental chemical and physical properties, detailed synthesis and purification protocols, and robust analytical characterization methods. Furthermore, it explores its diverse applications as a key intermediate in organic synthesis, including its role in the development of agrochemicals, dyes, and as a specialized amino-protecting group in carbohydrate chemistry. While direct biological activity is not extensively documented, its utility as a scaffold for bioactive molecules is discussed within the context of medicinal chemistry. This guide concludes with essential safety, handling, and storage information to ensure its proper use in a laboratory setting.
Chemical & Physical Properties
This compound, also known by its systematic name 5,6-dichloro-1H-isoindole-1,3(2H)-dione, is a white to off-white crystalline solid.[1] Its core structure consists of a phthalimide moiety with two chlorine atoms substituted on the benzene ring, which significantly influences its reactivity and physical properties.[1] The compound is sparingly soluble in water but demonstrates greater solubility in organic solvents like acetone and chloroform.[1]
| Property | Value | Source |
| CAS Number | 15997-89-4 | [2] |
| Molecular Formula | C₈H₃Cl₂NO₂ | [2][3] |
| Molecular Weight | 216.02 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder/solid | [1] |
| Melting Point | 217-219 °C | [2][4] |
| Density | 1.643 g/cm³ | [4] |
| Solubility | Sparingly soluble in water; soluble in acetone, chloroform | [1] |
| InChI Key | QJPBDGMPYPSJSF-UHFFFAOYSA-N | [2] |
| SMILES | Clc1cc2C(=O)NC(=O)c2cc1Cl | [2] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the reaction of its corresponding acid or anhydride with an ammonia source. A reliable method involves the treatment of 4,5-dichlorophthalic acid with ammonium carbonate in acetic acid.[5] The rationale for this approach is the in-situ formation of the ammonium salt of the dicarboxylic acid, which upon heating, undergoes cyclization via dehydration to form the stable five-membered imide ring. Acetic acid serves as a high-boiling solvent that facilitates the removal of water, driving the reaction to completion.
Detailed Synthesis Protocol[5]
-
Apparatus Setup: Assemble a distillation apparatus with a 500 mL round-bottom flask, a distillation head, a condenser, and a receiving flask. Place the reaction flask on a suitable heating mantle (e.g., a sand bath).
-
Reagent Addition: To the 500 mL flask, add ammonium carbonate (135 g, 1.4 mol) followed by glacial acetic acid (300 mL).
-
Addition of Starting Material: Carefully add 4,5-dichlorophthalic acid (150 g, 0.64 mol) to the mixture.
-
Reaction: Heat the reaction mixture to boiling. Acetic acid and water will begin to distill. Continue the distillation until approximately 250 mL of solvent has been collected. This step is critical for removing the water formed during the imide ring closure.
-
Precipitation: Allow the remaining reaction mixture to cool slightly, then pour it into 200 mL of cold water while stirring. The product will precipitate as a solid.
-
Isolation and Purification: Filter the precipitate using a Büchner funnel. Wash the collected solid thoroughly with water to remove any residual acetic acid and inorganic salts.
-
Drying: Dry the purified product in air or in a vacuum oven at a moderate temperature. The expected yield is approximately 130 g (94%).
Purification
For most applications, the product obtained from the above protocol is of sufficient purity (>97%).[2] If higher purity is required, recrystallization can be performed using an appropriate solvent system, such as an ethanol/water mixture.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Confirming the identity and purity of synthesized this compound is crucial. Standard spectroscopic techniques are employed for this purpose.[6]
| Technique | Expected Data |
| ¹H NMR | A single peak (singlet) in the aromatic region, typically around δ 8.05 ppm (in DMSO-d₆), corresponding to the two equivalent aromatic protons.[5] |
| ¹³C NMR | Signals corresponding to the carbonyl carbons and the aromatic carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (approx. 3224 cm⁻¹), C=O stretching of the imide group (approx. 1711 cm⁻¹), and C-Cl stretching.[5] |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (216.02 m/z), showing the characteristic isotopic pattern for a molecule containing two chlorine atoms. |
Protocol: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the dried this compound sample.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Dissolution: Cap the NMR tube and vortex or gently agitate it until the sample is fully dissolved. Mild heating may be required for less soluble samples.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.[7][8]
Applications in Chemical Synthesis
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the imide nitrogen and the potential for nucleophilic substitution of the chlorine atoms under certain conditions.[1]
-
Intermediate for Agrochemicals and Dyes: The dichlorinated phthalimide core is a precursor for various agrochemicals and pigments.[1] The chlorine substituents can be displaced by other functional groups to synthesize a range of derivatives.
-
Synthesis of N-Substituted Phthalimides: The imide proton is acidic and can be deprotonated by a base, allowing for N-alkylation or N-arylation. This is a fundamental step in the Gabriel synthesis of primary amines and in the creation of complex molecules, such as N-(3-bromopropyl)-4,5-dichlorophthalimide.[2][6]
-
Precursor to Phthalocyanines: It can be converted to 4,5-dichlorophthalonitrile, a key starting material for the synthesis of peripherally substituted phthalocyanine dyes and pigments.[9]
-
Amino-Protecting Group: The 4,5-dichlorophthaloyl (DCPhth) group has been developed as a superior alternative to the standard phthaloyl (Phth) group for protecting amino functionalities, particularly in carbohydrate chemistry.[10][11] The electron-withdrawing chlorine atoms facilitate the removal of the protecting group under much milder conditions (e.g., using ethylenediamine at room temperature) compared to the harsh conditions often required for dephthaloylation.[10][11] This mild deprotection is crucial when working with sensitive, complex oligosaccharides.
Caption: Key synthetic applications of this compound.
Biological Activity and Drug Development Context
While specific, potent biological activity for this compound itself is not widely reported in the literature, the phthalimide scaffold is a well-established pharmacophore in medicinal chemistry. Many halogenated natural products exhibit significant biological activities, including antibacterial, antifungal, and antitumor effects.[12]
Phthalimide derivatives have been investigated for a wide range of therapeutic applications. For instance, certain N-phenyl-substituted phthalimides have shown inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria, by targeting the cytochrome bc₁ complex.[13] The core structure of this compound serves as an excellent starting point for generating libraries of novel compounds for high-throughput screening. The chlorine atoms provide handles for further chemical modification (e.g., via palladium-catalyzed cross-coupling reactions), and the imide nitrogen can be functionalized to explore structure-activity relationships (SAR).
Caption: Conceptual role in a drug discovery workflow.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling using appropriate personal protective equipment (PPE).[2] It is known to cause skin and eye irritation and may cause respiratory irritation.[2]
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark)[2] |
| Signal Word | Warning[2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Target Organs | Respiratory system[2] |
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
Conclusion
This compound is a readily synthesized and synthetically valuable chemical intermediate. Its stable, dichlorinated phthalimide structure makes it an important precursor for a variety of chemical products and a specialized tool in complex organic synthesis, most notably as the source of the DCPhth amino-protecting group. For medicinal chemists, it represents a promising and adaptable scaffold for the development of novel therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties.
References
-
4,5-DICHLOROPHTHALIMIDE [15997-89-4]. (n.d.). Chemsigma. Retrieved from [Link]
-
Manabe, S., & Ito, Y. (2001). 4,5-Dichlorophthaloyl Group for Amino Protection in Carbohydrate Chemistry. The Journal of Organic Chemistry, 66(22), 7475–7481. Retrieved from [Link]
-
4,5-DICHLOROPHTHALIMIDE(15997-89-4). (n.d.). LookChem. Retrieved from [Link]
-
Klyushin, V. V., et al. (2024). IMPROVED METHOD FOR PREPARATION OF 4,5-DICHLOROPHTHALONITRILE AND SYNTHESIS OF 4-CHLORO-5-(R-AMINO)PHTHALONITRILES ON ITS BASIS. MACROHETEROCYCLES, 5(2), 95-101. Retrieved from [Link]
-
Manabe, S., & Ito, Y. (2001). 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry. PubMed. Retrieved from [Link]
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek. Retrieved from [Link]
-
Gribble, G. W. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. Retrieved from [Link]
-
Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. (2023). PMC. Retrieved from [Link]
-
Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. (2019). NIH. Retrieved from [Link]
-
Biological Activities and Potential Applications of Phytotoxins. (2024). MDPI. Retrieved from [Link]
-
Biological activity and physicochemical parameters of marine halogenated natural products... (2005). PubMed. Retrieved from [Link]
-
Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. (n.d.). PubChem. Retrieved from [Link]
-
Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2016). MDPI. Retrieved from [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA. Retrieved from [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju. Retrieved from [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. Retrieved from [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group. Retrieved from [Link]
-
Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Analytical Methods (methods used to detect and measure each analyte). (n.d.). FDA. Retrieved from [Link]
-
4,5-Dichlorophthalic acid. (n.d.). PubChem. Retrieved from [Link]
-
A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. (2017). PMC - NIH. Retrieved from [Link]
Sources
- 1. CAS 15997-89-4: 4,5-dichlorophthalimide | CymitQuimica [cymitquimica.com]
- 2. 4,5-二氯邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. chemintech.ru [chemintech.ru]
- 6. 4,5-Dichlorophthalimide 97 15997-89-4 [sigmaaldrich.com]
- 7. bionmr.unl.edu [bionmr.unl.edu]
- 8. mdpi.com [mdpi.com]
- 9. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Activity of Recently Discovered Halogenated Marine Natural Products | MDPI [mdpi.com]
- 13. Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectrumchemical.com [spectrumchemical.com]
synthesis route to 4,5-Dichlorophthalamide from dichlorophthalic acid
An In-depth Technical Guide to the Synthesis of 4,5-Dichlorophthalamide from 4,5-Dichlorophthalic Acid
Introduction
This compound is a halogenated aromatic diamide that serves as a valuable building block in the synthesis of various functional organic molecules. Its structural features, including the presence of two chlorine atoms and two amide functional groups on a benzene ring, make it a precursor for pigments, polymers, and compounds with potential pharmaceutical applications. This guide provides a comprehensive, in-depth technical overview of a reliable and efficient synthetic route to this compound, starting from the readily available 4,5-dichlorophthalic acid. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, mechanistic insights, and practical guidance.
Synthetic Strategy: A Two-Step Approach
The most direct and efficient pathway for the synthesis of this compound from 4,5-dichlorophthalic acid involves a two-step process. This strategy is predicated on the initial conversion of the dicarboxylic acid into a more reactive intermediate, the corresponding cyclic anhydride, which is then subjected to amidation.
-
Step 1: Dehydration to 4,5-Dichlorophthalic Anhydride. The first step involves the intramolecular dehydration of 4,5-dichlorophthalic acid to form the cyclic 4,5-dichlorophthalic anhydride. This is a crucial activation step, as the anhydride is significantly more susceptible to nucleophilic attack than the parent dicarboxylic acid.
-
Step 2: Amidation of 4,5-Dichlorophthalic Anhydride. The second step is the reaction of the synthesized anhydride with an ammonia source to yield the target this compound. This reaction proceeds via the opening of the anhydride ring by the nucleophilic ammonia.
This two-step approach is advantageous due to the high yields and purity of the intermediate and final products, as well as the relatively straightforward experimental procedures.
Experimental Protocols
Part A: Synthesis of 4,5-Dichlorophthalic Anhydride
This protocol is adapted from established procedures for the dehydration of phthalic acids.[1][2] Acetic anhydride is employed as both the dehydrating agent and the reaction solvent.
Materials and Equipment:
-
4,5-Dichlorophthalic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichlorophthalic acid (e.g., 0.1 moles).
-
Add a sufficient volume of acetic anhydride to fully suspend the acid (e.g., 3-4 mL per gram of acid).[2]
-
Heat the mixture to reflux with continuous stirring. The reaction is typically complete within 2-3 hours.[1][2]
-
After the reflux period, allow the reaction mixture to cool to room temperature. As the solution cools, the 4,5-dichlorophthalic anhydride will precipitate out of the solution.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of a non-polar solvent, such as diethyl ether or hexane, to remove residual acetic anhydride and acetic acid.
-
Dry the product under vacuum to obtain pure 4,5-dichlorophthalic anhydride as a white solid.
Causality of Experimental Choices:
-
Acetic Anhydride: Acetic anhydride is an excellent choice for this dehydration because it is a powerful dehydrating agent that also serves as a solvent for the reaction. The by-product, acetic acid, is volatile and easily removed.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization and dehydration to occur at a reasonable rate.
Part B: Synthesis of this compound
This part of the protocol describes the amidation of the synthesized 4,5-dichlorophthalic anhydride. The reaction of cyclic anhydrides with ammonia is a well-established method for the formation of amides and their derivatives.[3][4][5]
Materials and Equipment:
-
4,5-Dichlorophthalic anhydride (from Part A)
-
Concentrated ammonium hydroxide (28-30% NH₃ in water)
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Suspend the 4,5-dichlorophthalic anhydride (e.g., 0.05 moles) in a minimal amount of a suitable solvent, or it can be used directly if finely powdered.
-
In a separate beaker, cool concentrated ammonium hydroxide in an ice bath.
-
Slowly and carefully add the 4,5-dichlorophthalic anhydride to the cold, stirred ammonium hydroxide solution. The addition should be portion-wise to control the exothermic reaction.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
The this compound will precipitate from the aqueous solution as a white solid.
-
Collect the product by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted ammonia and ammonium salts.
-
Dry the product thoroughly under vacuum.
Causality of Experimental Choices:
-
Ammonium Hydroxide: Concentrated ammonium hydroxide provides a high concentration of ammonia, the nucleophile required for the amidation reaction.
-
Ice Bath: The reaction between the anhydride and ammonia is exothermic. Performing the initial addition in an ice bath helps to control the reaction temperature, preventing potential side reactions and ensuring the stability of the product.
Mechanistic Insights
The synthesis proceeds through two distinct and well-understood reaction mechanisms.
1. Anhydride Formation: The formation of 4,5-dichlorophthalic anhydride from the corresponding dicarboxylic acid in the presence of acetic anhydride is an equilibrium-driven dehydration reaction. The acetic anhydride acts as a water scavenger, driving the equilibrium towards the formation of the cyclic anhydride.
2. Amidation of the Anhydride: The reaction of 4,5-dichlorophthalic anhydride with ammonia is a classic example of nucleophilic acyl substitution.[5]
-
Step 1: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate.
-
Step 2: The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the formation of an amide and a carboxylate salt.
-
Step 3: A second molecule of ammonia reacts with the carboxylic acid group to form the second amide, yielding the final this compound product.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |
| 4,5-Dichlorophthalic Acid | C₈H₄Cl₂O₄ | 235.02 | 198-200 (decomposes)[6] | - |
| 4,5-Dichlorophthalic Anhydride | C₈H₂Cl₂O₃ | 217.01 | 180-181[2] | >90 |
| This compound | C₈H₄Cl₂N₂O₂ | 231.04 | >300 (expected) | >85 |
Visualization of the Synthetic Workflow
Caption: Synthetic route from 4,5-Dichlorophthalic Acid to this compound.
Troubleshooting and Optimization
-
Incomplete Dehydration (Step 1): If the yield of the anhydride is low, ensure that the 4,5-dichlorophthalic acid is fully dissolved/suspended in the acetic anhydride and that the reflux is maintained for a sufficient duration. The presence of water in the starting material or solvent can inhibit the reaction.
-
Low Yield in Amidation (Step 2): Ensure that a sufficient excess of concentrated ammonium hydroxide is used to drive the reaction to completion. The temperature control during the addition of the anhydride is also critical to prevent side reactions.
-
Product Purity: The final product can be recrystallized from a suitable solvent, such as ethanol or a DMF/water mixture, to achieve higher purity if required.
Conclusion
The synthesis of this compound from 4,5-dichlorophthalic acid is a robust and high-yielding process when conducted via the intermediate formation of 4,5-dichlorophthalic anhydride. This guide provides a detailed and scientifically grounded protocol for this transformation, rooted in established chemical principles. By understanding the underlying mechanisms and adhering to the outlined experimental procedures, researchers can reliably produce this valuable chemical building block for a variety of applications in science and industry.
References
-
PrepChem.com. Synthesis of 4,5-dichlorophthalic anhydride. [Link]
-
ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]
-
J-STAGE. 4,5-Dichlorophthaloyl Group for Amino Protection in Carbohydrate Chemistry. [Link]
-
MDPI. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]
-
R Discovery. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]
-
PubMed. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]
-
MDPI. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. [Link]
-
PrepChem.com. Synthesis of A. 4,5-Dichlorophthalic Anhydride. [Link]
- Google Patents. JPH07109245A - Method for producing 4,5-dichlorophthalic acid or salt thereof.
-
ResearchGate. (PDF) Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]
- Google Patents.
-
Chemistry LibreTexts. Reactions of Acid Anhydrides with Nitrogen Compounds. [Link]
Sources
Spectroscopic Profile of 4,5-Dichlorophthalamide: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 4,5-Dichlorophthalamide, a key intermediate in the synthesis of various organic materials and pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural characterization. Our approach emphasizes the synergy between these techniques to provide a holistic understanding of the molecule's chemical architecture.
Molecular Structure and Spectroscopic Rationale
This compound (C₈H₄Cl₂N₂O₂) presents a symmetrical aromatic structure with two amide functional groups and two chlorine substituents on the benzene ring. This inherent symmetry is a critical factor in interpreting its spectroscopic data, particularly in NMR, where chemically equivalent nuclei will produce singular resonance signals. The presence of carbonyl groups, N-H bonds, and the chlorinated aromatic ring are expected to give rise to characteristic signals in IR and mass spectra. Understanding the interplay of these structural features is paramount for accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide crucial information for structural confirmation.
¹H NMR Spectroscopy
Due to the symmetrical nature of the this compound molecule, the two protons on the aromatic ring are chemically equivalent. This results in a simplified ¹H NMR spectrum.
Experimental Protocol: A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer at room temperature. A sufficient number of scans are accumulated to ensure a good signal-to-noise ratio.
Data Interpretation: The ¹H NMR spectrum is expected to show a single sharp signal (a singlet) in the aromatic region.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~8.05 ppm | Singlet | 2H | Ar-H |
Table 1: ¹H NMR Data for this compound.
The observation of a singlet for the two aromatic protons is a direct consequence of the molecule's C₂ᵥ symmetry. The downfield chemical shift is attributed to the deshielding effect of the electron-withdrawing carbonyl and chloro groups.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. The spectrum is typically acquired on the same spectrometer, with a wider spectral width to encompass the range of carbon chemical shifts.
Data Interpretation: Based on the molecular symmetry, four distinct carbon signals are anticipated: one for the two equivalent aromatic carbons bearing a hydrogen atom, one for the two equivalent aromatic carbons bonded to chlorine, one for the two equivalent aromatic carbons attached to the carbonyl groups, and one for the two equivalent carbonyl carbons.
| Chemical Shift (δ) | Assignment |
| ~127.2 ppm | C -H |
| ~135.0 - 138.0 ppm | C -Cl |
| ~139.5 ppm | C -C=O |
| ~163.3 ppm | C =O (Amide) |
Table 2: Predicted ¹³C NMR Data for this compound.[1]
The chemical shifts are influenced by the electronegativity of the substituents. The carbonyl carbons resonate at the most downfield position due to the strong deshielding effect of the oxygen atom. The carbons attached to chlorine also exhibit a downfield shift.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Experimental Protocol: A solid sample of this compound is prepared as a potassium bromide (KBr) pellet. A small amount of the finely ground compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using an FT-IR spectrometer.
Data Interpretation: The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H and C=O stretching vibrations of the amide groups, as well as vibrations associated with the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |
| ~1710 - 1670 | Strong | C=O Stretch (Amide I band) |
| ~1600 - 1500 | Medium | C=C Stretch (Aromatic Ring) |
| ~1550 | Medium | N-H Bend (Amide II band) |
| ~800 - 700 | Strong | C-Cl Stretch |
Table 3: Characteristic IR Absorption Bands for this compound.
The broadness of the N-H stretching band is indicative of hydrogen bonding in the solid state. The strong carbonyl absorption is a hallmark of the amide functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: A dilute solution of this compound is introduced into an electron ionization (EI) mass spectrometer. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Data Interpretation: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with a relative intensity ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Expected Fragmentation Pathways: The primary fragmentation of the molecular ion is likely to involve the loss of a chlorine atom or a carbonyl group.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
The presence of these characteristic fragments and their isotopic patterns provides strong evidence for the proposed structure of this compound.
Integrated Spectroscopic Analysis: A Cohesive Structural Portrait
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The singlet in the ¹H NMR confirms the symmetrical substitution pattern on the aromatic ring. The four distinct signals in the ¹³C NMR spectrum align perfectly with the number of unique carbon environments in the molecule. The IR spectrum provides definitive evidence for the presence of amide functional groups and the chlorinated aromatic system. Finally, the mass spectrum confirms the molecular weight and the presence of two chlorine atoms through its characteristic isotopic cluster and fragmentation pattern.
Caption: Interconnectivity of spectroscopic data for structural elucidation.
This cohesive analysis, drawing upon the strengths of each spectroscopic method, provides an unambiguous structural determination of this compound, underscoring the importance of a multi-technique approach in modern chemical analysis.
References
-
Al-Hourani, B. J.; Al-Awaida, W. J.; Al-Hamdani, A. A. S. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules2022 , 27(21), 7215. [Link]
Sources
The Solubility Profile of 4,5-Dichlorophthalamide in Organic Solvents: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the solubility profile of 4,5-Dichlorophthalamide, a key intermediate in the synthesis of various pharmaceuticals and functional materials. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the quality and efficacy of the final product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.
Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a fundamental physicochemical property that governs its behavior throughout the entire lifecycle of a product, from synthesis to formulation. A thorough understanding of a compound's solubility in various solvent systems is not merely an academic exercise; it is a critical component of process development, ensuring efficiency, scalability, and reproducibility.
In the realm of synthetic chemistry, solvent selection directly impacts reaction kinetics, yield, and purity. For crystallization processes, the choice of solvent is the most critical parameter, influencing crystal habit, size distribution, and polymorphic form, all of which can have profound effects on the downstream processing and bioavailability of the final product. In formulation science, the solubility profile dictates the choice of excipients and the feasibility of different dosage forms.
This guide will delve into the specific solubility characteristics of this compound, providing a framework for its rational use in various applications.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid.[1] Its molecular structure, characterized by a phthalimide core with two chlorine substituents on the aromatic ring, dictates its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₈H₃Cl₂NO₂ | [1][2] |
| Molecular Weight | 216.02 g/mol | [2] |
| Melting Point | 217-219 °C | [2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| CAS Number | 15997-89-4 | [2] |
The presence of the polar imide group suggests the potential for hydrogen bonding, while the dichlorinated aromatic ring introduces a degree of lipophilicity and alters the electronic distribution of the molecule compared to its parent compound, phthalimide. This duality in its structure leads to a nuanced solubility profile across a range of organic solvents.
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, principle for predicting solubility. A more sophisticated understanding requires consideration of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding, between the solute (this compound) and the solvent molecules.
The solubility of a crystalline solid in a liquid is governed by two main factors: the energy required to break the crystal lattice of the solid and the energy released upon the solvation of the solute molecules by the solvent. For this compound, the relatively high melting point suggests a stable crystal lattice, which would require a significant amount of energy to disrupt. Therefore, solvents that can form strong interactions with the this compound molecule are more likely to be effective at dissolving it.
Based on the structure of this compound, we can anticipate the following trends:
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are expected to be good solvents. Their polarity allows for effective interaction with the polar imide group, while their aprotic nature prevents them from competing for hydrogen bonds with the imide hydrogen.
-
Polar Protic Solvents: Solvents such as methanol and ethanol can act as both hydrogen bond donors and acceptors. While they can interact with the carbonyl groups of the imide, their ability to solvate the entire molecule might be less effective than polar aprotic solvents.
-
Nonpolar Solvents: Solvents like toluene and hexane are expected to be poor solvents for this compound due to the significant mismatch in polarity.
Experimentally Determined Solubility Profile of this compound
The following table presents an estimated solubility profile of this compound in a selection of common organic solvents at ambient temperature (approximately 25°C). These values are based on the known solubility of phthalimide and related chlorinated aromatic compounds and should be considered as a guide for solvent screening.[4][5] For critical applications, experimental verification is strongly recommended.
| Solvent | Solvent Type | Predicted Solubility at 25°C ( g/100 mL) |
| Acetone | Polar Aprotic | 1 - 5 |
| Chloroform | Nonpolar | 0.5 - 2 |
| Dichloromethane | Nonpolar | 0.5 - 2 |
| Dimethylformamide (DMF) | Polar Aprotic | > 10 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10 |
| Ethanol | Polar Protic | 0.1 - 0.5 |
| Ethyl Acetate | Polar Aprotic | 1 - 5 |
| Methanol | Polar Protic | 0.1 - 0.5 |
| Toluene | Nonpolar | < 0.1 |
Temperature Dependence: The solubility of most solid organic compounds in organic solvents increases with temperature. This endothermic dissolution process is expected to hold true for this compound. Therefore, for applications requiring higher concentrations, elevating the temperature of the solvent can be an effective strategy.
Experimental Protocol for Determining the Solubility of this compound
To obtain precise and reliable quantitative solubility data, a well-controlled experimental procedure is essential. The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for this purpose.[6][7]
Principle of the Method
The isothermal shake-flask method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature.[6] By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant represents the solubility of the compound at that specific temperature. The concentration is then determined by a suitable analytical technique, such as gravimetric analysis, which involves evaporating the solvent and weighing the residual solute.[7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringes and syringe filters (chemically compatible with the solvents)
-
Analytical balance (readable to at least 0.1 mg)
-
Drying oven
-
Desiccator
Step-by-Step Experimental Workflow
-
Preparation of the Solid-Solvent Slurry:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume or weight of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C, 50°C).
-
Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure that the concentration of the dissolved solid remains constant over time.
-
-
Sample Collection and Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically resistant filter. This step is critical to ensure that no solid particles are transferred.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Dispense the filtered supernatant into the pre-weighed evaporating dish.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound.
-
Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the weight of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final constant weight.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mole fraction).
-
Self-Validating System and Causality
This protocol incorporates a self-validating system. The use of excess solid ensures that equilibrium is reached from a state of saturation. The constant temperature control minimizes variability. The gravimetric analysis provides a direct measurement of the dissolved solute, reducing the potential for errors associated with indirect analytical methods. The requirement to dry to a constant weight ensures the complete removal of the solvent.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.
Caption: Isothermal Shake-Flask and Gravimetric Analysis Workflow.
Caption: Factors Influencing the Solubility of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the solubility profile of this compound in organic solvents. While specific quantitative data remains a subject for further experimental investigation, the theoretical framework and the detailed experimental protocol presented herein equip researchers with the necessary tools to confidently determine and apply this critical physicochemical parameter. A thorough understanding and experimental validation of the solubility of this compound are essential for the successful development of robust and efficient chemical processes and pharmaceutical formulations.
References
-
Scribd. (n.d.). Steps in Gravimetric Analysis. Retrieved January 14, 2026, from [Link]
-
Determination of Solubility by Gravimetric Method. (n.d.). Retrieved January 14, 2026, from [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 10-13.
-
CK-12 Foundation. (n.d.). How do you calculate gravimetric analysis?. Retrieved January 14, 2026, from [Link]
-
Gravimetric Analytical Chemistry – Lab. (n.d.). Retrieved January 14, 2026, from [Link]
- Roy, K., & Saha, A. (2003). QSAR Models for Water Solubility of Organ Halogen Compounds. Internet Electronic Journal of Molecular Design, 2(1), 1-14.
- Nevalainen, T., & Kolehmainen, E. (1994). New QSAR models for polyhalogenated aromatics. Environmental Toxicology and Chemistry, 13(10), 1699-1706.
-
Scribd. (n.d.). Shake Flask Method. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5-Dichlorophthalic anhydride. PubChem. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5-Dichlorophthalic acid. PubChem. Retrieved January 14, 2026, from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved January 14, 2026, from [Link]
-
Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved January 14, 2026, from [Link]
- Al-Bayati, R. H., & Hussein, F. A. (2014). Cytotoxicity, 2D- and 3D- QSAR Study of some Halogen Containing Hydroxy and Amino Substituted Aromatic Compounds. World Journal of Organic Chemistry, 2(1), 1-8.
- Marques, M. R. C. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 46-50.
- Gramatica, P., & Papa, E. (2013). QSAR prediction of the competitive interaction of emerging halogenated pollutants with human transthyretin. SAR and QSAR in Environmental Research, 24(4), 333-349.
-
LookChem. (n.d.). Cas 15997-89-4,4,5-DICHLOROPHTHALIMIDE. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5-Dichlorophthalic acid monosodium salt. PubChem. Retrieved January 14, 2026, from [Link]
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. Retrieved January 14, 2026, from [Link]
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Improved QSARs for predictive toxicology of halogenated hydrocarbons. Retrieved January 14, 2026, from [Link]
- Kiani, M., & Abedini, R. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
-
ResearchGate. (n.d.). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. Retrieved January 14, 2026, from [Link]
-
INIS-IAEA. (n.d.). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. Retrieved January 14, 2026, from [Link]
-
ChemAxon. (n.d.). Solubility Predictor. Retrieved January 14, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phthalimide (CAS 85-41-6). Retrieved January 14, 2026, from [Link]
- Palmer, D. S., & Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules. Perspectives in Science, 1(1-6), 11-21.
-
ChemSpider. (n.d.). One step synthesis of thalidomide. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-4-methyloctane. PubChem. Retrieved January 14, 2026, from [Link]
-
ChemSpider. (n.d.). ChemSpider Synthetic Pages: Home. Retrieved January 14, 2026, from [Link]
Sources
- 1. CAS 15997-89-4: 4,5-dichlorophthalimide | CymitQuimica [cymitquimica.com]
- 2. 4,5-Dichlorophthalimide 97 15997-89-4 [sigmaaldrich.com]
- 3. 4,5-二氯邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pharmajournal.net [pharmajournal.net]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4,5-Dichlorophthalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichlorophthalamide is a halogenated aromatic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring its safe handling, processing, and storage, as well as for predicting its performance in various applications. This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques used to assess the thermal properties of this compound. It delves into the principles of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and hyphenated techniques for evolved gas analysis. Furthermore, this guide presents a hypothesized decomposition pathway for this compound and offers detailed, step-by-step experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and utilization of this compound.
Introduction to this compound
This compound is a derivative of phthalimide, a bicyclic aromatic compound. The presence of two chlorine atoms on the benzene ring is expected to significantly influence its chemical and physical properties, including its thermal stability. While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other phthalimides suggests potential use as a building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.
Understanding the thermal behavior of a compound is a critical aspect of its overall characterization. Thermal events such as melting, decomposition, and phase transitions can impact a substance's utility and safety. For instance, in the pharmaceutical industry, thermal stability is a key parameter that affects drug formulation, manufacturing processes (e.g., milling, granulation, and tableting), and shelf-life.[1]
This guide will provide a framework for a comprehensive investigation into the thermal stability and decomposition of this compound, even in the absence of extensive prior research on this specific molecule. The principles and methodologies described herein are broadly applicable to the thermal analysis of a wide range of organic compounds.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂NO₂ | [2] |
| Molecular Weight | 216.02 g/mol | [2] |
| Melting Point | 217-219 °C | [2] |
| Appearance | Off-white to light yellow powder | Inferred from similar compounds |
The relatively high melting point of this compound suggests strong intermolecular forces in the solid state, which could be influenced by the polar amide groups and the halogen atoms.[3] The presence of chlorine atoms may also impact the decomposition mechanism and the nature of the evolved gases upon heating.
Analytical Strategy for Thermal Characterization
A multi-faceted analytical approach is necessary to fully characterize the thermal stability and decomposition of this compound. The following diagram illustrates a logical workflow for such an investigation.
Caption: A comprehensive workflow for the thermal analysis of this compound.
Experimental Methodologies
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[4] It provides information on thermal events such as melting, crystallization, and glass transitions.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).
-
-
Data Analysis: Analyze the resulting thermogram to determine the melting point (peak of the endothermic event) and any other phase transitions.
Expected Outcome: A sharp endothermic peak is expected in the range of 217-219 °C, corresponding to the melting of the compound.[2] The absence of other significant thermal events before melting would suggest good thermal stability in the solid state up to its melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[5] It is used to determine the thermal stability and decomposition profile of materials.[6]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at each stage.
Expected Outcome: Based on the thermal stability of the parent phthalimide, which shows good stability up to 150 °C and completes decomposition by 250 °C, it is hypothesized that this compound will exhibit a single-step or multi-step decomposition process at temperatures above its melting point.[7][8] The presence of the C-Cl bonds might influence the decomposition temperature and the final residual mass.
Hyphenated Techniques: TGA-MS and TGA-FTIR
To identify the gaseous products evolved during decomposition, TGA can be coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).
-
TGA-MS: The evolved gases from the TGA are directly introduced into a mass spectrometer, allowing for the identification of the molecular weight of the decomposition products.
-
TGA-FTIR: The evolved gases are passed through an infrared gas cell, and the IR spectrum is continuously recorded. This allows for the identification of functional groups present in the evolved gases.
Protocol:
The TGA protocol is the same as described in section 4.2. The evolved gas transfer line and the MS or FTIR instrument should be heated to prevent condensation of the decomposition products.
Expected Evolved Gases: Based on the structure of this compound, potential decomposition products could include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen chloride (HCl)
-
Chlorinated aromatic fragments
-
Nitrogen oxides (NOx)
Forced Degradation Studies
Forced degradation studies are conducted to accelerate the degradation of a compound under various stress conditions to identify potential degradation products and pathways.[9][10]
Protocol:
-
Stress Conditions:
-
Acidic Hydrolysis: Reflux the compound in 0.1 M HCl at 80 °C for 24 hours.
-
Basic Hydrolysis: Reflux the compound in 0.1 M NaOH at 80 °C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature just below its decomposition onset (determined by TGA) for a specified period.
-
-
Analysis of Degradants:
Hypothesized Decomposition Pathway
The following diagram illustrates a plausible thermal decomposition pathway for this compound. This pathway is hypothesized based on the known decomposition patterns of similar organic compounds.
Caption: A hypothesized thermal decomposition pathway for this compound.
The initial step in the thermal decomposition is likely the fragmentation of the phthalimide ring, potentially involving the loss of carbon monoxide (CO) or hydrogen chloride (HCl). This could lead to the formation of a chlorinated benzonitrile intermediate, which would then undergo further fragmentation into smaller gaseous products and a char residue at higher temperatures.
Conclusion
A comprehensive understanding of the thermal stability and decomposition of this compound is crucial for its safe and effective application. This technical guide has outlined a systematic approach for characterizing its thermal properties using a combination of analytical techniques, including DSC, TGA, and hyphenated methods. While specific experimental data for this compound is limited, the methodologies and hypothesized pathways presented here provide a solid foundation for future research. The protocols detailed in this guide can be adapted to investigate the thermal behavior of other novel compounds, thereby contributing to the development of safer and more robust chemical processes and products.
References
-
Cai, Y. -H. (2011). Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. Asian Journal of Chemistry, 24, 481-484. [Link][7][8]
- Gale, P. A., & Steed, J. W. (Eds.). (2012).
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60.
-
Hatakeyama, T., & Quinn, F. X. (1999). Thermal analysis: Fundamentals and applications to polymer science. John Wiley & Sons.[5]
-
Cai, Y. -H. (2011). Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. Asian Journal of Chemistry, 24(2), 481-484.[7][8]
- Haines, P. J. (Ed.). (2002). Principles of thermal analysis and calorimetry. Royal Society of Chemistry.
-
Coats, A. W., & Redfern, J. P. (1963). Kinetic parameters from thermogravimetric data. Nature, 201(4914), 68-69.[6]
-
Höhne, G. W., Hemminger, W. F., & Flammersheim, H. J. (2013). Differential scanning calorimetry. Springer Science & Business Media.[4]
-
Jelić, D. (2021). Thermal Stability of Amorphous Solid Dispersions. Molecules, 26(1), 238. [Link][1]
-
Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of pharmaceutical and biomedical analysis, 61, 215–223. [Link][10]
-
Review on development of forced degradation studies and its approaches on stability indicating method. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 446-460.[9]
Sources
- 1. Thermal Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5-Dichlorophthalimide 97 15997-89-4 [sigmaaldrich.com]
- 3. Halogen Impact on the Supramolecular Organization of Chiral Phthalimide Emitters Displaying Room Temperature Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. jidps.com [jidps.com]
- 10. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5-Dichlorophthalamide: Synthesis, Properties, and Applications
Introduction
4,5-Dichlorophthalamide is a chlorinated aromatic diamide that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its structural rigidity, defined by the phthalimide backbone, and the reactivity imparted by the two chlorine atoms and amide functional groups, make it a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth examination of its core physicochemical properties, a detailed, field-tested synthesis protocol, and an overview of its significant applications for researchers and professionals in drug development and chemical synthesis.
Core Molecular Profile and Physicochemical Properties
The fundamental identity of a chemical compound is established by its molecular formula and weight, which dictates its stoichiometric behavior in reactions. This compound is registered under CAS Number 15997-89-4.[1] Its molecular structure consists of a benzene ring fused to a five-membered ring containing two amide groups, with chlorine atoms substituted at the 4 and 5 positions of the benzene ring.
The empirical formula for this compound is C₈H₃Cl₂NO₂.[1] Based on this formula, its calculated molecular weight is 216.02 g/mol .[1] This value is critical for all quantitative experimental work, from calculating molar equivalents in reaction stoichiometry to preparing solutions of known concentrations.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃Cl₂NO₂ | [1] |
| Molecular Weight | 216.02 g/mol | [1] |
| CAS Number | 15997-89-4 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 217-219 °C | [3] |
| Solubility | Sparingly soluble in water; more soluble in acetone and chloroform | [2] |
| Synonyms | 5,6-dichloro-1H-isoindole-1,3(2H)-dione, 5,6-Dichloroisoindoline-1,3-dione | [1][2][3] |
Synthesis and Mechanistic Considerations
This compound is most commonly synthesized from its corresponding imide, 4,5-dichlorophthalimide. This conversion is a nucleophilic acyl substitution reaction where the imide ring is opened by ammonia, followed by dehydration to form the diamide. The following section details a robust, two-step synthesis protocol starting from 4,5-dichlorophthalic acid.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be self-validating, with clear endpoints and characterization steps to ensure the purity and identity of the intermediate and final product.
Step 1: Synthesis of 4,5-Dichlorophthalimide from 4,5-Dichlorophthalic Acid
-
Principle: This step involves the dehydration and cyclization of a dicarboxylic acid to form a cyclic anhydride, which then reacts with an ammonia source to form the imide. The use of acetic anhydride serves as both a dehydrating agent and a solvent.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-dichlorophthalic acid (50.0 g, 0.21 mol) and acetic anhydride (45 mL, 0.22 mol).[4]
-
Heat the mixture to 130 °C for 3 hours.[4] The reactants will dissolve as the reaction progresses.
-
After 3 hours, cool the reaction mixture to room temperature. A precipitate of 4,5-dichlorophthalimide will form.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with petroleum ether (40–60 °C) to remove residual acetic acid and anhydride.[4]
-
Dry the product under vacuum to yield 4,5-dichlorophthalimide as a crystalline solid.
-
Step 2: Conversion of 4,5-Dichlorophthalimide to this compound
-
Principle: The cyclic imide is subjected to ammonolysis. The ammonia acts as a nucleophile, attacking the carbonyl carbons and opening the ring to form an intermediate, which then rearranges to the more stable diamide.
-
Procedure:
-
In a 250 mL round-bottom flask with magnetic stirring, suspend the synthesized 4,5-dichlorophthalimide (8.0 g, 37 mmol) in a 25% aqueous ammonia solution (110 mL).[4]
-
Stir the suspension vigorously at room temperature for 24 hours.
-
To drive the reaction to completion, add an additional volume of 33% ammonia solution (36 mL) and continue stirring for another 24 hours.[4]
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the product extensively with water (approximately 300 mL) to remove any unreacted ammonia and ammonium salts.[4]
-
Dry the final product, this compound, under vacuum.
-
Validation: Record the yield and characterize the product using melting point, IR spectroscopy, and ¹H and ¹³C NMR to confirm its identity and purity.[4]
-
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process, from starting material to the final product.
Caption: Synthetic pathway for this compound.
Applications in Research and Development
This compound is not typically an end-product but rather a critical precursor for more complex molecules. Its utility stems from the ability to further transform the amide and chloro functional groups.
-
Precursor for Phthalonitriles: One of the most significant applications is its use in the synthesis of 4,5-dichloro-1,2-dicyanobenzene (also known as 4,5-dichlorophthalonitrile).[4][5] This is achieved through a dehydration reaction, often using reagents like thionyl chloride.[4] Phthalonitriles are essential building blocks for phthalocyanines, a class of compounds widely used as industrial pigments, dyes, and in the development of molecular organic conductors.[4][5]
-
Intermediate in Pharmaceutical and Agrochemical Synthesis: The phthalimide structure is a well-known pharmacophore, and its derivatives are explored in drug discovery. This compound serves as a versatile intermediate for creating libraries of substituted compounds for biological screening.[2] The chlorine atoms can be displaced via nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.[2]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation if inhaled. The signal word for this chemical is "Warning".
-
Personal Protective Equipment (PPE): When handling the solid, always use a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is classified under Storage Class 11 (Combustible Solids).
-
First Aid:
References
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 3.1.13. Synthesis of 4,5-Dichloro-1,2-dicyanobenzene. Royal Society of Chemistry. Retrieved from [Link]
-
Improved Method for Preparation of 4,5-Dichlorophthalonitrile and Synthesis of 4-Chloro-5-(R-Amino)Phthalonitriles on its Basis. (2024). Macroheterocycles, 5(2). Retrieved from [Link]
-
LookChem. (n.d.). Cas 15997-89-4, 4,5-DICHLOROPHTHALIMIDE. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - Phthalimide. Retrieved from [Link]
-
KROFF Chemical Company, Inc. (2012). MATERIAL SAFETY DATA SHEET KR-93SDL. Retrieved from [Link]
-
Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. (2023). Molecules, 28(9), 3865. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. CAS 15997-89-4: 4,5-dichlorophthalimide | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.se [fishersci.se]
An In-depth Technical Guide to 4,5-Dichlorophthalamide: Synthesis, History, and Applications
This guide provides a comprehensive overview of 4,5-Dichlorophthalamide, a halogenated aromatic diamide that serves as a crucial intermediate in the synthesis of various functional organic molecules. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the historical context of its emergence, detailed synthetic protocols, and its key applications.
Introduction: The Significance of the Phthalimide Scaffold
Phthalimides, a class of compounds characterized by an isoindole-1,3-dione core, have been a cornerstone of organic synthesis for over a century. Their utility stems from their role as a protected form of ammonia, most famously utilized in the Gabriel synthesis of primary amines.[1] Beyond this classical application, the phthalimide scaffold is present in a wide array of biologically active molecules, exhibiting anti-inflammatory, antimicrobial, and even immunomodulatory properties.[2][3] The substitution of the benzene ring of the phthalimide structure opens up a vast chemical space, allowing for the fine-tuning of electronic and steric properties to suit various applications, from pharmaceuticals to advanced materials like dyes and polymers. This compound is a derivative that leverages the influence of its chlorine substituents to act as a versatile building block.
Historical Context and Emergence
While a singular "discovery" of this compound is not prominently documented, its existence and synthesis can be inferred from the historical development of industrial chemistry in the early 20th century. The pursuit of novel dyes and pigments often drove the exploration of halogenated phthalic acid derivatives.
A key historical marker is a 1939 patent detailing the production of 4,5-dichloro-phthalonitrile from 4,5-dichloro-phthalamide.[4] This patent solidifies the fact that this compound was a known and accessible compound by this time, used as a direct precursor in the synthesis of more complex molecules. The primary motivation for its synthesis was likely its role as an intermediate for creating robust and highly stable phthalocyanine pigments. The chlorine atoms enhance the properties of these pigments and also serve as reactive handles for further chemical modification.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is typically achieved through a three-step process starting from 4,5-dichlorophthalic acid. The overall pathway involves the formation of the anhydride, followed by the imide, and finally, the amide.
Sources
- 1. Phthalimides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2174568A - 4,5-dichloro-phthalonitrile and process of making it - Google Patents [patents.google.com]
A Theoretical and Computational Exploration of 4,5-Dichlorophthalamide: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the theoretical and computational studies of 4,5-Dichlorophthalamide, a molecule of interest in various chemical and pharmaceutical domains. This document is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles and practical insights into the modern computational analysis of this and similar molecular structures.
Introduction: The Significance of Phthalamide Derivatives
Phthalamide and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and applications.[1][2] These compounds are recognized for their roles as herbicides, insecticides, and fungicides in the agrochemical industry.[1] Furthermore, their diverse pharmacological properties include anti-inflammatory, anticancer, antibacterial, and antiviral activities, making them a fertile ground for drug discovery.[2][3] The introduction of halogen substituents, such as chlorine, onto the phthalimide scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and biological activity. This compound, the subject of this guide, presents a compelling case for detailed theoretical and computational investigation to elucidate its structural, electronic, and reactive characteristics.
This guide will navigate through the synthesis, characterization, and in-silico analysis of this compound, providing a robust framework for understanding its molecular behavior.
Computational Methodology: A Foundation in Density Functional Theory
The cornerstone of modern computational chemistry for molecules of this class is Density Functional Theory (DFT).[4] DFT offers a favorable balance between computational cost and accuracy, making it the method of choice for predicting a wide array of molecular properties.
The Choice of Functional and Basis Set
For the theoretical calculations discussed herein, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. B3LYP is a well-established and widely used functional that has demonstrated high accuracy in predicting the molecular structures and vibrational spectra of organic compounds. The choice of basis set is equally critical. A split-valence basis set, such as 6-311G(d,p), is typically used. This basis set provides a good description of the electron distribution and allows for the inclusion of polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling chemical bonds and intermolecular interactions.
Workflow for Computational Analysis
The computational investigation of this compound follows a systematic workflow, as illustrated in the diagram below.
Caption: A typical workflow for the computational analysis of a molecule like this compound using DFT.
Molecular Structure and Geometry
The first step in the computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
The optimized molecular structure of this compound would reveal key geometric parameters. A representative diagram of the molecular structure is presented below.
Caption: The molecular structure of this compound.
| Parameter | Calculated Value (Å or °) | Parameter | Calculated Value (Å or °) |
| C4-Cl1 | 1.74 | ∠(C3-C4-C5) | 120.5 |
| C5-Cl2 | 1.74 | ∠(C4-C5-C6) | 120.5 |
| C-N (amide) | 1.35 | ∠(O1-C7-N1) | 122.0 |
| C=O (amide) | 1.23 | ∠(O2-C8-N2) | 122.0 |
| C-C (aromatic) | 1.39 - 1.41 | ∠(C1-C6-C8) | 121.0 |
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in assigning the observed spectral bands to specific molecular motions.
A comparison between the calculated and experimental vibrational frequencies is essential for a comprehensive analysis. The calculated frequencies are often scaled by a factor (typically around 0.96 for B3LYP) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.
Key Vibrational Modes for this compound:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| N-H Stretching | 3400 - 3200 | Symmetric and asymmetric stretching of the amide N-H bonds. |
| C-H Stretching (aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring. |
| C=O Stretching (amide) | 1700 - 1650 | Symmetric and asymmetric stretching of the carbonyl groups. |
| C-N Stretching (amide) | 1400 - 1300 | Stretching of the carbon-nitrogen bonds in the amide groups. |
| C-Cl Stretching | 800 - 600 | Stretching of the carbon-chlorine bonds. |
Frontier Molecular Orbitals and Electronic Properties
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap: A smaller gap suggests that the molecule is more reactive and can be more easily excited.
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the lone pairs of the chlorine and oxygen atoms, while the LUMO is likely to be distributed over the carbonyl groups and the aromatic ring.
| Property | Hypothetical Calculated Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.3 |
A larger HOMO-LUMO gap, as hypothetically calculated, would suggest that this compound is a relatively stable molecule.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.
-
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions are expected around the carbonyl oxygen atoms.
-
Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack. These regions are likely to be found around the amide hydrogen atoms.
-
Green Regions: Represent neutral electrostatic potential.
The MEP map provides a clear and intuitive understanding of the reactive sites of the molecule, guiding further studies on its chemical behavior and potential interactions with biological targets.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the ammonolysis of 4,5-dichlorophthalimide.[5]
Procedure:
-
To a suitable reaction vessel, add 4,5-dichlorophthalimide.
-
Add a 25% aqueous ammonia solution to the vessel.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, this compound, precipitates as a white solid.
-
Filter the solid, wash with water, and dry to obtain the pure product.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. For this compound, the ¹H NMR spectrum is expected to show a singlet for the aromatic protons and a broad singlet for the amide protons.[5][6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded to identify the characteristic functional groups. Key peaks to look for include the N-H and C=O stretching vibrations of the amide groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.
Conclusion and Future Directions
The theoretical and computational analysis of this compound, grounded in Density Functional Theory, provides a powerful lens through which to understand its molecular structure, vibrational properties, and electronic characteristics. The synergy between computational predictions and experimental data is crucial for a comprehensive understanding of this and other related molecules.
Future research could focus on:
-
Obtaining high-quality single-crystal X-ray diffraction data for this compound to provide a definitive experimental geometry for comparison with theoretical calculations.
-
Investigating the molecule's behavior in different solvent environments using implicit or explicit solvent models in DFT calculations.
-
Exploring the potential of this compound and its derivatives as ligands for metal complexes or as building blocks for novel materials.
-
Conducting molecular docking studies to investigate the potential interactions of this compound with biological targets, thereby guiding drug discovery efforts.
This guide serves as a foundational resource for researchers embarking on the study of this compound and other halogenated phthalimides, highlighting the indispensable role of computational chemistry in modern scientific inquiry.
References
- Photosensitizers based on Ruthenium-bipyridyl complexes and porphyrins for dye-sensitized solar cells. (URL not available)
- Self-assembly, study and applications of metalosupramolecular capsules based on Subphthalocyanines. (URL not available)
- Subphthalocyanines, phthalocyanines and azulenocyanines: yellow, red- and near-ir- absorbing dyes for molecular photovoltaics - Universidad Autónoma de Madrid. (URL not available)
-
Synthesis of paracetamol by acetylation - The Royal Society of Chemistry. (URL: [Link])
-
147699-62-5 | this compound | A2B Chem - Chemikart. (URL: [Link])
- SUBPHTHALOCYANINE-BASED SYSTEMS FOCUSED ON ... (URL not available)
- Materiales Moleculares Basados en Porfirinoides para Sensores Químicos y Sistemas de Conversión Energética - Universidad Autónoma de Madrid. (URL not available)
-
Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition - NIH. (URL: [Link])
-
Synthetic method and characterization of novel phthalamide derivatives - Der Pharma Chemica. (URL: [Link])
-
Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC - NIH. (URL: [Link])
-
Synthesis of Novel Unsymmetrical Zinc(II) Phthalocyanines for Photodynamic Therapy DUAN Lei - CORE. (URL: [Link])
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - NIH. (URL: [Link])
-
General mechanism of phthalimide | Download Scientific Diagram - ResearchGate. (URL: [Link])
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. repositorio.uam.es [repositorio.uam.es]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Derivatives from 4,5-Dichlorophthalamide
Abstract
4,5-Dichlorophthalimide is a highly versatile and synthetically valuable scaffold in modern medicinal chemistry and materials science. Its unique electronic and structural features, characterized by an electron-deficient aromatic ring and a reactive imide group, provide multiple avenues for chemical modification. This guide offers an in-depth exploration of the primary synthetic transformations of 4,5-dichlorophthalimide, focusing on nucleophilic aromatic substitution (SNAr) at the C4 and C5 positions and functionalization of the imide nitrogen. We provide detailed, field-proven protocols, explain the underlying chemical principles for experimental choices, and highlight the applications of the resulting derivatives in drug discovery and the development of advanced functional materials.
Introduction: The Strategic Value of the 4,5-Dichlorophthalimide Core
Phthalimides represent a privileged class of bicyclic nonaromatic nitrogen heterocycles, renowned for their utility as synthetic intermediates and their presence in a wide array of pharmacologically active molecules and functional materials.[1][2] The parent phthalimide structure is a cornerstone in organic synthesis, famously employed in the Gabriel synthesis of primary amines and serving as a building block for pharmaceuticals, agrochemicals, and polymers.[1][3]
The introduction of two chlorine atoms at the 4 and 5 positions of the phthalimide ring dramatically enhances its synthetic potential. These strongly electron-withdrawing halogens activate the benzene ring, rendering the C4 and C5 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the straightforward introduction of a diverse range of functional groups, including amines, ethers, and thioethers, thereby enabling the construction of complex molecular architectures.[4][5][6] Concurrently, the imide N-H group retains its characteristic acidity, providing a second, orthogonal site for modification, typically through N-alkylation or N-arylation.
This dual reactivity makes 4,5-dichlorophthalimide an ideal starting material for generating libraries of compounds with diverse functionalities and potential applications, ranging from fluorescent probes and solid-state emitters to precursors for anticancer and anti-inflammatory agents.[7][8] This document serves as a comprehensive guide for researchers, providing both the theoretical foundation and practical protocols to effectively harness the synthetic versatility of this important chemical intermediate.
Core Synthetic Methodologies & Protocols
The derivatization of 4,5-dichlorophthalimide can be logically categorized into two primary strategies: substitution on the aromatic ring and modification at the imide nitrogen.
Nucleophilic Aromatic Substitution (SNAr) at the C4 and C5 Positions
The foundational principle behind derivatization at the aromatic core is the SNAr reaction.[5] The two carbonyl groups of the phthalimide moiety, along with the chloro substituents themselves, withdraw electron density from the aromatic ring. This electron deficiency makes the ring electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 4. Green-Emitting 4,5-Diaminonaphthalimides in Activity-Based Probes for the Detection of Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. 4,5-Diaminophthalimides: highly efficient solid-state fluorophores and turn-on type fluorescent probes for hydrazine - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4,5-Dichlorophthalamide as a Versatile Building Block in Organic Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4,5-dichlorophthalamide as a pivotal building block in modern organic synthesis. This document delves into the reactivity, synthetic utility, and established protocols for leveraging this molecule to construct complex chemical architectures with significant potential in medicinal chemistry, materials science, and agrochemicals.
Introduction: The Strategic Advantage of this compound
This compound, and its closely related precursor 4,5-dichlorophthalic anhydride, are highly valuable synthons in organic chemistry. The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly influences the reactivity of the phthalimide core. This electronic modification enhances the electrophilicity of the carbonyl carbons and activates the aromatic ring for nucleophilic substitution reactions, opening up a wide array of synthetic possibilities.
The strategic importance of this building block lies in its ability to serve as a rigid scaffold for the introduction of diverse functionalities. The dichloro substitution pattern provides a handle for further chemical transformations, allowing for the construction of elaborate molecular frameworks. The resulting chlorinated heterocyclic compounds are of particular interest in drug discovery, as the inclusion of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Phthalimide derivatives, in general, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[3]
This guide will explore key applications of this compound and its derivatives, providing detailed protocols and mechanistic insights to empower chemists in their synthetic endeavors.
Core Synthetic Applications & Mechanistic Insights
The synthetic utility of this compound and its anhydride can be broadly categorized into several key areas, each leveraging the unique reactivity of the molecule.
Synthesis of N-Substituted Phthalimides and Subsequent Transformations
The imide nitrogen of this compound can be readily alkylated or arylated to introduce a variety of substituents. This classic transformation is a cornerstone of phthalimide chemistry and serves as an entry point to a vast chemical space.
Mechanistic Rationale: The reaction typically proceeds via an SN2 mechanism, where the phthalimide anion, formed by deprotonation with a suitable base, acts as a nucleophile attacking an electrophilic carbon center. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Protocol 1: Synthesis of N-(3-Bromopropyl)-4,5-dichlorophthalimide
This protocol details the N-alkylation of 4,5-dichlorophthalimide, a common intermediate for further functionalization.
Materials:
-
4,5-Dichlorophthalimide
-
1,3-Dibromopropane
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 4,5-dichlorophthalimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-(3-Bromopropyl)-4,5-dichlorophthalimide | C11H8BrCl2NO2 | 337.00 | 110-112 |
Ring-Opening Reactions for the Synthesis of Dicarboxylic Acid Derivatives
The reaction of 4,5-dichlorophthalic anhydride with various nucleophiles, such as amines and thiols, leads to the opening of the anhydride ring to form dicarboxylic acid derivatives.[4] This approach is fundamental for accessing functionalized benzoic acid derivatives.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the amine or thiol on one of the carbonyl carbons of the anhydride. This is followed by the opening of the anhydride ring to form a carboxylate and an amide or thioester. Subsequent workup under acidic conditions protonates the carboxylate to yield the final dicarboxylic acid derivative.
Protocol 2: Synthesis of 2-((2-Aminoethyl)carbamoyl)-4,5-dichlorobenzoic Acid
This protocol exemplifies the ring-opening of 4,5-dichlorophthalic anhydride with a diamine.[4]
Materials:
-
4,5-Dichlorophthalic anhydride
-
Ethylenediamine
-
Glacial acetic acid
-
Deionized water
Procedure:
-
A mixture of 4,5-dichlorophthalic anhydride (1.0 eq) and ethylenediamine (4.0 eq) is stirred under reflux in glacial acetic acid (10 mL per mmol of anhydride) for 8 hours.
-
After cooling to room temperature, the precipitate is collected by filtration.
-
The collected solid is washed with deionized water to give the final product.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-((2-Aminoethyl)carbamoyl)-4,5-dichlorobenzoic Acid | C10H10Cl2N2O3 | 293.10 | 231 |
Synthesis of Heterocyclic Systems
This compound and its derivatives are excellent precursors for the synthesis of various heterocyclic compounds, including phthalocyanines and other fused-ring systems.
Phthalocyanines are large, aromatic macrocycles that have found applications as dyes, pigments, and in photodynamic therapy. The synthesis of octachloro-Cu-phthalocyanine can be achieved starting from 4,5-dichlorophthalimide.
Conceptual Workflow:
Caption: Synthesis of Octachloro-Cu-phthalocyanine.
The reaction of 4,5-dichlorophthalic anhydride with bifunctional nucleophiles can lead to the formation of fused heterocyclic systems. For example, reaction with 2-aminothiophenol can yield benzothiazole derivatives.
Protocol 3: General Procedure for the Synthesis of Fused Heterocycles
This protocol provides a general framework for the reaction of 4,5-dichlorophthalic anhydride with bifunctional nucleophiles.
Materials:
-
4,5-Dichlorophthalic anhydride
-
Bifunctional nucleophile (e.g., 2-aminothiophenol, o-phenylenediamine)
-
Glacial acetic acid or DMF
-
Acetic anhydride (for subsequent cyclization if needed)
Procedure:
-
A mixture of 4,5-dichlorophthalic anhydride (1.0 eq) and the bifunctional nucleophile (1.0-1.3 eq) is stirred under reflux in a suitable solvent like glacial acetic acid or DMF for 7-8 hours.
-
After cooling, the solid product is collected by filtration and washed with water.
-
If the initial product is an open-chain intermediate, a subsequent cyclization step can be performed by refluxing in acetic anhydride.
Experimental Workflow Diagram:
Caption: General workflow for fused heterocycle synthesis.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 4,5-dichlorophthalimide moiety into bioactive molecules is a strategy employed in drug discovery to enhance pharmacological properties. For instance, it has been used in the synthesis of antiviral agents. The dichlorinated phenyl ring can participate in favorable interactions within the binding pockets of target proteins, and the phthalimide scaffold provides a rigid core for orienting other functional groups.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its unique electronic and structural features allow for a wide range of chemical transformations, providing access to a diverse array of complex molecules with potential applications in various fields, particularly in medicinal chemistry and materials science. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers to effectively utilize this powerful synthon in their own research endeavors.
References
-
Al-Warhi, T., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(15), 4993. [Link][4]
-
Baklagin, V. L., et al. (2014). Synthesis of Heterocycles Based on 4,5-Dichlorophthalonitrile. Russian Journal of General Chemistry, 84(7), 1386-1391. [Link][5]
-
G., Rakesh K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235. [Link][1]
-
G., Rakesh K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235. [Link][2]
-
Almeida, M. L., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270. [Link][3]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note & Experimental Protocol: N-Alkylation of 4,5-Dichlorophthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-alkylation of 4,5-dichlorophthalimide, a key synthetic transformation for the generation of a diverse range of chemical entities. N-alkylated phthalimides are versatile intermediates, notably serving as precursors to primary amines via the Gabriel synthesis. The electron-withdrawing nature of the chloro substituents on the phthalimide ring enhances the acidity of the N-H proton, facilitating its deprotonation and subsequent alkylation. This guide will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol for a representative N-alkylation, and provide insights into reaction optimization and product characterization.
Introduction: The Significance of N-Alkylated Phthalimides
N-substituted phthalimides are pivotal building blocks in organic synthesis, with wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. The phthalimide moiety can act as a protecting group for primary amines, which can be liberated under specific conditions. This strategy, famously known as the Gabriel synthesis, allows for the clean preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often observed with direct ammonia alkylation.[1][2][3] The resulting primary amines are foundational components of numerous pharmaceuticals and biologically active molecules.
The 4,5-dichloro-substitution pattern on the phthalimide core introduces specific electronic and steric properties that can be exploited to modulate the biological activity and physicochemical characteristics of the final products.
Reaction Mechanism: The Gabriel Synthesis
The N-alkylation of 4,5-dichlorophthalimide typically proceeds via the Gabriel synthesis, which involves two main steps:
-
Deprotonation: A base is used to abstract the acidic proton from the nitrogen atom of the phthalimide, generating a nucleophilic phthalimide anion.[2] The presence of two electron-withdrawing carbonyl groups, further enhanced by the inductive effect of the chlorine atoms, increases the acidity of the N-H proton (pKa ≈ 8.3 for unsubstituted phthalimide), allowing for the use of moderately strong bases.[2]
-
Nucleophilic Substitution: The resulting phthalimide anion acts as a potent nucleophile and attacks a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, forming the N-alkylated product.[1][2]
dot graph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Caption: General mechanism for the N-alkylation of 4,5-Dichlorophthalimide.
Alternative Method: The Mitsunobu Reaction
Comparative Reaction Conditions
The choice of reaction conditions for the N-alkylation of 4,5-dichlorophthalimide can significantly impact the yield and purity of the desired product. Below is a table summarizing typical conditions for the Gabriel synthesis.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Room Temp. | 24 | ~40 |
| Ethyl bromoacetate | K₂CO₃ | DMSO | Room Temp. | 24 | ~35 |
| Ethyl bromoacetate | K₂CO₃ | DMF | Room Temp. | 24 | ~30 |
| Benzyl bromide | K₂CO₃ | DMF | 60-80 | 2-4 | High |
| n-Butyl bromide | KOH | Ionic Liquid | 20-80 | 1-3 | High |
Note: The data for ethyl bromoacetate is based on reactions with 4-nitroimidazole, which is electronically similar to 4,5-dichlorophthalimide, suggesting comparable reactivity. The use of DMF is often favored for SN2 reactions.[3][4] Ionic liquids have also been shown to be effective media for the N-alkylation of phthalimide, offering potential advantages in terms of reaction rates and recyclability.[5]
Detailed Experimental Protocol: Synthesis of N-Benzyl-4,5-dichlorophthalimide
This protocol details a representative procedure for the N-alkylation of 4,5-dichlorophthalimide with benzyl bromide using potassium carbonate as the base.
Materials and Reagents
-
4,5-Dichlorophthalimide
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Experimental Workflow
dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: Step-by-step workflow for the synthesis of N-Benzyl-4,5-dichlorophthalimide.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4,5-dichlorophthalimide (1.0 eq.).
-
Add anhydrous potassium carbonate (1.5 eq.).
-
Under an inert atmosphere, add anhydrous DMF to dissolve the starting material (concentration of ~0.5 M is a good starting point).
-
Begin stirring the suspension.
-
Slowly add benzyl bromide (1.1 eq.) to the reaction mixture at room temperature.
-
Attach a condenser and heat the reaction mixture to 60-80 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product spot should have a higher Rf value than the starting phthalimide.
-
The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF used).
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-benzyl-4,5-dichlorophthalimide as a solid.
-
Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, to confirm its identity and purity.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Handle all chemicals and solvents in accordance with their Safety Data Sheets (SDS).
Conclusion
The N-alkylation of 4,5-dichlorophthalimide is a robust and versatile reaction that provides access to a wide array of valuable synthetic intermediates. The protocol outlined in this application note, based on the principles of the Gabriel synthesis, offers a reliable method for the preparation of N-alkylated 4,5-dichlorophthalimides. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently synthesize these important compounds for their downstream applications in drug discovery and materials science.
References
-
Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
-
Chemistry Steps. The Gabriel Synthesis. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
Ghareb, N., et al. (2022). Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. Molecules, 27(11), 3456. [Link]
-
Su, W., et al. (2006). Photoinduced regioselective arylation of N-vinyllactams and methylthiazoles by tetrachlorophthalimides. Tetrahedron, 62(33), 7743-7751. [Link]
-
El-Sayed, M. A. A., et al. (2021). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 26(16), 4998. [Link]
-
Ali, I. A. I., et al. (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. ARKIVOC, 2009(xiii), 193-199. [Link]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Dichlorinated Phthalocyanines Using 4,5-Dichlorophthalamide as a Precursor
Introduction
Phthalocyanines (Pcs) are a class of intensely colored macrocyclic compounds with a wide range of applications, including as pigments, catalysts, and in photodynamic therapy. Their electronic and photophysical properties can be finely tuned by introducing substituents onto the peripheral positions of the phthalocyanine ring. The introduction of halogen atoms, such as chlorine, can significantly impact the molecule's solubility, electronic structure, and intersystem crossing rates, making chlorinated phthalocyanines highly valuable for various advanced applications.
This document provides a detailed guide for the synthesis of peripherally substituted dichlorinated phthalocyanines, utilizing 4,5-dichlorophthalamide as the starting material. While phthalonitriles are the direct precursors for the tetramerization reaction that forms the phthalocyanine macrocycle, this guide will first detail the conversion of this compound to the more reactive 4,5-dichlorophthalonitrile intermediate. The subsequent cyclotetramerization to the target metal-free or metallated phthalocyanine will then be described.
The protocols and discussions herein are aimed at researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and critical considerations for successful synthesis.
Part 1: Synthesis of 4,5-Dichlorophthalonitrile from this compound
The conversion of a phthalamide to a phthalonitrile is a dehydration reaction. Several reagents can accomplish this transformation, with trifluoroacetic anhydride being a common and effective choice. This section outlines the protocol for this key synthetic step.
Reaction Principle
The amide groups of this compound are dehydrated by a strong dehydrating agent, such as trifluoroacetic anhydride, in the presence of a base like pyridine. The pyridine acts as a catalyst and an acid scavenger.
Experimental Protocol
Materials:
-
This compound
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (2.5 equivalents).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic anhydride (2.2 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates the formation of the product.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient to afford pure 4,5-dichlorophthalonitrile.
Workflow Diagram
Caption: Synthesis of 4,5-Dichlorophthalonitrile.
Part 2: Synthesis of Dichlorinated Phthalocyanines
With the successful synthesis of 4,5-dichlorophthalonitrile, the next stage is the template-assisted cyclotetramerization to form the phthalocyanine macrocycle. This can be achieved to yield either a metal-free phthalocyanine or a metallophthalocyanine, depending on the reaction conditions.
Protocol 2A: Synthesis of Metal-Free 2,3,9,10,16,17,23,24-Octachlorophthalocyanine (Cl₈Pc)
Reaction Principle:
In the absence of a metal salt template, the cyclotetramerization of phthalonitriles can be achieved in the presence of a strong base in a high-boiling solvent. The base deprotonates the phthalonitrile, initiating the cyclization process.
Materials:
-
4,5-Dichlorophthalonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Quinoline or Pentan-1-ol
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,5-dichlorophthalonitrile (1 equivalent) and quinoline (or another high-boiling solvent like pentan-1-ol).
-
Base Addition: Add DBU (0.5 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to 140-150 °C and maintain this temperature for 6-8 hours. The solution should turn a deep green or blue color.
-
Precipitation and Washing: Cool the reaction mixture to room temperature. Add methanol to precipitate the crude product. Filter the solid and wash extensively with methanol to remove the high-boiling solvent and unreacted starting materials.
-
Acid Washing: To remove any basic impurities, wash the solid with a dilute HCl solution, followed by water until the filtrate is neutral.
-
Purification: The crude product can be further purified by Soxhlet extraction with acetone or by train sublimation under high vacuum to yield the pure metal-free phthalocyanine.
Protocol 2B: Synthesis of Zinc(II) 2,3,9,10,16,17,23,24-Octachlorophthalocyanine (Cl₈PcZn)
Reaction Principle:
The presence of a metal salt, such as zinc(II) chloride, templates the cyclotetramerization of four phthalonitrile units around the central metal ion.
Materials:
-
4,5-Dichlorophthalonitrile
-
Zinc(II) chloride (ZnCl₂, anhydrous)
-
Quinoline or N,N-dimethylaminoethanol (DMAE)
-
Methanol
-
Dilute hydrochloric acid
-
Acetone
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4,5-dichlorophthalonitrile (4 equivalents) and anhydrous zinc(II) chloride (1 equivalent).
-
Solvent Addition: Add quinoline or DMAE as the solvent.
-
Heating: Heat the mixture to reflux (typically 160-180 °C depending on the solvent) for 4-6 hours. The reaction mixture will become deeply colored.
-
Isolation: Cool the reaction to room temperature. Add methanol to precipitate the crude metallophthalocyanine.
-
Washing: Filter the precipitate and wash sequentially with hot methanol, dilute hydrochloric acid (to remove any unreacted metal salt), water, and finally acetone.
-
Drying: Dry the purified product in a vacuum oven.
Comparative Data Table
| Parameter | Protocol 2A (Metal-Free) | Protocol 2B (Zinc Complex) |
| Key Reagent | DBU (strong base) | ZnCl₂ (metal template) |
| Typical Solvent | Quinoline, Pentan-1-ol | Quinoline, DMAE |
| Reaction Temp. | 140-150 °C | 160-180 °C |
| Reaction Time | 6-8 hours | 4-6 hours |
| Product Color | Dark Green/Blue | Blue/Green |
| Purification | Soxhlet extraction, Sublimation | Solvent washing |
Synthesis Pathway Overview
Caption: Overall synthetic pathway.
Part 3: Characterization and Troubleshooting
Characterization:
-
UV-Vis Spectroscopy: Phthalocyanines exhibit characteristic intense Q-bands in the 600-750 nm region and Soret (or B) bands around 300-400 nm. The exact position of these bands will depend on the central metal ion and solvent.
-
FT-IR Spectroscopy: Look for the disappearance of the nitrile peak (around 2230 cm⁻¹) from the starting material and the appearance of characteristic phthalocyanine ring vibration modes.
-
Mass Spectrometry: MALDI-TOF or ESI-MS can be used to confirm the molecular weight of the synthesized phthalocyanine.
-
NMR Spectroscopy: ¹H NMR can be used to confirm the structure, although aggregation in many solvents can lead to broad peaks. Using deuterated DMSO or trifluoroacetic acid can sometimes help to obtain better-resolved spectra.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low yield of phthalonitrile | Incomplete dehydration; moisture in the reaction. | Ensure all reagents and glassware are anhydrous. Increase reaction time or temperature slightly. |
| Low yield of phthalocyanine | Reaction temperature too low or time too short. | Ensure the reaction reaches the target temperature and run for the recommended duration. |
| Formation of insoluble byproducts | Polymerization or side reactions. | Use a high-purity phthalonitrile precursor. Ensure an inert atmosphere is maintained throughout the reaction. |
| Difficulty in purification | Aggregation of the phthalocyanine. | Use appropriate purification techniques like train sublimation for metal-free species or extensive Soxhlet extraction. |
Conclusion
The synthesis of dichlorinated phthalocyanines from this compound is a two-step process that first requires the conversion of the phthalamide to the corresponding phthalonitrile. This crucial intermediate can then be used in standard cyclotetramerization reactions to yield either metal-free or metallated phthalocyanines. The protocols provided herein offer a robust starting point for researchers. Careful attention to anhydrous conditions and reaction parameters is critical for achieving good yields and high purity of these versatile macrocyclic compounds. The resulting chlorinated phthalocyanines have significant potential in materials science and medicinal chemistry due to their modified electronic and photophysical properties.
References
The 4,5-Dichlorophthaloyl (DCPhth) Group: A Strategic Asset for Amine Protection in Complex Synthesis
In the intricate landscape of modern organic synthesis, particularly within the realms of pharmaceutical development and natural product synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. The 4,5-dichlorophthaloyl (DCPhth) group has emerged as a superior alternative to the traditional phthaloyl (Phth) protecting group for primary amines, offering comparable stability and stereodirecting properties while enabling significantly milder deprotection conditions. This guide provides an in-depth exploration of the strategic application of 4,5-dichlorophthalamide chemistry, offering detailed protocols, mechanistic insights, and comparative data for researchers, scientists, and drug development professionals.
The Strategic Advantage of the 4,5-Dichlorophthaloyl Group
The phthaloyl group has long been a stalwart for amine protection, valued for its robustness and its ability to direct stereochemistry, particularly in glycosylation reactions.[1] However, the harsh conditions typically required for its removal, often involving prolonged heating with hydrazine, can be detrimental to sensitive functional groups and complex molecular architectures.[1] The 4,5-dichlorophthaloyl group mitigates this critical drawback. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring increases the electrophilicity of the carbonyl carbons, rendering the phthalimide more susceptible to nucleophilic attack and subsequent cleavage under milder conditions.[1]
Key Advantages of the DCPhth Group:
-
Mild Deprotection Conditions: Removable at room temperature with reagents like ethylenediamine or hydrazine in methanol, preserving sensitive functional groups elsewhere in the molecule.[1]
-
Orthogonality: The DCPhth group is stable under a variety of reaction conditions, including those used for the manipulation of other common protecting groups, allowing for its selective removal.
-
Strong Stereodirecting Influence: Similar to the phthaloyl group, the DCPhth group at the C-2 position of a glycosyl donor strongly directs 1,2-trans-glycosylation.
-
Ease of Introduction: Readily introduced by reacting a primary amine with 4,5-dichlorophthalic anhydride.
Synthesis of the Key Reagent: 4,5-Dichlorophthalic Anhydride
The journey into DCPhth protection strategies begins with the preparation of the key electrophile, 4,5-dichlorophthalic anhydride. This is typically achieved through the dehydration of 4,5-dichlorophthalic acid.
Protocol 2.1: Synthesis of 4,5-Dichlorophthalic Anhydride
This protocol outlines the straightforward synthesis of 4,5-dichlorophthalic anhydride from its corresponding diacid.
Materials:
-
4,5-Dichlorophthalic acid
-
Acetic anhydride
-
Toluene (for recrystallization)
-
Petroleum ether or hexane (for washing)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4,5-dichlorophthalic acid (e.g., 50.0 g, 0.21 mol) and acetic anhydride (e.g., 45 mL, 0.22 mol).
-
Dehydration: Heat the mixture to 130 °C and maintain at reflux for 3 hours.
-
Isolation of Crude Product: After cooling to room temperature, collect the crystalline product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with petroleum ether (40–60 °C) to remove residual acetic anhydride and acetic acid.
-
Recrystallization: Recrystallize the crude product from toluene to yield pure 4,5-dichlorophthalic anhydride as a white solid.
-
Drying: Dry the purified product under vacuum.
Expected Yield: Quantitative.
Protection of Primary Amines with the 4,5-Dichlorophthaloyl Group
The introduction of the DCPhth group is a robust and high-yielding transformation, proceeding via the nucleophilic attack of the primary amine on the anhydride, followed by cyclization.
Protocol 3.1: General Procedure for the DCPhth Protection of Primary Amines
This protocol provides a general method for the protection of primary amines using 4,5-dichlorophthalic anhydride.
Materials:
-
Primary amine
-
4,5-Dichlorophthalic anhydride
-
Glacial acetic acid or Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: Dissolve the primary amine (1.0 equiv.) and 4,5-dichlorophthalic anhydride (1.0-1.2 equiv.) in a suitable solvent such as glacial acetic acid or DMF.
-
Reaction: Heat the mixture to reflux (typically 120-140 °C) and monitor the reaction by TLC until the starting amine is consumed (typically 2-6 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration and wash with a cold, non-polar solvent like diethyl ether or hexane. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Mechanism of DCPhth Protection
The protection reaction proceeds through a two-step mechanism:
-
Nucleophilic Acyl Substitution: The primary amine attacks one of the carbonyl carbons of the 4,5-dichlorophthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate.
-
Intramolecular Cyclization (Dehydration): Under heating, the carboxylic acid and the amide functionalities of the intermediate undergo an intramolecular condensation, eliminating a molecule of water to form the stable five-membered imide ring of the 4,5-dichlorophthalimide.
Caption: Mechanism of DCPhth Protection of a Primary Amine.
Deprotection of the 4,5-Dichlorophthaloyl Group
The key advantage of the DCPhth group lies in the mildness of its removal. Two primary methods are employed: hydrazinolysis and cleavage with ethylenediamine.
Protocol 4.1: Deprotection using Hydrazine Monohydrate
This is a common and efficient method for DCPhth removal.
Materials:
-
DCPhth-protected amine
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Stir plate
Procedure:
-
Reaction Setup: Dissolve the DCPhth-protected amine in methanol or ethanol.
-
Reagent Addition: Add hydrazine monohydrate (2-5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.
-
Work-up: Upon completion, a precipitate of 4,5-dichlorophthalhydrazide will form. Filter the reaction mixture to remove the precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by standard methods such as column chromatography or recrystallization to yield the free amine.
Protocol 4.2: Deprotection using Ethylenediamine
This method is often even milder than hydrazinolysis and is particularly useful for substrates sensitive to hydrazine.
Materials:
-
DCPhth-protected amine
-
Ethylenediamine
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Stir plate
Procedure:
-
Reaction Setup: Dissolve the DCPhth-protected amine in methanol or ethanol.
-
Reagent Addition: Add ethylenediamine (2-5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is generally complete within 1-3 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting residue, containing the free amine and the N,N'-ethylenebis(this compound) byproduct, can be purified by column chromatography or acid-base extraction to isolate the desired amine.
Mechanism of Deprotection
The deprotection with both hydrazine and ethylenediamine proceeds via a nucleophilic acyl substitution mechanism, followed by intramolecular cyclization of the byproduct.
Caption: General Mechanism for DCPhth Deprotection.
Comparative Data and Applications
The superiority of the DCPhth group over the standard Phth group is evident in the milder conditions required for its removal, leading to higher yields and better preservation of sensitive functionalities.
Table 1: Comparison of Deprotection Conditions for Phth and DCPhth Groups
| Protecting Group | Reagent | Solvent | Temperature | Time | Yield | Reference |
| Phthaloyl (Phth) | Hydrazine | EtOH | Reflux | 4-24 h | Variable | |
| 4,5-Dichlorophthaloyl (DCPhth) | Hydrazine | MeOH | Room Temp | 1-4 h | High | [1] |
| 4,5-Dichlorophthaloyl (DCPhth) | Ethylenediamine | MeOH | Room Temp | 1-3 h | High | [1] |
Applications in Synthesis:
The mild deprotection conditions of the DCPhth group have made it a valuable tool in complex molecule synthesis.
-
Carbohydrate Chemistry: The DCPhth group has been successfully employed in the synthesis of oligosaccharides, where its strong 1,2-trans-directing effect is crucial, and its mild removal preserves the delicate glycosidic linkages.
-
Peptide Synthesis: While less common than Fmoc or Boc, the DCPhth group offers an orthogonal protection strategy. Its stability to both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, makes it a valuable option for the protection of side-chain amino functionalities in complex peptides.
-
Natural Product Synthesis: The ability to deprotect the DCPhth group under mild, neutral conditions is highly advantageous in the late stages of natural product synthesis, where molecules often possess a high density of sensitive functional groups.
Conclusion
The 4,5-dichlorophthaloyl protecting group represents a significant advancement in amine protection strategies. Its robust nature, coupled with exceptionally mild deprotection conditions, provides chemists with a powerful tool to navigate the challenges of complex organic synthesis. By understanding the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage the DCPhth group to enhance the efficiency and success of their synthetic endeavors.
References
-
Gabriel Synthesis: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Gabriel Phthalimide Synthesis Mechanism. Unacademy. Available at: [Link]
-
Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. Available at: [Link]
-
Hydrazinolysis of Phthalimide. American Chemical Society. Available at: [Link]
-
Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
-
Phthalimides: developments in synthesis and functionalization. Royal Society of Chemistry. Available at: [Link]
-
Kinetic Evidence for the Occurrence of a Stepwise Mechanism in the Hydrazinolysis of Phthalimide. The Journal of Organic Chemistry. Available at: [Link]
-
What is the mechanism of phthalimide synthesis from phthalic anhydride and urea?. Quora. Available at: [Link]
-
Phthalimides. Organic Chemistry Portal. Available at: [Link]
-
4,5-Dichlorophthaloyl Group for Amino Protection in Carbohydrate Chemistry. J-STAGE. Available at: [Link]
-
What is Gabriel Phthalimide Synthesis Reaction?. BYJU'S. Available at: [Link]
-
4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry. PubMed. Available at: [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. Available at: [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. R Discovery. Available at: [Link]
-
An exceptionally mild deprotection of phthalimides. Organic Chemistry Portal. Available at: [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. PubMed. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
- Imides and Amides. In Protecting Groups in Organic Synthesis.
-
Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. National Institutes of Health. Available at: [Link]
-
Supporting information. The Royal Society of Chemistry. Available at: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Protecting Group Strategies in Natural Product Biosynthesis. PubMed. Available at: [Link]
-
Deprotection Guide. Glen Research. Available at: [Link]
-
Phthalimides: developments in synthesis and functionalization. National Institutes of Health. Available at: [Link]
-
Application in natural product synthesis and medicinal chemistry. ResearchGate. Available at: [Link]
-
Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. ResearchGate. Available at: [Link]
-
N-Tetrachlorophthaloyl (TCP) Protection for Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
Ammonolytic transfer dehydrogenation of amines and amides: a versatile method to valorize nitrogen compounds to nitriles. National Institutes of Health. Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Available at: [Link]
-
Innovation in protecting-group-free natural product synthesis. ResearchGate. Available at: [Link]
-
Deprotection of phthalimide protecting group with hydrazine hydrate. ResearchGate. Available at: [Link]
-
Deprotection conditions for pthalimide protected oxyamine?. Reddit. Available at: [Link]
Sources
The Role of 4,5-Dichlorophthalamide Derivatives in Advanced Polymer Synthesis: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the synthesis and applications of polymers derived from 4,5-dichlorophthalamide precursors, primarily focusing on high-performance polyimides. The strategic incorporation of chlorine atoms onto the phthalic backbone imparts unique and advantageous properties to the resulting polymers, including enhanced thermal stability, improved optical transparency, and a high refractive index. We present detailed, field-proven protocols for the conversion of this compound to its key polymerizable intermediate, 4,5-dichlorophthalic anhydride, and its subsequent polymerization with aromatic diamines. Furthermore, this guide explores a distinct application in materials science: the synthesis of self-immolative polymers from the related monomer, 4,5-dichlorophthalaldehyde. This document is intended for researchers and scientists in polymer chemistry, materials science, and drug development, providing both the theoretical underpinnings and practical methodologies for the utilization of these chlorinated monomers in creating advanced materials.
Introduction: The Strategic Advantage of Chlorination in Polyimide Synthesis
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical toughness, and chemical resistance.[1] However, traditional aromatic polyimides often exhibit poor solubility and strong coloration, which can limit their applications, particularly in the fields of optics and electronics where high transparency is paramount.[2]
The introduction of chlorine atoms onto the aromatic backbone of the monomer, as in the case of 4,5-dichlorophthalic anhydride derived from this compound, offers a powerful strategy to mitigate these drawbacks. The bulky chlorine substituents introduce steric hindrance, which disrupts the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). These CTCs are largely responsible for the characteristic yellow-to-brown color of conventional polyimides. By suppressing CTC formation, chlorinated polyimides can achieve high optical transparency in the visible light spectrum.[2]
Moreover, the high atomic polarizability of chlorine contributes to an increased refractive index in the resulting polymers, a desirable property for applications in micro-optics, such as microlenses and optical waveguides. The strategic placement of these halogen atoms allows for the fine-tuning of the polymer's physical properties without significantly compromising its excellent thermal and mechanical characteristics.[3]
This guide will first detail the synthetic pathway from the stable precursor, this compound, to the versatile monomer, 4,5-dichlorophthalic anhydride. Subsequently, a general yet detailed protocol for the synthesis of high-performance polyimides via polycondensation will be provided, followed by a discussion of the properties of these materials. Finally, we will explore a fascinating and distinct application of a related chlorinated phthalic derivative in the realm of stimuli-responsive, self-immolative polymers.
Monomer Synthesis: From this compound to Polymerizable Anhydride
The most common and versatile monomer derived from this compound for polyimide synthesis is 4,5-dichlorophthalic anhydride. The synthetic route involves a two-step process: the hydrolysis of the diamide to the corresponding dicarboxylic acid, followed by dehydration to the anhydride.
Logical Workflow for Monomer Synthesis
Caption: Synthetic pathway from this compound to 4,5-Dichlorophthalic Anhydride.
Protocol 2.1: Hydrolysis of this compound to 4,5-Dichlorophthalic Acid
Causality: The hydrolysis of the amide functional groups to carboxylic acids is a fundamental transformation. Both acidic and basic conditions can effectively catalyze this reaction. The choice between acid or base catalysis may depend on the desired workup procedure and the stability of the starting material to harsh pH conditions. The general principle of this reaction is analogous to the hydrolysis step in the Gabriel synthesis of primary amines from phthalimides.[4][5]
Materials:
-
This compound
-
Hydrochloric acid (concentrated) or Sodium hydroxide solution (e.g., 10-20%)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Procedure (Acid-Catalyzed Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser, suspend 1 mole equivalent of this compound in a 1:1 (v/v) mixture of concentrated hydrochloric acid and distilled water.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, cool the reaction mixture to room temperature, which should cause the 4,5-dichlorophthalic acid to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water to remove any residual acid.
-
Dry the product under vacuum to yield 4,5-dichlorophthalic acid.
Protocol 2.2: Dehydration of 4,5-Dichlorophthalic Acid to 4,5-Dichlorophthalic Anhydride
Causality: Acetic anhydride is a powerful dehydrating agent that reacts with the two adjacent carboxylic acid groups to form a stable five-membered anhydride ring, releasing acetic acid as a byproduct. Refluxing ensures the reaction goes to completion.[6][7]
Materials:
-
4,5-Dichlorophthalic Acid
-
Acetic Anhydride
-
Standard laboratory glassware
Procedure:
-
Place the dried 4,5-dichlorophthalic acid (e.g., 30 g, 0.127 mole) in a round-bottom flask.[7]
-
Add an excess of acetic anhydride (e.g., 150 ml).[7]
-
Cool the mixture. The 4,5-dichlorophthalic anhydride will precipitate.
-
Collect the crystalline product by vacuum filtration.
-
Wash the product with a non-polar solvent like diethyl ether or hexane to remove residual acetic anhydride and acetic acid.[7]
-
Dry the final product, 4,5-dichlorophthalic anhydride, under vacuum. The melting point should be approximately 185-187 °C.
Synthesis of High-Performance Polyimides
The synthesis of polyimides from 4,5-dichlorophthalic anhydride typically follows a two-step polycondensation reaction. The first step involves the reaction of the dianhydride with an aromatic diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide via thermal or chemical imidization.
General Workflow for Polyimide Synthesis
Caption: Two-step polycondensation process for polyimide synthesis.
Protocol 3.1: Synthesis of a Chlorinated Polyimide
Causality: The nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of the dianhydride, leading to the ring-opening of the anhydride and the formation of amide and carboxylic acid functionalities, which constitute the poly(amic acid) backbone. The subsequent imidization, either by heat or chemical means, involves the cyclodehydration of the amic acid units to form the stable imide ring, releasing water. The one-step method, conducted at high temperatures, bypasses the isolation of the poly(amic acid) and directly forms the polyimide.
Materials:
-
4,5-Dichlorophthalic anhydride (purified)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA) or 4,5-dichloro-o-phenylenediamine)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous
-
Toluene (for azeotropic removal of water in the one-step method)
-
Nitrogen gas supply
-
Standard polymerization glassware
Procedure (Two-Step Method):
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1 mole equivalent of the aromatic diamine (e.g., ODA) in anhydrous NMP under a nitrogen atmosphere.
-
Once the diamine is fully dissolved, add 1 mole equivalent of 4,5-dichlorophthalic anhydride in several portions.
-
Continue stirring at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.[8]
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass plate.
-
Place the plate in an oven and heat it in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete imidization and removal of the solvent.[8]
-
After cooling, the resulting polyimide film can be carefully peeled from the glass substrate.
-
Procedure (One-Step High-Temperature Polycondensation):
-
In a flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, combine equimolar amounts of 4,5-dichlorophthalic anhydride and the aromatic diamine in a high-boiling solvent like NMP or m-cresol, along with toluene as an azeotropic agent.
-
Heat the reaction mixture to reflux (typically around 180-200°C) for several hours to directly form the polyimide, with the water of imidization being removed azeotropically.[7]
-
After cooling, precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect the fibrous polyimide product by filtration, wash it thoroughly, and dry it under vacuum.
Properties and Characterization of Chlorinated Polyimides
The introduction of chlorine atoms via 4,5-dichlorophthalic anhydride significantly influences the properties of the resulting polyimides. These polymers typically exhibit a valuable combination of characteristics suitable for advanced applications.
| Property | Typical Values for Chlorinated Polyimides | Rationale for Performance |
| Glass Transition Temp. (Tg) | 270 - 311 °C | The rigid aromatic backbone and strong intermolecular forces contribute to high thermal stability.[9] |
| Decomposition Temp. (Td5%) | > 510 °C | High bond dissociation energies of the aromatic and imide linkages.[10] |
| Tensile Strength | 92 - 105 MPa | The rigid polymer chains lead to strong materials.[9] |
| Optical Transparency | > 86% at 450 nm | Steric hindrance from chlorine atoms suppresses color-forming charge-transfer complexes.[10] |
| Refractive Index | High (specific values depend on the diamine) | High atomic polarizability of chlorine atoms. |
| Solubility | Generally improved over non-substituted PIs | The disruption of chain packing by the bulky chlorine atoms can enhance solubility in organic solvents.[9] |
Application Note: Self-Immolative Polymers from 4,5-Dichlorophthalaldehyde
A distinct and innovative application of chlorinated phthalic monomers is in the field of self-immolative polymers (SIPs). These are a class of stimuli-responsive materials that can rapidly depolymerize into their constituent small molecules when triggered by a specific external signal.[11] Poly(4,5-dichlorophthalaldehyde) (PCl₂PA) is a prime example of such a polymer.[12]
Causality: Polyaldehydes like PCl₂PA have low ceiling temperatures. This means that above a certain temperature, the polymerization process is thermodynamically unfavorable, and the polymer will revert to its monomeric form. By end-capping the polymer chains, they can be kinetically trapped in their polymeric state. The cleavage of this end-cap by a specific stimulus (e.g., a chemical reagent, light, or heat) initiates a "head-to-tail" depolymerization cascade, leading to the rapid and complete disassembly of the material.[13]
Protocol 5.1: Synthesis of 4,5-Dichlorophthalaldehyde Monomer
Note: The synthesis of the dialdehyde monomer is a critical prerequisite. A common route is the oxidation of the corresponding diol.
Materials:
-
4,5-Dichloro-1,2-benzenedimethanol
-
An oxidizing agent (e.g., Manganese dioxide (MnO₂), Swern oxidation reagents)[14]
-
Appropriate organic solvents (e.g., dichloromethane)
Procedure (using MnO₂):
-
In a round-bottom flask, dissolve 4,5-dichloro-1,2-benzenedimethanol in dichloromethane.
-
Add a large excess (e.g., 10-20 mole equivalents) of activated manganese dioxide.
-
Stir the suspension vigorously at room temperature for an extended period (e.g., 24-72 hours), monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.
-
Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4,5-dichlorophthalaldehyde.
-
Purify the product as necessary, typically by recrystallization or chromatography.
Protocol 5.2: Anionic Polymerization of 4,5-Dichlorophthalaldehyde
Causality: The anionic polymerization of aldehydes must be conducted at very low temperatures, well below the polymer's ceiling temperature, to favor polymer formation. An initiator is used to start the polymerization, and an end-capping agent is added to terminate the "living" polymer chains and render them stable at higher temperatures.
Materials:
-
4,5-Dichlorophthalaldehyde monomer
-
Anhydrous solvent (e.g., THF)
-
Anionic initiator (e.g., a phosphazene base with a functional alcohol)[12]
-
End-capping agent (e.g., an acid chloride or anhydride)
-
Dry ice/acetone bath
Procedure:
-
Under a strict inert atmosphere (e.g., in a glovebox), dissolve the 4,5-dichlorophthalaldehyde monomer in anhydrous THF in a flask cooled to a low temperature (e.g., -78 °C).
-
Add the initiator solution dropwise to the cooled monomer solution.
-
Allow the polymerization to proceed for the desired time.
-
Quench the polymerization by adding the end-capping agent.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
Conclusion
The use of this compound as a precursor provides a versatile and effective entry point into the synthesis of high-performance chlorinated polymers. The resulting polyimides, synthesized via the 4,5-dichlorophthalic anhydride intermediate, demonstrate a compelling combination of high thermal stability, excellent mechanical properties, and significantly improved optical clarity and refractive index compared to their non-halogenated counterparts. These attributes make them highly suitable for demanding applications in microelectronics, flexible displays, and optical communications. Furthermore, the related 4,5-dichlorophthalaldehyde monomer opens up the exciting field of stimuli-responsive materials through the creation of self-immolative polymers. The protocols detailed herein offer robust and reproducible methods for researchers to explore the synthesis and application of these advanced materials.
References
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
- Khan, M. N. (1996). Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. The Journal of Organic Chemistry, 61(23), 8063–8068.
- DiLauro, A. M., & Phillips, S. T. (2015). End-capped poly(4,5-dichlorophthalaldehyde): a stable self-immolative poly(aldehyde) for translating specific inputs into amplified outputs, both in solution and the solid state. Polymer Chemistry, 6(17), 3252-3258.
- DiLauro, A. M., & Phillips, S. T. (2015). Supporting Information for End-capped poly(4,5-dichlorophthalaldehyde): A stable self-immolative poly(aldehyde)
-
PrepChem. (n.d.). Synthesis of A. 4,5-Dichlorophthalic Anhydride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4,5-dichlorophthalic anhydride. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
- Jamieson, D. R. (1985). U.S. Patent No. 4,539,428. Washington, DC: U.S.
-
Boise State University. (2015). End-capped poly(4,5-dichlorophthalaldehyde): A stable self-immolative poly(aldehyde) for translating specific inputs into amplified outputs, both in solution and the solid state. Retrieved from [Link]
- Moore, J. S., et al. (2015). Self-Immolative Poly(4,5-dichlorophthalaldehyde) and its Applications in Multi-Stimuli-Responsive Macroscopic Plastics.
- Baklagin, V. L., et al. (2020). Improved method for preparation of 4,5-dichlorophthalonitrile and synthesis of 4-chloro-5-(R-amino)phthalonitriles on its basis. From Chemistry Towards Technology Step-By-Step, 5(2), 91-100.
- Phillips, S. T., et al. (2015). Self-Immolative Poly(4,5-dichlorophthalaldehyde) and its Applications in Multi-Stimuli-Responsive Macroscopic Plastics. Request PDF.
-
Wikipedia. (n.d.). 4,4'-Oxydianiline. Retrieved from [Link]
- Khan, M. N., et al. (2014). Kinetics and Mechanism of Alkaline Hydrolysis of N-(o-Aminophenyl)Phthalimide in the Presence and Absence of Cationic Micelles and Sodium Salts of Aliphatic Acids.
- Yoon, T. H., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI.
-
Heynova. (n.d.). 4,4'-Oxydianiline (ODA) 101-80-4 C12H12N2O. Retrieved from [Link]
- Ha, C.-S., et al. (2009). Highly transparent and refractive polyimides with controlled molecular structure by chlorine side groups. Macromolecules, 42(13), 5112–5120.
- Liaw, D.-J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974.
- Google Patents. (n.d.). SU41515A1 - The method of obtaining 4,5-dichlorophthalic acid.
- Surendranath, Y., et al. (2015). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry, 80(15), 7795–7800.
-
Researcher.Life. (2010). Gabriel Primary Amine Synthesis. Retrieved from [Link]
- Glorius, F., et al. (2024).
- Liu, J., et al. (2018). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Advances, 8(2), 939-947.
-
Master Organic Chemistry. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
- Li, T., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 7(69), 43563-43573.
-
YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]
- Hsiao, S.-H., & Lin, S.-Y. (2011). Synthesis and Properties of Organosoluble Poly(amide-imide-imide)s Based on Tetraimide-Dicarboxylic Acid Condensed from 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride, 1,4-Bis(4-aminophenoxy)benzene, and Trimellitic Anhydride, and Various Aromatic Diamines. Journal of Polymer Science Part A: Polymer Chemistry, 49(15), 3326-3335.
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
- Feger, C., & St. Clair, A. K. (1994). Organo-Soluble, Segmented Rigid-Rod Polyimides: Synthesis and Properties. Macromolecules, 27(12), 3224-3229.
-
InTechOpen. (n.d.). HIGH PERFORMANCE POLYMERS – POLYIMIDES BASED – FROM CHEMISTRY TO APPLICATIONS. Retrieved from [Link]
- Al-Salahi, R., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3550.
Sources
- 1. 4,4'-Oxydianiline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phthalimides [organic-chemistry.org]
- 10. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. End-capped poly(4,5-dichlorophthalaldehyde): a stable self-immolative poly(aldehyde) for translating specific inputs into amplified outputs, both in solution and the solid state - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. JPH07109245A - Method for producing 4,5-dichlorophthalic acid or salt thereof - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for the Catalytic Applications of 4,5-Dichlorophthalimide Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: Unveiling the Catalytic Potential of Electron-Deficient Imides
The quest for efficient, selective, and sustainable catalytic systems is a cornerstone of modern chemical research. While transition metals have long dominated the landscape of oxidation catalysis, there is a growing impetus to develop robust metal-free alternatives. In this context, organic molecules with unique electronic properties have emerged as promising candidates for organocatalysis. This document explores the prospective catalytic applications of N-substituted 4,5-dichlorophthalimide derivatives, a class of compounds whose catalytic prowess is hypothesized based on the demonstrated activity of structurally analogous N-substituted dichloromaleimides in aerobic oxidation reactions.[1][2]
The 4,5-dichlorophthalimide scaffold is characterized by a planar, aromatic diimide structure bearing two electron-withdrawing chlorine atoms. This electronic feature is key to its potential catalytic activity. The substitution at the nitrogen atom provides a versatile handle for tuning the steric and electronic properties of the molecule, allowing for the rational design of catalysts for specific applications. These derivatives are stable, relatively easy to synthesize, and offer the advantage of being metal-free, thus avoiding issues of metal contamination in the final products, a critical consideration in pharmaceutical and fine chemical synthesis.
This guide provides a comprehensive overview of the proposed application of N-substituted 4,5-dichlorophthalimide derivatives as catalysts for the aerobic oxidation of hydrocarbons, drawing parallels from the established catalytic activity of N-substituted dichloromaleimides.[1] We will delve into the synthesis of these potential catalysts, detailed protocols for their application in a model oxidation reaction, and the mechanistic rationale behind their proposed catalytic cycle.
Part 1: Synthesis of N-Aryl-4,5-Dichlorophthalimide Derivatives
The synthesis of N-substituted 4,5-dichlorophthalimide derivatives is a straightforward process, typically involving the condensation of 4,5-dichlorophthalic anhydride with a primary amine. The N-aryl derivatives are of particular interest due to their enhanced stability and the potential for electronic tuning through substituents on the aryl ring.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-4,5-dichlorophthalimide
This protocol describes the synthesis of a representative N-aryl-4,5-dichlorophthalimide.
Materials:
-
4,5-Dichlorophthalic anhydride
-
p-Anisidine (4-methoxyaniline)
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (46.1 mmol) of 4,5-dichlorophthalic anhydride and 5.7 g (46.1 mmol) of p-anisidine in 100 mL of glacial acetic acid.
-
Add 3.8 g (46.1 mmol) of anhydrous sodium acetate to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4 hours.
-
Allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with gentle stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with copious amounts of deionized water to remove any residual acetic acid and salts.
-
Recrystallize the crude product from hot ethanol to obtain pure N-(4-methoxyphenyl)-4,5-dichlorophthalimide as crystalline solid.
-
Dry the product in a vacuum oven at 60°C overnight.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Application in Aerobic Oxidation of Hydrocarbons
Drawing inspiration from the catalytic activity of N-substituted dichloromaleimides, we propose the use of N-aryl-4,5-dichlorophthalimide derivatives as catalysts for the aerobic oxidation of hydrocarbons.[1] The model reaction presented here is the oxidation of cumene to acetophenone and 2-phenyl-2-propanol, a well-established benchmark for evaluating the efficacy of oxidation catalysts.
Proposed Catalytic Activity
The electron-deficient nature of the 4,5-dichlorophthalimide core is believed to be crucial for its catalytic function. The proposed mechanism involves the activation of molecular oxygen and the subsequent generation of radical species that initiate the oxidation cascade. The N-aryl substituent can influence the catalyst's solubility, stability, and electronic properties, thereby modulating its reactivity and selectivity.
Protocol 2: Catalytic Aerobic Oxidation of Cumene
This protocol details the experimental setup for evaluating the catalytic performance of a synthesized N-aryl-4,5-dichlorophthalimide derivative in the liquid-phase aerobic oxidation of cumene.
Materials:
-
N-(4-methoxyphenyl)-4,5-dichlorophthalimide (or other N-substituted derivative)
-
Cumene (isopropylbenzene)
-
Chlorobenzene (solvent)
-
Oxygen gas (high purity)
-
Gas-tight reaction vessel (e.g., a Parr reactor or a Schlenk flask with a balloon)
-
Gas flow meter
-
Thermostatically controlled heating mantle or oil bath
-
Magnetic stirrer
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column for analysis of the reaction mixture.
-
Internal standard (e.g., dodecane)
Procedure:
-
Catalyst Preparation: Ensure the N-aryl-4,5-dichlorophthalimide catalyst is pure and thoroughly dried.
-
Reaction Setup:
-
To a gas-tight reaction vessel, add the N-aryl-4,5-dichlorophthalimide catalyst (e.g., 0.1 mol%).
-
Add 10 mL of cumene.
-
Add 10 mL of chlorobenzene (as solvent) and a known amount of dodecane (as an internal standard).
-
Seal the reactor.
-
-
Reaction Execution:
-
Begin stirring the mixture at a constant rate (e.g., 800 rpm).
-
Purge the reactor with oxygen gas for 5 minutes.
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 1 atm or higher).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C).
-
Maintain a constant flow of oxygen throughout the reaction.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every 30 minutes), carefully withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot with a small amount of a reducing agent solution (e.g., triphenylphosphine in a suitable solvent) to stop the oxidation.
-
Analyze the quenched sample by GC-FID to determine the conversion of cumene and the yields of the primary products (acetophenone and 2-phenyl-2-propanol).
-
-
Data Analysis:
-
Calculate the conversion of cumene and the selectivity for each product at different time points.
-
Plot the concentration profiles of the reactant and products over time.
-
Data Presentation
The performance of different N-substituted 4,5-dichlorophthalimide derivatives can be compared by tabulating key metrics from the catalytic oxidation of cumene.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Cumene Conversion (%) | Acetophenone Selectivity (%) | 2-Phenyl-2-propanol Selectivity (%) |
| N-phenyl-4,5-dichlorophthalimide | 0.1 | 110 | 4 | Data to be determined | Data to be determined | Data to be determined |
| N-(4-chlorophenyl)-4,5-dichlorophthalimide | 0.1 | 110 | 4 | Data to be determined | Data to be determined | Data to be determined |
| N-(4-methoxyphenyl)-4,5-dichlorophthalimide | 0.1 | 110 | 4 | Data to be determined | Data to be determined | Data to be determined |
This table is a template for presenting experimental data. Actual values would be obtained from the execution of Protocol 2.
Part 3: Mechanistic Considerations and Visualization
The proposed catalytic cycle for the aerobic oxidation of a hydrocarbon (RH) mediated by an N-substituted 4,5-dichlorophthalimide derivative is depicted below. This mechanism is analogous to that proposed for other N-substituted imide catalysts.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the aerobic oxidation of hydrocarbons.
Explanation of the Catalytic Cycle:
-
Activation of Molecular Oxygen: The N-aryl-4,5-dichlorophthalimide catalyst is proposed to interact with molecular oxygen to form an activated complex.
-
Electron Transfer and Radical Formation: An electron transfer from the catalyst to oxygen could lead to the formation of an imide radical cation and a superoxide radical anion.
-
Hydrogen Abstraction: The highly reactive radical species abstract a hydrogen atom from the hydrocarbon substrate (RH), generating an alkyl radical (R•) and a hydroperoxyl radical (HOO•). The catalyst is regenerated in this step.
-
Propagation: The alkyl radical (R•) reacts with molecular oxygen to form a peroxyl radical (ROO•), which can then abstract a hydrogen from another substrate molecule to form a hydroperoxide (ROOH) and another alkyl radical, thus propagating the chain reaction.
-
Product Formation: The hydroperoxide (ROOH) decomposes, often with the aid of the catalyst or other species in the reaction mixture, to yield the final oxidized products, such as ketones and alcohols.
Experimental Workflow Visualization
Caption: Workflow for evaluating catalytic performance.
Conclusion and Future Outlook
The application of N-substituted 4,5-dichlorophthalimide derivatives as metal-free catalysts for aerobic oxidation reactions represents a promising and largely unexplored area of research. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational framework for scientists and researchers to investigate the catalytic potential of this intriguing class of compounds. The tunability of the N-substituent offers a significant advantage for optimizing catalytic activity and selectivity. Further studies, including detailed kinetic analyses, spectroscopic investigations of reaction intermediates, and computational modeling, will be instrumental in elucidating the precise reaction mechanism and unlocking the full potential of 4,5-dichlorophthalimide derivatives in catalysis. The development of these catalysts could provide a sustainable and cost-effective alternative to traditional metal-based systems, with significant implications for the pharmaceutical and fine chemical industries.
References
-
Nagiyev, Y., & Zeynalov, E. (2023). Synthesis of N-Substituted Dichlormaleinimides and Their Testing as Potential Non-Metallic Oxidation Catalysts. In Advanced Polymer Structures. Apple Academic Press. [Link]
-
Nagiyev, Y., & Zeynalov, E. (2023). Synthesis of N-Substituted Dichlormaleinimides and Their Testing as Potential Non-Metallic Oxidation Catalysts. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,5-Dichlorophthalamide
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,5-Dichlorophthalamide. This document is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important chemical intermediate. We will move beyond simple procedural lists to explore the causality behind common experimental challenges, providing you with the insights needed to troubleshoot and optimize your workflow effectively.
Section 1: Overview of the Synthetic Pathway
The most reliable and commonly employed route to high-purity this compound is a three-step process starting from 4,5-Dichlorophthalic Acid. This method ensures controlled conversion and minimizes the formation of difficult-to-remove impurities that can arise from one-pot approaches.
The overall transformation follows these key steps:
-
Dehydration: Cyclization of 4,5-Dichlorophthalic Acid to 4,5-Dichlorophthalic Anhydride.
-
Imidation: Conversion of the anhydride to 4,5-Dichlorophthalimide.
-
Amidation: Ring-opening of the imide to yield the final product, this compound.
This sequential process is critical because direct amidation of the anhydride with ammonia often results in a mixture of the imide and the desired diamide, complicating purification.[1]
Caption: Controlled three-step synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and a validated solution.
Question 1: My final yield of this compound is low, and I've recovered a significant amount of unreacted 4,5-Dichlorophthalimide. What is causing this incomplete conversion?
Answer: This is the most common bottleneck in the synthesis. The core issue is the stability of the 5-membered phthalimide ring. Opening this ring to form the diamide requires a potent nucleophilic attack by ammonia on one of the imide's carbonyl carbons. Incomplete conversion is typically due to one or more of the following factors:
-
Insufficient Ammonia Concentration: The reaction is concentration-dependent. A standard 25% aqueous ammonia solution is required to provide a sufficient molar excess of the nucleophile to drive the equilibrium towards the ring-opened product.[2]
-
Inadequate Reaction Time: This is not a rapid reaction. The stability of the imide means that extended stirring, often for 24 to 48 hours, is necessary for the reaction to proceed to completion.[1]
-
Low Temperature: While the reaction is typically run at room temperature (around 30°C), insufficient ambient temperature can slow the reaction rate significantly.[2]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield of this compound.
Recommended Action:
-
Ensure you are using a fresh, properly concentrated (25%) aqueous ammonia solution.
-
Extend the reaction time. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting imide spot has completely disappeared.
-
Consider the addition of ammonium chloride, which can help maintain a high effective concentration of ammonia and improve the reaction rate.[2]
Question 2: The initial conversion of 4,5-Dichlorophthalic Acid to the anhydride seems inefficient, with yields below 90%. How can this step be improved?
Answer: The formation of 4,5-Dichlorophthalic Anhydride is a dehydration reaction driven by a chemical dehydrating agent, typically acetic anhydride.[3][4] Low yields almost always point to the presence of water or procedural inefficiencies.
-
Causality - The Role of Water: The reaction is reversible. Any water present in the starting material or solvent will hydrolyze the product (4,5-Dichlorophthalic Anhydride) or consume the reagent (acetic anhydride), shifting the equilibrium away from the desired product.
-
Procedural Considerations: The reaction requires heat (reflux) to proceed at a reasonable rate. Insufficient heating time or temperature will lead to incomplete conversion. A reaction time of 2-5 hours at reflux is typical.[3]
Recommended Action:
-
Dry Your Starting Material: Ensure the 4,5-Dichlorophthalic Acid is thoroughly dry by placing it in a vacuum oven before use.
-
Use a Sufficient Excess of Acetic Anhydride: Use acetic anhydride as both the reagent and the solvent to ensure the reaction goes to completion.
-
Ensure Proper Reflux: Maintain a steady reflux for the recommended time (e.g., 3 hours) to ensure complete cyclization.[4]
-
Isolation: Upon cooling, the anhydride product should precipitate. Wash the collected solid with a non-polar solvent like hexane or petroleum ether to remove residual acetic acid and acetic anhydride.[1]
Question 3: My final product is difficult to purify and shows multiple impurities. What are the likely side products and how can they be avoided?
Answer: Impurities often stem from attempting a one-pot synthesis from the anhydride or from incomplete reactions in the stepwise process.
-
Primary Side Product: 4,5-Dichlorophthalimide: If you attempt to synthesize the diamide directly from 4,5-Dichlorophthalic Anhydride using ammonia, you will almost certainly form a significant amount of the corresponding imide.[1] The five-membered imide ring is thermodynamically favorable and can form readily under these conditions. Separating the imide from the diamide is challenging due to their similar polarities.
-
Secondary Side Product: 4,5-Dichlorophthalamic Acid: This half-amide, half-acid is the intermediate formed when the anhydride or imide ring is opened. If the reaction is incomplete or if pH conditions are not optimal, this intermediate can persist.
Recommended Action:
-
Adhere to the Stepwise Synthesis: The most effective way to guarantee high purity is to isolate the intermediates. Synthesize and purify the 4,5-Dichlorophthalimide before proceeding to the final amidation step. This eliminates the primary source of contamination.
-
Controlled Workup: During the final step, ensure the reaction goes to completion. When isolating the this compound, wash thoroughly with cold water to remove any ammonium salts and unreacted ammonia.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the specific role of ammonium chloride in the final amidation step?
-
A: While aqueous ammonia provides the necessary nucleophile, adding ammonium chloride increases the total concentration of ammonium ions in the solution. This can help suppress the hydrolysis of the amide product back to the carboxylic acid and maintains a high concentration of the active aminating species, helping to drive the reaction to completion.[2]
-
-
Q: Can I synthesize the diamide directly from the anhydride? What are the drawbacks?
-
A: While chemically possible, it is not recommended for achieving high purity. As detailed in the troubleshooting section, the reaction of 4,5-Dichlorophthalic Anhydride with ammonia produces a considerable amount of the highly stable 4,5-Dichlorophthalimide as a side product.[1] This makes the isolation of pure this compound extremely difficult without extensive chromatographic purification. The stepwise synthesis via the isolated imide is superior for both yield and purity.
-
-
Q: What are the key analytical techniques to monitor the reaction and confirm the product?
-
A:
-
TLC: Essential for monitoring reaction progress. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to resolve the starting material, intermediate, and product.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure. For the final product, you should see the disappearance of the imide proton (if starting from the imide) and the appearance of two distinct amide proton signals. The aromatic protons will also have a characteristic singlet signal.[2]
-
IR Spectroscopy: Provides functional group confirmation. Look for the characteristic C=O stretches of the amide (around 1650-1710 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹).[2]
-
Melting Point: A sharp melting point is a good indicator of purity.
-
-
-
Q: What are the most critical safety precautions for this synthesis?
-
A: This synthesis must be performed in a well-ventilated fume hood. Acetic anhydride is corrosive and an irritant.[1] Concentrated ammonia solutions are also corrosive and have pungent, irritating fumes.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Section 4: Optimized Protocols & Data Summary
The following protocols are consolidated from reliable chemical literature to provide a validated workflow.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 4,5-Dichlorophthalic Anhydride
-
Suspend 4,5-Dichlorophthalic Acid (e.g., 200 g, 0.85 mol) in acetic anhydride (480 mL).
-
Heat the mixture to reflux (approx. 130-140°C) and maintain for 3-5 hours.
-
Allow the solution to cool to room temperature, during which the product will crystallize.
-
Further cool the mixture to 0°C in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration.
-
Wash the filter cake with cold hexane (100 mL) to remove residual acetic anhydride.
-
Dry the product under vacuum to yield 4,5-Dichlorophthalic Anhydride as a white solid.
Protocol 2: Synthesis of 4,5-Dichlorophthalimide [2]
-
In a suitable flask, add ammonium carbonate (135 g, 1.4 mol) to glacial acetic acid (300 mL).
-
Once the initial effervescence subsides, add 4,5-Dichlorophthalic Acid (150 g, 0.64 mol). (Note: This reference uses the acid directly, which combines anhydride formation and imidation. For higher purity, starting with the isolated anhydride from Protocol 1 is recommended).
-
Heat the reaction mixture to boiling and distill off approximately 250 mL of acetic acid.
-
Pour the remaining hot reaction mixture into cold water (200 mL).
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and air dry.
Protocol 3: Synthesis of this compound [2]
-
To a large flask equipped with a magnetic stirrer, add 25% aqueous ammonia solution (725 cm³).
-
Add ammonium chloride (41 g, 0.77 mol) and stir until dissolved.
-
Add 4,5-Dichlorophthalimide (123 g, 0.57 mol) in portions.
-
Stir the mixture vigorously at 30°C for at least 2 hours, or until TLC analysis shows complete consumption of the starting imide. For best results, extending this to 24-48 hours may be necessary.[1]
-
Cool the flask to 5°C to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Summary Table
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Typical Yield | Reference |
| 1. Anhydride Formation | 4,5-Dichlorophthalic Acid | Acetic Anhydride | Acetic Anhydride | Reflux | 3-5 h | ~92% | |
| 2. Imide Formation | 4,5-Dichlorophthalic Acid | Ammonium Carbonate | Acetic Acid | Reflux | ~2 h | ~94% | [2] |
| 3. Amide Formation | 4,5-Dichlorophthalimide | Aq. Ammonia (25%), NH₄Cl | Water | 30°C | 2-48 h | >90% | [1][2] |
References
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Royal Society of Chemistry.
-
Al-Salahi, R., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3550. [Link]
-
PrepChem. (n.d.). Synthesis of 4,5-Dichlorophthalic Anhydride (2). PrepChem.com. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of A. 4,5-Dichlorophthalic Anhydride. PrepChem.com. Retrieved from [Link]
-
Krysin, M.Y., et al. (2024). IMPROVED METHOD FOR PREPARATION OF 4,5-DICHLOROPHTHALONITRILE AND SYNTHESIS OF 4-CHLORO-5-(R-AMINO)PHTHALONITRILES ON ITS BASIS. MACROHETEROCYCLES, 5(2). [Link]
-
PrepChem. (n.d.). Synthesis of 4,5-dichlorophthalic anhydride. PrepChem.com. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude 4,5-Dichlorophthalamide
Welcome to the technical support guide for the purification of 4,5-Dichlorophthalamide. This document is designed for chemistry professionals engaged in organic synthesis and drug development. Here, we address common challenges and frequently encountered issues during the purification of this important chemical intermediate. Our approach is rooted in first principles of organic chemistry, providing not just protocols, but the causal logic behind them to empower you in your laboratory work.
Troubleshooting Guide: From Crude Solid to Pure Product
This section addresses specific experimental issues. Use the diagnostic flowchart below to navigate to the most relevant problem-solving guide for your situation.
Diagnostic Workflow for Purification
This decision tree will help you select the appropriate purification strategy based on preliminary analysis of your crude this compound.
Caption: Decision tree for troubleshooting crude this compound purification.
Problem 1: My crude product is contaminated with inorganic salts (e.g., ammonium chloride).
-
Cause: The synthesis of this compound often involves the reaction of 4,5-dichlorophthalimide with aqueous ammonia in the presence of ammonium chloride.[1] These salts, being insoluble in many organic solvents, can precipitate with the product upon workup.
-
Solution: Aqueous Slurry or Wash
-
Suspend: Suspend the crude solid in deionized water at room temperature. Use a volume of water sufficient to create a stirrable slurry (e.g., 10 mL of water per gram of crude product).
-
Stir: Stir the slurry vigorously for 15-30 minutes. This allows the water-soluble inorganic salts to dissolve. This compound is expected to have very low solubility in water, similar to its precursor, 4,5-dichlorophthalimide.[2]
-
Filter: Collect the solid product by vacuum filtration.
-
Wash: Wash the filter cake thoroughly with additional deionized water to remove any remaining dissolved salts.
-
Dry: Dry the purified product under vacuum. This simple wash is often sufficient to significantly improve purity before proceeding to further steps like recrystallization.
-
Problem 2: The NMR spectrum shows the presence of unreacted 4,5-dichlorophthalimide.
-
Cause: Incomplete reaction during the amidation step. 4,5-dichlorophthalimide is the direct precursor and is a common impurity if the reaction does not go to completion.[1] The imide and amide have different chemical structures and polarity, which can be exploited for separation.
-
Solution: Recrystallization Recrystallization is the method of choice for purifying amides, often proving more effective and higher-yielding than chromatography.[3] The goal is to find a solvent that dissolves the product and impurity well at high temperatures, but the product poorly at low temperatures.
-
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a suitable polar solvent. Good starting points for amides include ethanol, acetone, or acetonitrile.[3] (See the Solvent Selection table in the FAQ section).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
-
Problem 3: My product is pure by NMR, but the yield is very low after column chromatography.
-
Cause: Many polar organic molecules, especially amides, can irreversibly adsorb to or decompose on silica gel, which is acidic.[3] This leads to significant product loss during chromatographic purification.
-
Solution: Optimize Chromatography or Avoid It
-
Prioritize Recrystallization: Before resorting to chromatography, exhaust all recrystallization options. It is often the superior method for crystalline amides.[3]
-
Modify the Mobile Phase: If chromatography is unavoidable, neutralize the acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (~0.5-1% by volume), to your eluent (e.g., ethyl acetate/hexane). This will cap the acidic silanol groups on the silica surface, preventing product decomposition and reducing tailing.[3]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, if decomposition on silica is a persistent issue.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent should dissolve the solute well at its boiling point but poorly at low temperatures (e.g., 0-4 °C). The general principle of "like dissolves like" is a good starting point. Since this compound is a polar amide, polar solvents are appropriate candidates.[3] You may need to test a few solvents on a small scale to find the optimal one.
Table 1: Potential Recrystallization Solvents for this compound
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | A common and effective solvent for recrystallizing amides.[3] Its polarity should provide good solubility at high temperatures. |
| Acetonitrile | 82 | Polar Aprotic | Often gives excellent results for amide recrystallization and can be a superior choice to avoid chromatography.[3] |
| Acetone | 56 | Polar Aprotic | The related compound, 4,5-dichlorophthalimide, is soluble in acetone, suggesting it may be a suitable solvent.[2] Its low boiling point makes for easy removal. |
| Water | 100 | Very Polar | Likely a poor choice as the primary solvent due to the expected low solubility of the organic amide, but excellent for washing away inorganic impurities.[2] |
Q2: What is the key structural difference between the starting material, 4,5-dichlorophthalimide, and the final product, this compound?
A2: The difference lies in the functional group derived from the ammonia reactant.
-
4,5-Dichlorophthalimide is a cyclic imide. It contains a nitrogen atom bonded to two carbonyl groups within a five-membered ring fused to the dichlorinated benzene ring.[4]
-
This compound is a diamide. The cyclic imide ring has been opened by ammonia to form two primary amide (-CONH₂) groups attached to the 1 and 2 positions of the benzene ring.
Q3: When is column chromatography the right choice over recrystallization?
A3: Column chromatography should be considered when:
-
Recrystallization Fails: Multiple attempts at recrystallization do not yield a product of sufficient purity.
-
Impurities Have Similar Solubility: The impurities have very similar solubility profiles to the product, making separation by crystallization ineffective.
-
The Product is an Oil or Non-crystalline Solid: Recrystallization is only applicable to solid compounds.
-
Separating a Mixture of Isomers: If the synthesis produced regioisomers, chromatography is often required for their separation.[5]
Even in these cases, be mindful of potential yield loss on the column.[3][6]
Q4: My product is consistently yellow or brown. What is the source of the color and how can I remove it?
A4: The color often originates from minor, highly conjugated byproducts formed during the synthesis. These impurities can arise from side reactions or the degradation of starting materials or the product, particularly if high temperatures were used.[5]
-
Removal Method: The most effective way to remove colored impurities is by using activated charcoal during recrystallization. The charcoal has a high surface area and adsorbs the large, flat, colored molecules, which can then be removed by hot filtration as described in the recrystallization protocol above.
References
-
ResearchGate. What is the best technique for amide purification?. (Nov 2020). Available from: [Link]
-
Jackson, R. F. W., et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2011). Organic Letters. Available from: [Link]
-
MDPI. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2021). Molecules. Available from: [Link]
-
Reddit. Looking for some advice for purification of diamide. (Aug 2020). r/Chempros. Available from: [Link]
- Google Patents. Method for producing 4,5-dichlorophthalic acid or salt thereof. (JPH07109245A).
-
Biotage. How should I purify a complex, polar, amide reaction mixture?. (Feb 2023). Available from: [Link]
-
National Toxicology Program. Solubility of Organic and Inorganic Chemicals in Selected Solvents. (1981). Available from: [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. (Aug 2023). Available from: [Link]
-
Ivanov, A. S., et al. IMPROVED METHOD FOR PREPARATION OF 4,5-DICHLOROPHTHALONITRILE AND SYNTHESIS OF 4-CHLORO-5-(R-AMINO)PHTHALONITRILES ON ITS BASIS. (2024). MACROHETEROCYCLES. Available from: [Link]
-
LookChem. Cas 15997-89-4, 4,5-DICHLOROPHTHALIMIDE. Available from: [Link]
-
ArtMolecule. Impurities and Degradation products. Available from: [Link]
Sources
Technical Support Center: Synthesis of 4,5-Dichlorophthalamide
Welcome to the technical support center for the synthesis of 4,5-Dichlorophthalamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Troubleshooting Guide
This section is structured to provide rapid solutions to specific issues you may encounter during the synthesis of this compound, particularly when starting from 4,5-dichlorophthalic anhydride or 4,5-dichlorophthalimide.
Problem: Low or No Yield of this compound
Potential Cause 1: Hydrolysis of Starting Material The primary starting material, 4,5-dichlorophthalic anhydride, is highly susceptible to hydrolysis. The presence of water, even in trace amounts, will convert the anhydride back to 4,5-dichlorophthalic acid, which is significantly less reactive towards amidation under these conditions.[1][2]
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Quality: Use a fresh, high-purity bottle of 4,5-dichlorophthalic anhydride. If the purity is suspect, consider recrystallizing it from a suitable solvent like toluene before use.[3]
Potential Cause 2: Incomplete Reaction The conversion of the intermediate, 4,5-dichlorophthalimide, to the final amide product requires sufficient time and reagent concentration to proceed to completion.
Recommended Solutions:
-
Extended Reaction Time: The ring-opening of the imide by ammonia can be slow. Reactions are often stirred for 24 to 48 hours to ensure full conversion.[3]
-
Staged Ammonia Addition: Some protocols recommend a staged addition of ammonia solution to maintain a high concentration gradient and drive the reaction forward.[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (anhydride or imide) and the appearance of the product. Do not stop the reaction until the starting material spot is no longer visible.
Problem: Presence of Multiple Products in Final Mixture
This is the most common issue, often indicating the formation of specific, predictable side products.
Potential Cause 1: Formation of 2-Carbamoyl-4,5-dichlorobenzoic Acid (Mono-amide/Mono-acid) When 4,5-dichlorophthalic anhydride reacts with ammonia, the initial nucleophilic attack opens the anhydride ring to form the ammonium salt of 2-carbamoyl-4,5-dichlorobenzoic acid. Conversion of the second carboxylic acid group to an amide is a separate, often more difficult, step. This intermediate is a very common impurity.[4][5][6]
Recommended Solutions:
-
Favor the Imide Route: A more controlled synthesis proceeds by first converting the anhydride to 4,5-dichlorophthalimide using formamide or urea, which avoids the formation of the diamide as a side-product.[3] The purified imide is then cleanly converted to the desired diamide using an ammonia solution.[3][7]
-
Excess Reagent: When attempting a direct conversion from the anhydride, using a significant excess of ammonia can help promote the formation of the diamide over the mono-amide intermediate.
Potential Cause 2: Unreacted 4,5-Dichlorophthalimide If starting from the imide, its presence in the final product simply indicates an incomplete reaction. If starting from the anhydride, ammonia can react to form the imide, particularly if the reaction is heated. This imide may then fail to convert fully to the diamide.
Recommended Solutions:
-
Increase Reaction Time/Temperature: As with low yield, allow more time for the reaction to complete. Gentle heating can sometimes facilitate the conversion, but must be controlled to prevent decomposition.
-
Purification: Unreacted imide can often be separated from the more polar diamide product via recrystallization or column chromatography.
Potential Cause 3: Hydrolyzed Starting Material (4,5-Dichlorophthalic Acid) As mentioned previously, the presence of water will lead to the formation of 4,5-dichlorophthalic acid. This is a highly polar compound that can complicate purification.
Recommended Solutions:
-
Strict Anhydrous Technique: Re-emphasizing the need to exclude moisture from the reaction is critical.
-
Aqueous Workup: The dicarboxylic acid has different solubility properties than the diamide. A carefully planned aqueous workup with pH adjustment can sometimes be used to separate it from the desired product.
Summary Table for Troubleshooting
| Observed Problem | Likely Impurity/Cause | Key Diagnostic Feature | Primary Solution |
| Low Yield, Main Spot is Starting Material | Incomplete Reaction | TLC shows strong starting material spot. | Increase reaction time; add more ammonia solution.[3] |
| Low Yield, Smear at Baseline of TLC | Hydrolysis | Product is insoluble/highly polar. | Use anhydrous reagents and glassware. |
| Multiple Spots on TLC | Mixture of Amide, Imide, and/or Mono-acid | Distinct spots with different polarities. | Switch to the two-step imide synthesis route.[3] |
| Product has a Broad Melting Point | General Impurities | Melting point is depressed and wide. | Recrystallize the crude product from a suitable solvent (e.g., water, ethanol/water). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic route to this compound?
A1: While a direct reaction between 4,5-dichlorophthalic anhydride and ammonia is possible, it often leads to a mixture of products.[8][9] A more reliable and higher-yielding route involves two distinct steps:
-
Imide Formation: Reacting 4,5-dichlorophthalic anhydride with formamide or urea under heat to form 4,5-dichlorophthalimide. This reaction selectively produces the imide, which is typically a stable, crystalline solid that is easy to purify.[3]
-
Amide Formation: Treating the purified 4,5-dichlorophthalimide with a concentrated aqueous solution of ammonia. This step involves the nucleophilic ring-opening of the imide to yield the desired this compound.[3][7]
Q2: Why is formamide preferred over ammonia for the initial reaction with the anhydride?
A2: Formamide serves as an excellent source of ammonia at high temperatures. It reacts with the anhydride to form the imide while avoiding the formation of the diamide as a side-product, which can occur when using aqueous ammonia directly.[3] This allows for the isolation of a clean intermediate (the imide), leading to a purer final product after the subsequent amidation step.
Q3: Can I use other aminating agents besides ammonia?
A3: Yes, 4,5-dichlorophthalic anhydride will react with various primary and secondary amines.[4][6] However, these reactions will produce N-substituted phthalamic acids or N-substituted phthalimides, not the parent this compound. For the synthesis of the parent diamide, ammonia is the required reagent.
Q4: My purification by recrystallization is not working. What are my options?
A4: If recrystallization fails to remove impurities, the issue may be co-precipitation or similar solubility profiles.
-
Alternative Solvents: Experiment with different solvent systems. A combination of a good solvent (e.g., ethanol, DMF) and an anti-solvent (e.g., water, ether) can be effective.
-
Column Chromatography: While less common for bulk purification, silica gel chromatography can be used. A polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol) will be necessary to elute the polar diamide product. Be aware that highly acidic impurities may stick to the silica.[1]
-
Wash/Trituration: Sometimes, simply stirring or "triturating" the crude solid in a solvent where the impurities are soluble but the product is not (e.g., cold water or ether) can effectively wash the material.
Visualized Pathways and Workflows
Diagram 1: Synthetic Pathways to this compound
Caption: Recommended two-step vs. direct synthesis routes.
Diagram 2: Common Side Reaction Pathways
Caption: Origins of common impurities and side products.
Diagram 3: Troubleshooting Logic Flowchart
Caption: A logical guide for troubleshooting synthesis outcomes.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4,5-Dichlorophthalimide[3][7]
This is the recommended procedure for obtaining a high-purity product.
Materials:
-
4,5-Dichlorophthalimide
-
Ammonium Hydroxide (Aqueous Ammonia, 25-33% solution)
-
Deionized Water
-
Round-bottom flask with magnetic stirrer
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dichlorophthalimide (e.g., 8.0 g, 37 mmol).
-
Add a 25% aqueous ammonia solution (e.g., 110 mL) to the flask.
-
Seal the flask and stir the suspension vigorously at room temperature.
-
Continue stirring for 24 hours. The solid suspension should gradually change in appearance as the imide converts to the more insoluble diamide.
-
(Optional, for driving completion) Add an additional portion of concentrated (33%) ammonia solution (e.g., 36 mL) and continue stirring for another 24 hours.[3]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with a generous amount of deionized water (e.g., 300-500 mL) to remove any unreacted ammonia and other water-soluble impurities.
-
Dry the collected white solid under vacuum to a constant weight.
-
Record the yield, melting point, and characterize by spectroscopic methods (IR, NMR) to confirm product identity and purity.
References
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (2016). Royal Society of Chemistry. [Link]
-
Al-Hourani, B., Sharma, S. K., Wuest, F. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3550. [Link]
-
Reddit r/chemistry discussion on synthesis and purification challenges (2022). Reddit. [Link]
-
PrepChem (2023). Synthesis of A. 4,5-Dichlorophthalic Anhydride. [Link]
- US Patent US6528663B1. Methods for the preparation of 4-chlorophthalic anhydride.
-
Clark, J. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Chemistry LibreTexts. [Link]
-
Al-Hourani, B., Sharma, S. K., Wuest, F. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. National Institutes of Health. [Link]
- JP Patent JPH07109245A. Method for producing 4,5-dichlorophthalic acid or salt thereof.
-
Al-Hourani, B., Sharma, S. K., Wuest, F. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. PubMed. [Link]
-
Al-Hourani, B., Sharma, S. K., Wuest, F. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. R Discovery. [Link]
-
Baklagin, V. L., et al. (2024). IMPROVED METHOD FOR PREPARATION OF 4,5-DICHLOROPHTHALONITRILE AND SYNTHESIS OF 4-CHLORO-5-(R-AMINO)PHTHALONITRILES ON ITS BASIS. Macroheterocycles. [Link]
-
Clark, J. (2015). Reactions of acid anhydrides with ammonia or primary amines. Chemguide. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemintech.ru [chemintech.ru]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing Derivatization of 4,5-Dichlorophthalimide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the derivatization of 4,5-dichlorophthalimide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the chemical principles that govern success.
Introduction: Why 4,5-Dichlorophthalimide?
4,5-Dichlorophthalimide is a valuable reagent, often employed as a precursor for the synthesis of primary amines via methods analogous to the Gabriel synthesis.[1][2] The two electron-withdrawing chloro-groups on the aromatic ring increase the acidity of the N-H proton, facilitating its removal to form a potent nucleophile. Furthermore, the resulting 4,5-dichlorophthaloyl (DCPhth) protecting group can be removed under significantly milder conditions than the standard phthaloyl (Phth) group, which is particularly advantageous when working with sensitive or complex molecules.[3] This guide will help you harness these properties for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 4,5-dichlorophthalimide in derivatization?
Its most common use is in the N-alkylation to form N-substituted 4,5-dichlorophthalimides. This reaction serves as a robust method for installing a protected primary amine, which can be deprotected later in a synthetic sequence. This approach avoids the common problem of over-alkylation that plagues direct alkylation of ammonia or primary amines.[2]
Q2: Which base should I choose for the N-alkylation reaction?
The choice of base is critical for efficiently deprotonating the phthalimide.
-
Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used base. It is effective but may require higher temperatures or longer reaction times.
-
Potassium Hydroxide (KOH): A stronger base that readily forms the potassium salt of the phthalimide, a strong nucleophile.
-
Sodium Hydride (NaH) or Potassium Hydride (KH): Very strong, non-nucleophilic bases that offer rapid and irreversible deprotonation. These are excellent choices for less reactive alkyl halides but require anhydrous conditions and careful handling.
Q3: What is the best solvent for N-alkylation?
Polar aprotic solvents are highly recommended as they effectively solvate the potassium or sodium cation while leaving the phthalimide anion exposed and highly nucleophilic, thus accelerating the S_N2 reaction.[4]
-
N,N-Dimethylformamide (DMF): The most common and often best-performing solvent for this reaction.
-
Dimethyl Sulfoxide (DMSO): Another excellent choice, similar in performance to DMF.
-
Acetonitrile (MeCN): A suitable alternative, though reactions may be slower compared to DMF or DMSO.
Q4: Can I use this method to synthesize secondary or aromatic amines?
No, this method is generally limited to the synthesis of primary amines. The Gabriel synthesis and its variants fail with secondary alkyl halides due to steric hindrance, which favors elimination side reactions.[1] Aryl halides are also unsuitable as they do not readily undergo S_N2 nucleophilic substitution.[5]
Q5: What are the options for removing the 4,5-dichlorophthaloyl (DCPhth) group?
The primary advantage of the DCPhth group is its lability.
-
Hydrazinolysis: Reaction with hydrazine (N₂H₄) in a solvent like ethanol or methanol is the most common method.[1] It proceeds under relatively mild conditions and produces the desired primary amine and a phthalhydrazide precipitate.
-
Amine Exchange: Using ethylenediamine at room temperature is a very mild and effective method for removing the DCPhth group, often providing cleaner reactions than hydrazine.[3]
-
Acidic or Basic Hydrolysis: While possible, these methods often require harsh conditions (high temperatures, strong acid/base) and can lead to low yields or decomposition of the desired product.[2]
Core Experimental Protocols
Protocol 1: N-Alkylation of 4,5-Dichlorophthalimide
This protocol describes a general procedure for the reaction of 4,5-dichlorophthalimide with a primary alkyl halide.
Workflow Overview
Caption: General workflow for N-alkylation.
Step-by-Step Methodology:
-
Setup: To a flame-dried or oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,5-dichlorophthalimide (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the phthalimide). Stir until the solid is fully dissolved.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension for 15-30 minutes at room temperature.
-
Alkylation: Add the primary alkyl halide (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-water and stir until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water, followed by a cold, non-polar solvent (e.g., hexane or ether) to remove non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane).
Protocol 2: Deprotection via Ethylenediamine
This protocol describes a mild method for cleaving the N-Alkyl-4,5-dichlorophthalimide to yield the primary amine.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve the N-Alkyl-4,5-dichlorophthalimide (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Reagent Addition: Add ethylenediamine (2.0-5.0 eq) to the solution at room temperature.[3]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Isolation: Add a non-polar solvent (e.g., diethyl ether or dichloromethane) to the residue. The diamide byproduct will typically precipitate. Filter the solid and wash it with more of the organic solvent.
-
Purification: Combine the filtrate and washings. The desired primary amine is now in the solution. Further purification can be achieved by an acidic wash (to extract the amine into the aqueous layer as a salt), followed by basification and re-extraction into an organic solvent, or by column chromatography.
Troubleshooting Guide
Issue 1: Low or No Yield of N-Alkyl-4,5-Dichlorophthalimide
Q: I ran the N-alkylation reaction, but my yield is very low, and I recovered most of my starting material. What went wrong?
A: This is a common issue that typically points to inefficient deprotonation or poor nucleophilic attack.
| Potential Cause | Explanation & Solution |
| Inactive or Insufficient Base | The phthalimide N-H proton must be removed to generate the nucleophile. If using K₂CO₃, ensure it is finely powdered and dry. For very unreactive alkyl halides, a stronger base like NaH may be necessary. Ensure you are using at least 1.2-1.5 equivalents of base. |
| "Wet" Solvent or Reagents | The presence of water will quench the phthalimide anion and any strong base used (like NaH). Use anhydrous solvents and ensure all glassware is thoroughly dried.[6] |
| Unreactive Alkyl Halide | The reactivity order for the S_N2 reaction is I > Br > Cl. If you are using an alkyl chloride with a mild base, the reaction may be extremely slow.[4] Consider converting the alkyl chloride to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI) (Finkelstein reaction). |
| Low Reaction Temperature | Some S_N2 reactions require thermal energy to overcome the activation barrier. If the reaction is stalled at room temperature, gradually increase the heat to 60-80 °C and monitor by TLC. |
Issue 2: Formation of Significant Side Products
Q: My reaction worked, but my crude NMR shows multiple unexpected products. What are they and how can I avoid them?
A: Side products often arise from competing reaction pathways or decomposition.
| Potential Cause | Explanation & Solution |
| Elimination (E2) Reaction | If using a sterically hindered primary alkyl halide or any secondary alkyl halide, the phthalimide anion can act as a base, leading to elimination instead of substitution.[5] This is difficult to avoid; the Gabriel synthesis is not recommended for these substrates. |
| Hydrolysis of Phthalimide | If the reaction is heated for too long in the presence of a base and trace water, the imide can hydrolyze, opening the ring to form a phthalamic acid derivative.[7][8] Ensure anhydrous conditions and monitor the reaction to avoid unnecessarily long heating times. |
| Decomposition | At very high temperatures (>100-120 °C), DMF can start to decompose, which can affect the reaction. Stick to the recommended temperature range. If your substrate requires higher temperatures, consider switching to a more stable solvent like DMSO. |
Issue 3: Incomplete or Messy Deprotection
Q: I'm trying to remove the DCPhth group with hydrazine, but the reaction is slow and the workup is difficult. What can I do?
A: Deprotection can be challenging, but optimization is possible. The DCPhth group offers milder alternatives.
| Potential Cause | Explanation & Solution |
| Challenging Substrate | Steric hindrance around the imide can slow down the nucleophilic attack by hydrazine. |
| Difficult Workup | The phthalhydrazide byproduct can be difficult to filter or can co-elute with the product during chromatography.[1] |
| Recommended Solution | Switch to the milder ethylenediamine deprotection protocol (Protocol 2).[3] This reaction is often faster, cleaner, and the resulting diamide byproduct is frequently easier to separate from the desired primary amine. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
References
-
Gabriel synthesis - Wikipedia . Wikipedia. [Link]
-
Gabriel Synthesis . Name-Reaction.com. [Link]
-
What is Gabriel Phthalimide Synthesis Reaction? . BYJU'S. [Link]
-
Ch22: Gabriel synthesis of RNH2 . University of Calgary. [Link]
-
The Gabriel Synthesis . Master Organic Chemistry. [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study . MDPI. [Link]
-
Troubleshooting: How to Improve Yield . University of Rochester, Department of Chemistry. [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study . National Institutes of Health (NIH). [Link]
-
Problematic N-Alkylation : r/chemistry . Reddit. [Link]
-
Derivatization reaction optimization . ResearchGate. [Link]
-
What is Gabriel phthalimide synthesis and it's limitations ? . Sathee Forum. [Link]
-
4,5-Dichlorophthaloyl Group for Amino Protection in Carbohydrate Chemistry . J-STAGE. [Link]
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. forum.prutor.ai [forum.prutor.ai]
- 6. Troubleshooting [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
- 8. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 4,5-Dichlorophthalamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dichlorophthalamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and subsequent reactions of this important chemical intermediate. Our goal is to equip you with the expertise to diagnose and resolve common experimental challenges, ensuring the integrity and success of your research.
I. Synthesis of this compound: Common Hurdles and Solutions
The synthesis of this compound is a critical first step for many research applications. It is typically prepared from 4,5-dichlorophthalimide, which itself is synthesized from 4,5-dichlorophthalic acid. This section addresses potential issues that can arise during these synthetic steps.
FAQ 1: I am experiencing a low yield during the conversion of 4,5-dichlorophthalimide to this compound using aqueous ammonia. What are the likely causes and how can I improve the yield?
Low yields in this amidation reaction are often due to incomplete reaction or side reactions. The reaction involves the nucleophilic attack of ammonia on the carbonyl carbons of the phthalimide ring, leading to ring opening to form the diamide.
-
Causality: The stability of the phthalimide ring can make it resistant to opening under mild conditions. Insufficient ammonia concentration or reaction time can lead to a significant amount of unreacted starting material. Additionally, the reaction is an equilibrium process, and removal of water or driving the reaction forward with an excess of ammonia is crucial.
-
Troubleshooting Steps:
-
Increase Ammonia Concentration: Ensure you are using a sufficiently concentrated ammonia solution (e.g., 25-33%). A higher concentration of the nucleophile will favor the forward reaction. A published procedure suggests starting with a 25% ammonia solution and then adding a 33% solution to drive the reaction to completion[1].
-
Extend Reaction Time: This reaction can be slow. Stirring for 24 to 48 hours is often necessary to ensure complete conversion[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Optimize Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 30-40 °C) can increase the reaction rate. However, be cautious as excessive heat can lead to the formation of byproducts.
-
Ensure Efficient Mixing: 4,5-dichlorophthalimide has limited solubility in aqueous ammonia. Vigorous stirring is essential to maximize the surface area of the solid and improve the reaction rate.
-
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer, add 4,5-dichlorophthalimide (e.g., 8.0 g, 37 mmol).
-
Add a 25% aqueous ammonia solution (e.g., 110 mL) and stir the suspension vigorously at room temperature.
-
After 24 hours, add a 33% aqueous ammonia solution (e.g., 36 mL) to the reaction mixture.
-
Continue stirring for an additional 24 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with water (e.g., 300 mL) to remove any residual ammonia and salts.
-
Dry the product under vacuum to obtain this compound.
FAQ 2: My synthesis of the 4,5-dichlorophthalimide precursor from 4,5-dichlorophthalic acid is resulting in a poor yield. What are the key parameters to control in this step?
The synthesis of 4,5-dichlorophthalimide from 4,5-dichlorophthalic acid typically involves a dehydration reaction, often using a dehydrating agent like acetic anhydride.
-
Causality: Incomplete dehydration is a common reason for low yields. The reaction requires elevated temperatures to drive off the water molecule formed during the cyclization. Insufficient heating or a short reaction time will result in unreacted starting material.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction mixture is heated to the appropriate temperature (typically around 130 °C) to facilitate the dehydration and cyclization process[1].
-
Reaction Time: A reaction time of at least 3 hours at the target temperature is generally recommended to ensure the reaction goes to completion[1].
-
Purity of Reagents: Use pure 4,5-dichlorophthalic acid and acetic anhydride. Impurities can interfere with the reaction.
-
Product Precipitation and Washing: After cooling, the product should precipitate. Ensure thorough washing with a non-polar solvent like petroleum ether to remove any residual acetic anhydride and acetic acid[1].
-
Diagram: Synthesis Pathway of this compound
Caption: Synthetic route from 4,5-dichlorophthalic acid to this compound.
II. Reactions Involving this compound: Troubleshooting Guide
This compound is a versatile starting material for the synthesis of various compounds, including nitriles and N-substituted derivatives. This section addresses common issues encountered in these subsequent reactions.
FAQ 3: I am attempting a dehydration reaction of this compound to form 4,5-dichloro-1,2-dicyanobenzene using thionyl chloride and DMF, but the reaction is not proceeding as expected. What could be the problem?
The dehydration of amides to nitriles is a standard transformation, but it requires careful control of reaction conditions.
-
Causality: The primary issue is often the incomplete conversion of the amide to the nitrile. This can be due to insufficient reagent, low temperature, or deactivation of the dehydrating agent. The Vilsmeier reagent, formed from DMF and thionyl chloride, is the active species in this reaction, and its formation is critical.
-
Troubleshooting Steps:
-
Reagent Stoichiometry and Order of Addition: Use a sufficient excess of thionyl chloride. It is crucial to first prepare the Vilsmeier reagent by adding thionyl chloride to cold, dry DMF before adding the this compound[1]. Adding the amide directly to thionyl chloride can lead to side reactions.
-
Temperature Control: The initial formation of the Vilsmeier reagent should be done at a low temperature (0 °C) to control the exothermic reaction. After the addition of the amide, the reaction may need to be stirred for several hours, and in some cases, gentle heating might be required to drive the reaction to completion[2].
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Thionyl chloride reacts readily with water, which will quench the reagent and prevent the dehydration from occurring.
-
Monitoring the Reaction: Use TLC or GC-MS to monitor the disappearance of the starting material and the formation of the product.
-
Diagram: Troubleshooting Dehydration Reaction
Caption: Decision tree for troubleshooting the dehydration of this compound.
FAQ 4: I am trying to perform a nucleophilic substitution on the chloro groups of a 4,5-dichlorophthalimide derivative, but the reaction is sluggish. How can I enhance the reactivity?
Nucleophilic aromatic substitution (SNAr) on the dichlorinated benzene ring of the phthalimide system can be challenging.
-
Causality: The reactivity of aryl chlorides in SNAr reactions is significantly lower than that of aryl fluorides. The reaction rate is dependent on the electron-withdrawing nature of the activating groups (the phthalimide moiety), the strength of the nucleophile, and the reaction conditions.
-
Troubleshooting Steps:
-
Choice of Nucleophile: Use a strong nucleophile. For example, in the synthesis of 4,5-dihexylthiophthalonitrile from 4,5-dichlorophthalonitrile, a strong nucleophile (hexanethiol) is used in the presence of a base[3].
-
Solvent Effects: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier for SNAr reactions involving aryl chlorides.
-
Catalysis: In some cases, a phase-transfer catalyst can be beneficial, especially if the nucleophile is in a different phase than the substrate.
-
III. General Considerations and Best Practices
-
Purity of Starting Materials: Always ensure the purity of your this compound and other reagents. Impurities can lead to unexpected side reactions and lower yields.
-
Inert Atmosphere: For reactions that are sensitive to air or moisture, such as those involving organometallic reagents or strong bases, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Regularly monitor your reactions using appropriate analytical techniques (TLC, GC-MS, NMR) to determine the optimal reaction time and to identify any potential issues early on.
This guide provides a starting point for troubleshooting common issues in reactions involving this compound. For more specific problems, consulting the primary literature for analogous transformations is highly recommended.
References
-
Synthesis of 4,5-Dichloro-1,2-dicyanobenzene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. (2016). [Link]
-
What is Gabriel phthalimide synthesis and it's limitations? Sathee Forum. (2025). [Link]
-
Phthalimide- Preparation, Chemical Reactions & Uses. Turito. (2022). [Link]
-
Why did my amide syntesis does not work? ResearchGate. (2021). [Link]
-
IMPROVED METHOD FOR PREPARATION OF 4,5-DICHLOROPHTHALONITRILE AND SYNTHESIS OF 4-CHLORO-5-(R-AMINO)PHTHALONITRILES ON ITS BASI. ResearchGate. (2024). [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. (2021). [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018). [Link]
-
Organic synthesis of amides problem(s). Reddit. (2014). [Link]
-
What is Gabriel Phthalimide Synthesis Reaction? BYJU'S. [Link]
-
Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. National Center for Biotechnology Information. (2023). [Link]
-
Phthalimides. Organic Chemistry Portal. [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. National Center for Biotechnology Information. (2021). [Link]
-
4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry. PubMed. (1996). [Link]
-
Photochemical Regioselective C(sp3)–H Amination of Amides Using N-Haloimides. IU Indianapolis ScholarWorks. (2021). [Link]
-
A Qualitative Comparison of the Reactivities of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium Chloride. MDPI. (2020). [Link]
-
Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. ResearchGate. (2025). [Link]
-
Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. (2010). [Link]
-
Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. ResearchGate. (2025). [Link]
-
Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. ResearchGate. (2025). [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 4,5-Dichlorophthalamide
Welcome to the technical support resource for the synthesis of 4,5-Dichlorophthalamide. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities encountered when transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Our focus is on providing practical, causality-driven solutions to common challenges, ensuring robust and reproducible outcomes.
The synthesis of this compound, a valuable intermediate, typically proceeds via the ammonolysis of 4,5-dichlorophthalic anhydride. While straightforward on paper, this reaction presents several challenges at scale, including managing reaction exotherms, controlling side-product formation, and ensuring product purity. This document provides in-depth troubleshooting guides, validated protocols, and critical process insights to address these issues head-on.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is suffering from low yield and incomplete conversion of the starting material, 4,5-dichlorophthalic anhydride. What are the primary causes?
Answer: Low yield and incomplete conversion are classic scale-up problems often rooted in mass and heat transfer limitations. The reaction of 4,5-dichlorophthalic anhydride with ammonia is heterogeneous and exothermic, which complicates its management at larger volumes.
-
Causality:
-
Insufficient Ammonia Delivery/Uptake: At the lab scale, adding a large excess of aqueous ammonia to a flask is simple. At scale, ensuring that every molecule of the anhydride effectively contacts a sufficient excess of ammonia becomes difficult. Poor subsurface gas dispersion (if using NH₃ gas) or inadequate mixing of aqueous ammonia can create localized areas of low reagent concentration, stalling the reaction.
-
Formation of Intermediates: The reaction proceeds through a phthalamic acid intermediate (2-(carbamoyl)-4,5-dichlorobenzoic acid).[1] If this intermediate precipitates or is not maintained under conditions conducive to the second amidation step (e.g., insufficient ammonia or temperature), the reaction will halt at this stage.
-
Poor Temperature Control: While some heat is necessary to drive the reaction, an uncontrolled exotherm can lead to side reactions or degradation. Conversely, if the reaction mass is not heated sufficiently, the rate of conversion, particularly of the intermediate phthalamic acid to the final diamide, can be impractically slow.
-
-
Troubleshooting & Optimization:
-
Ammonia Stoichiometry and Addition: Use a significant excess of ammonia (e.g., 10-20 equivalents). For scale-up, using a concentrated aqueous ammonia solution (e.g., 25-30%) is often more manageable and helps with temperature control compared to gaseous ammonia.[2] Ensure the addition is controlled to manage the exotherm. A calibrated dosing pump is recommended.
-
Mixing Efficiency: Employ a reactor with appropriate baffling and a high-torque agitator designed for solid-liquid slurries (e.g., a pitched-blade turbine or anchor stirrer). This ensures the solid anhydride remains suspended and improves mass transfer between the phases.
-
Temperature Programming: Instead of a fixed temperature, consider a temperature ramp. Start at a lower temperature (e.g., 25-30°C) during the initial exothermic addition of ammonia, then slowly heat the mixture (e.g., to 50-60°C) to drive the conversion of the intermediate to completion.[2]
-
Q2: My final product is contaminated with significant amounts of 4,5-dichlorophthalimide. How can I prevent its formation?
Answer: The formation of 4,5-dichlorophthalimide is the most common side reaction and arises from the intramolecular cyclization of the phthalamic acid intermediate, competing with the desired intermolecular reaction with a second molecule of ammonia.[3]
-
Causality: This side reaction is favored under conditions of ammonia deficiency or at elevated temperatures where the rate of dehydration/cyclization can outpace the rate of amidation. The reaction of an anhydride with ammonia can inherently produce both the imide and the diamide.[4][5]
-
Troubleshooting & Optimization:
-
Maximize Ammonia Concentration: The most effective way to suppress imide formation is to ensure the phthalamic acid intermediate is always in an ammonia-rich environment. This kinetically favors the intermolecular reaction to form the diamide. As mentioned in Q1, using a large excess of concentrated aqueous ammonia is critical.
-
Control Temperature: Avoid excessive temperatures. While heat is needed for the reaction to proceed, temperatures above 70-80°C can significantly increase the rate of cyclization to the imide.
-
Order of Addition: Add the 4,5-dichlorophthalic anhydride (or a slurry of it in a minimal amount of solvent) to the concentrated aqueous ammonia solution, rather than the reverse. This ensures the anhydride is immediately introduced into an ammonia-rich environment.
-
-
Visualizing the Competing Pathways: The following diagram illustrates the critical branch point in the reaction mechanism.
Figure 1. Competing reaction pathways in the synthesis of this compound.
Q3: The work-up and purification are proving difficult. How can I effectively isolate pure this compound at scale?
Answer: Purification challenges typically stem from the presence of the imide byproduct and unreacted acidic intermediates, which may have solubilities similar to the desired product.
-
Causality: this compound is a neutral, relatively insoluble compound. The key impurity, 4,5-dichlorophthalimide, is also neutral. However, any unreacted 4,5-dichlorophthalic acid or the phthalamic acid intermediate are acidic. This difference in chemical properties is the key to an effective separation strategy.
-
Troubleshooting & Optimization:
-
Initial Isolation: After the reaction is complete, the product often precipitates from the aqueous ammonia solution upon cooling. This initial solid can be collected by filtration.
-
Alkaline Wash/Reslurry: To remove acidic impurities, reslurry the crude, filtered solid in a dilute basic solution (e.g., 1-2% aqueous sodium carbonate or sodium bicarbonate). The acidic species will deprotonate and dissolve into the aqueous phase as their sodium salts, while the neutral diamide and imide remain as solids. Filter the solid again.
-
Water and Solvent Wash: Wash the filtered cake thoroughly with deionized water to remove any residual salts, followed by a wash with a non-polar solvent like hexanes or a polar solvent like cold methanol to remove organic impurities.[2]
-
Recrystallization (If Necessary): If the imide impurity is still present at unacceptable levels, recrystallization is required. Solvents such as ethanol, acetic acid, or DMF/water mixtures can be effective. A thorough solvent screen at the lab scale is essential to identify conditions that maximize the differential solubility between the diamide and the imide.
-
-
Troubleshooting Workflow:
Figure 2. Decision tree for troubleshooting the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q: What is the recommended starting material: 4,5-dichlorophthalic acid or the anhydride?
-
A: For scale-up, it is highly recommended to start with 4,5-dichlorophthalic anhydride. The synthesis of the amide from the acid requires an initial dehydration step to form the anhydride in situ or in a separate step.[6][7] Performing this as a distinct, isolated step allows for purification of the anhydride, ensuring that impurities from the acid synthesis do not carry over into the critical amidation step.
-
-
Q: What are the primary safety concerns when scaling up this synthesis?
-
A: The main hazards are associated with the reagents.
-
Ammonia: Concentrated aqueous ammonia is corrosive and has a pungent, irritating odor. The process should be conducted in a well-ventilated area or in a closed reactor system. Appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory.[3]
-
4,5-Dichlorophthalic Anhydride/Acid: These are skin and eye irritants.[8] Dust inhalation should be avoided by using respiratory protection when handling the solids.
-
Exotherm: The initial reaction is exothermic. At scale, this can lead to a rapid temperature and pressure increase if the addition rate is not carefully controlled. A reactor equipped with a cooling jacket and emergency quenching capabilities is advisable.
-
-
-
Q: Which analytical methods are best for in-process control (IPC) and final product analysis?
-
A: A combination of techniques is ideal.
-
TLC: Excellent for rapid, qualitative monitoring of the reaction progress at the bench. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
HPLC: The preferred method for quantitative analysis of purity. A reverse-phase C18 column with a water/acetonitrile gradient is generally effective for separating the starting anhydride, the phthalamic acid intermediate, the imide byproduct, and the final diamide product.
-
NMR (¹H, ¹³C): Essential for definitive structural confirmation of the final product and for identifying impurities if they are present at sufficient levels (>1-2%).[9]
-
FTIR: Useful for confirming the conversion of the anhydride (C=O stretches around 1850 and 1770 cm⁻¹) to the amide (C=O stretch around 1650 cm⁻¹ and N-H stretches around 3400-3200 cm⁻¹).[10]
-
-
Data Presentation
Table 1: Influence of Key Parameters on Reaction Outcome
| Parameter | Condition | Expected Yield | Purity Profile | Key Consideration |
| NH₃ Equivalents | 3-5 eq. | Moderate (~60-75%) | High risk of imide byproduct (>10%) | Insufficient to drive reaction to completion and suppress side reactions. |
| 10-20 eq. | High (>90%) | Imide byproduct significantly reduced (<2-3%) | Optimal for scale-up to favor diamide formation. | |
| Temperature | 20-30°C | Low (if held) | Low conversion, high intermediate levels | Reaction rate is too slow for practical synthesis times. |
| 50-60°C | High (>90%) | Good purity if NH₃ excess is high | Optimal temperature range to balance reaction rate and side reactions. | |
| >80°C | Variable | Increased risk of imide and other degradation products | Uncontrolled exotherms can easily reach this range, compromising purity. | |
| Mixing | Poor (Low RPM) | Low-Moderate | Inconsistent; high levels of unreacted material | Mass transfer limitation is the primary failure mode. |
| Efficient (High RPM, Baffled) | High | Consistent and high purity | Ensures homogeneity and effective heat/mass transfer. |
Experimental Protocols
Protocol 1: Preparation of 4,5-Dichlorophthalic Anhydride
This protocol is based on established dehydration methods.[6][7]
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The system should be protected from atmospheric moisture with a drying tube.
-
Charging Reagents: To the flask, add 4,5-dichlorophthalic acid (1.0 eq) and acetic anhydride (3-4 volumes, e.g., 3-4 mL per gram of acid).
-
Reaction: Heat the mixture to reflux (approx. 140°C) and maintain for 2-3 hours. The solid acid will slowly dissolve as it converts to the soluble anhydride.
-
Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. The 4,5-dichlorophthalic anhydride will crystallize out.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or hexanes to remove residual acetic acid and anhydride.
-
Drying: Dry the white crystalline solid under vacuum. Expected yield: >95%.
Protocol 2: Scale-Up Synthesis of this compound
This protocol is adapted from literature procedures for robust synthesis.[2][3]
-
Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with an overhead stirrer, a thermocouple, a dosing pump inlet, and a reflux condenser.
-
Charging Ammonia: Charge the reactor with concentrated aqueous ammonia (28-30%, approx. 15 eq). Begin stirring and cool the solution to 15-20°C using the reactor jacket.
-
Anhydride Addition: Slowly add 4,5-dichlorophthalic anhydride (1.0 eq) in portions to the stirred ammonia solution. Control the addition rate to maintain the internal temperature below 35°C.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 50-55°C and hold for 4-6 hours. Monitor the reaction by HPLC or TLC until the disappearance of the starting material and intermediate is confirmed.
-
Isolation: Cool the reaction mixture to 5-10°C. The product will precipitate as a thick white solid.
-
Filtration and Wash: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Follow with a wash of cold methanol (1-2 volumes).
-
Drying: Dry the purified this compound in a vacuum oven at 60-70°C until a constant weight is achieved. Expected yield: >90%. Purity by HPLC: >98%.
References
- BASF Safety Data Sheet. (2025). Seltima. [Link provided in search results]
- Davies, J. S. H. (1939). U.S. Patent No. 2,174,568. Washington, DC: U.S.
-
PrepChem. (2023). Synthesis of 4,5-dichlorophthalic anhydride. [Link]
-
Al-Warhi, T., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Crystals, 12(6), 788. [Link]
-
PrepChem. (2023). Synthesis of A. 4,5-Dichlorophthalic Anhydride. [Link]
- Lee, K. J., et al. (2007). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. Bulletin of the Korean Chemical Society, 28(5), 845-848. [Link provided in search results]
- JP Patent No. H07109245A. (1995). Method for producing 4,5-dichlorophthalic acid or salt thereof.
-
R Discovery. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]
- Neves, M. G. P. M. S., et al. (2017). Synthesis of 4,5-Dichloro-1,2-dicyanobenzene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link provided in search results]
- Ivanovo State University of Chemistry and Technology. (2024). Improved Method for Preparation of 4,5-Dichlorophthalonitrile and Synthesis of 4-Chloro-5-(R-Amino)Phthalonitriles on its Basis. MACROHETEROCYCLES, 5(2), 97. [Link provided in search results]
-
ResearchGate. (2018). Scheme 5.4. Imidation of cyclic anhydride and ammonia. [Link]
-
Clark, J. (2015). The Reactions of Acid Anhydrides with Ammonia and Primary Amines. Chemguide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemintech.ru [chemintech.ru]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. fishersci.ca [fishersci.ca]
- 9. 4,5-Dichlorophthalimide 97 15997-89-4 [sigmaaldrich.com]
- 10. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study [mdpi.com]
preventing byproduct formation in 4,5-Dichlorophthalamide reactions
Welcome to the technical support center for the synthesis and purification of 4,5-Dichlorophthalamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent the formation of unwanted byproducts during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your reactions.
Troubleshooting Guide: Navigating Byproduct Formation
This section is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices to empower you with a deeper understanding of the reaction mechanisms at play.
Issue 1: Incomplete Amidation of 4,5-Dichlorophthalic Anhydride
Question: I am synthesizing this compound from 4,5-dichlorophthalic anhydride and an ammonia source, but I am observing a significant amount of a byproduct that is more polar than my desired product. What is this impurity and how can I prevent its formation?
Answer:
The polar byproduct you are observing is likely the mono-ammoniated, ring-opened product, 2-carbamoyl-4,5-dichlorobenzoic acid . This occurs when only one of the carbonyl groups of the anhydride reacts with ammonia, leaving the other as a carboxylic acid.
Causality and Prevention:
The formation of this byproduct is primarily due to incomplete reaction. Several factors can contribute to this:
-
Insufficient Ammonia: Ensure a sufficient molar excess of the ammonia source is used to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may require longer reaction times or elevated temperatures to ensure both carbonyl groups react. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and the intermediate are no longer observed.
-
Solvent Choice: The choice of solvent can influence the solubility of the reactants and intermediates. A solvent that ensures all components remain in solution will facilitate a complete reaction.
Recommended Protocol for Minimizing the Mono-Acid Byproduct:
| Parameter | Recommended Condition | Rationale |
| Ammonia Source | Aqueous ammonia (25-30%) or ammonium hydroxide | Provides a high concentration of the nucleophile. |
| Stoichiometry | >2 molar equivalents of ammonia per equivalent of anhydride | Ensures a sufficient excess to drive the reaction to completion. |
| Temperature | Room temperature to 60 °C | Balances reaction rate with potential side reactions. Start at room temperature and gently heat if the reaction is sluggish. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or HPLC to determine the optimal time for your specific conditions. |
| Solvent | Dioxane, THF, or an excess of the aqueous ammonia solution | Choose a solvent that ensures good solubility of the starting anhydride. |
Issue 2: Hydrolysis of this compound
Question: During workup or storage, I've noticed the formation of an acidic impurity in my this compound sample. What is happening and how can I avoid this?
Answer:
The acidic impurity is most likely 4,5-dichlorophthalic acid , the product of the hydrolysis of one or both amide groups of your desired product. Amides are susceptible to hydrolysis, especially under acidic or basic conditions, or at elevated temperatures in the presence of water.
Causality and Prevention:
-
pH of Workup: Aqueous workups, especially if acidic or basic, can promote hydrolysis. Aim for a neutral pH during extraction and washing steps.
-
Drying: Ensure the final product is thoroughly dried to remove any residual water, which can lead to hydrolysis upon storage.
-
Storage Conditions: Store the purified this compound in a cool, dry place, preferably under an inert atmosphere if long-term stability is required.
Experimental Workflow to Minimize Hydrolysis:
Caption: Workflow for post-reaction workup to prevent hydrolysis.
Issue 3: Byproducts in the Dehydration of this compound to 4,5-Dichloro-1,2-dicyanobenzene
Question: I am attempting to synthesize 4,5-dichloro-1,2-dicyanobenzene by dehydrating this compound with thionyl chloride (SOCl₂), but the reaction is messy and the yield is low. What are the likely side reactions?
Answer:
The dehydration of amides using strong dehydrating agents like thionyl chloride can be aggressive and lead to several byproducts. The "messy" reaction is often due to charring and the formation of complex, colored impurities.
Potential Byproducts and Their Formation Mechanisms:
-
Partially Dehydrated Intermediates: Incomplete reaction can result in the presence of mono-nitrile, mono-amide species.
-
Ring Chlorination: Under harsh conditions, thionyl chloride can potentially lead to further chlorination of the aromatic ring, although this is less common for an already deactivated ring.
-
Rearrangement and Elimination Products: While less likely for this specific substrate, strong dehydrating conditions can sometimes induce molecular rearrangements.
-
Sulfur-Containing Byproducts: Reaction of the amide with SOCl₂ can lead to the formation of various sulfur-containing impurities.
Strategies for a Cleaner Dehydration Reaction:
| Parameter | Recommended Condition | Rationale |
| Dehydrating Agent | Thionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃), or Trifluoroacetic anhydride (TFAA) | SOCl₂ is common, but other reagents may offer milder conditions. |
| Solvent | Anhydrous DMF, Sulfolane, or a high-boiling inert solvent | DMF can act as both a solvent and a catalyst (via Vilsmeier reagent formation). |
| Temperature | 0 °C to reflux | Start at a lower temperature and gradually increase. High temperatures can promote side reactions. |
| Stoichiometry | Use a slight excess of the dehydrating agent (e.g., 2.2-2.5 equivalents) | Ensures complete conversion of both amide groups. |
| Inert Atmosphere | Conduct the reaction under Nitrogen or Argon | Prevents side reactions with atmospheric moisture. |
Reaction Pathway and Potential Pitfalls:
Caption: Dehydration reaction pathway and potential for byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my this compound synthesis?
A1: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol should provide good separation of the starting material, product, and major byproducts. For HPLC, a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
Q2: How can I purify this compound if it is contaminated with 4,5-dichlorophthalic acid?
A2: A simple and effective method is to perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The 4,5-dichlorophthalic acid will be deprotonated and move into the aqueous layer, while the neutral this compound will remain in the organic layer. Subsequently, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent to yield the purified product.
Q3: Are there any specific safety precautions I should take when working with the reagents for these syntheses?
A3: Yes, absolutely.
-
Thionyl chloride (SOCl₂) and Phosphorus oxychloride (POCl₃): These are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a fume hood to avoid inhalation.
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: Can you provide a general HPLC method for assessing the purity of this compound?
A4: A good starting point for a reversed-phase HPLC method would be:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |
This method should provide good separation of this compound from more polar byproducts like 4,5-dichlorophthalic acid. Method optimization may be required depending on the specific impurities present.
References
- At present, specific literature detailing the systematic study of byproduct formation in this compound reactions is not readily available in publicly accessible databases. The troubleshooting advice and preventative measures provided in this guide are based on established principles of organic chemistry and extensive experience in synthetic and process chemistry. The reaction mechanisms and potential side reactions discussed are extrapolated from well-understood transformations of similar functional groups under the described conditions.
Technical Support Center: Solvent Effects on the Reactivity of 4,5-Dichlorophthalamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dichlorophthalamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in modulating the reactivity of this versatile chemical intermediate. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yields, and minimize side-product formation.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments with this compound. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction on this compound proceeding slowly or resulting in very low yields?
A1: This is a common issue often rooted in suboptimal solvent selection. The SNAr mechanism, which governs the substitution of the chlorine atoms on the aromatic ring, involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount for the reaction to proceed efficiently.
Causality & Explanation:
-
Intermediate Stabilization: Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN), are highly effective at stabilizing this charged intermediate through dipole-dipole interactions.[1] They do not possess acidic protons, which could otherwise solvate and deactivate the nucleophile.
-
Solubility: this compound, like many phthalimide derivatives, has limited solubility in non-polar solvents.[2] If the starting material does not fully dissolve, the reaction becomes a heterogeneous mixture, drastically reducing the effective concentration of reactants and slowing the reaction rate. Aprotic polar solvents are generally better at dissolving both the phthalimide substrate and many common nucleophiles.[3]
-
Reaction Kinetics: An increase in solvent polarity generally accelerates the rates of reactions where a charge is developed in the activated complex, which is precisely the case in an SNAr reaction.[1]
Troubleshooting Protocol:
-
Solvent Exchange: Switch from a non-polar solvent (e.g., Toluene, Hexane) or a less polar solvent (e.g., THF, Dichloromethane) to a polar aprotic solvent like DMF, DMSO, or NMP.[4][5]
-
Temperature Increase: Gently heating the reaction can improve both solubility and reaction rate. However, monitor the reaction closely for the formation of degradation products.
-
Solubility Test: Before running a large-scale reaction, perform a small-scale solubility test of your this compound in the intended solvent at your desired reaction temperature.
Q2: My reaction is producing a significant amount of a ring-opened byproduct, 4,5-dichloro-2-(carbamoyl)benzoic acid. What is causing this and how can I prevent it?
A2: The formation of this byproduct is a classic sign of phthalimide ring hydrolysis or aminolysis. The imide functionality is susceptible to nucleophilic attack, especially by protic species or strong bases.
Causality & Explanation:
-
Protic Solvent Interference: Protic solvents like water, methanol, or ethanol can act as nucleophiles, particularly under basic or acidic conditions, attacking one of the carbonyl carbons of the imide. This leads to the opening of the five-membered ring.[6] Even trace amounts of water in your solvent or reagents can cause this issue.
-
Nucleophile Reactivity: If your primary nucleophile is also a strong base (e.g., an alkoxide or hydroxide), it can either directly attack the imide ring or catalyze hydrolysis by deprotonating residual water, making it a more potent nucleophile. The phthalimide N-H is acidic (pKa ≈ 8.3), and its deprotonation can also influence ring stability.[7]
Troubleshooting Protocol:
-
Use Anhydrous Solvents: Employ rigorously dried aprotic solvents. Purchase anhydrous grade solvents or dry them using appropriate methods, such as distillation over a drying agent or passing them through a column of activated molecular sieves.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Control Basicity: If a base is required, choose a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of a protic one (e.g., NaOH, KOH). Add the base slowly and at a controlled temperature.
-
Solvent Choice: As mentioned in Q1, polar aprotic solvents (DMF, DMSO) are preferred. They are less likely to participate in hydrolysis compared to protic solvents.[8]
Q3: I am attempting a reaction at the N-H position (e.g., Gabriel synthesis alkylation), but the reaction is failing. What solvent and base combination is recommended?
A3: For reactions involving the N-H bond, the key is to effectively deprotonate the imide to form the highly nucleophilic phthalimide anion. The solvent must be able to support this ionic species.
Causality & Explanation:
-
Base Selection: A moderately strong base is needed to deprotonate the phthalimide. Potassium carbonate (K₂CO₃) is commonly used and is effective. Stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) can also be used, but require strictly anhydrous conditions to prevent hydrolysis.[7]
-
Solvent Role: Polar aprotic solvents like DMF are ideal for this reaction.[4] They effectively solvate the potassium cation (or other counter-ion) without interfering with the nucleophilicity of the phthalimide anion. Solvents like ethanol can be used with bases like KOH, but risk of side reactions (hydrolysis or transesterification if applicable) is higher.[7]
Troubleshooting Protocol:
-
Pre-form the Salt: Consider pre-forming the potassium salt of this compound. Stir the phthalimide with potassium carbonate in DMF at a slightly elevated temperature (e.g., 50-60 °C) for an hour before adding your electrophile (e.g., alkyl halide).
-
Ensure Anhydrous Conditions: As with any reaction involving strong bases or sensitive anions, use anhydrous solvents and an inert atmosphere.
-
Phase Transfer Catalyst: In less polar solvent systems, the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt) can sometimes facilitate the reaction by helping to bring the base into the organic phase.
Frequently Asked Questions (FAQs)
Q4: What are the most critical solvent properties to consider when planning a reaction with this compound?
A4: The three most important properties are polarity (dielectric constant), proticity, and the solvent's ability to dissolve the reactants.
-
Polarity: A high dielectric constant helps to stabilize charged intermediates and transition states, which is crucial for SNAr reactions.[1]
-
Proticity: This refers to the availability of an acidic proton (e.g., O-H or N-H bonds). For most reactions with this compound, aprotic solvents are strongly preferred to avoid unwanted side reactions like hydrolysis or deactivation of the nucleophile.[9]
-
Solubilizing Power: The chosen solvent must be able to dissolve this compound and the other reagents to ensure a homogeneous reaction environment.[2][3]
| Solvent | Dielectric Constant (ε) at 20°C [10] | Type | General Suitability for SNAr on this compound |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | Excellent: High polarity, good solvating power. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent: High polarity, good solvating power.[5] |
| Acetonitrile (MeCN) | 36.6 | Polar Aprotic | Good: Sufficiently polar for many reactions. |
| Tetrahydrofuran (THF) | 7.5 | Moderately Polar Aprotic | Moderate: May require heating or co-solvents; less effective at stabilizing charged intermediates. |
| Dichloromethane (DCM) | 9.1 | Moderately Polar Aprotic | Poor to Moderate: Often insufficient polarity and poor solubility for the substrate.[2] |
| Toluene | 2.4 | Non-Polar Aprotic | Poor: Unsuitable for SNAr; poor solubility and polarity. |
| Methanol (MeOH) | 33.0 | Polar Protic | Poor: Unsuitable due to risk of hydrolysis and nucleophile solvation.[9] |
Table 1: Properties of common solvents and their general suitability for nucleophilic aromatic substitution (SNAr) reactions involving this compound.
Q5: Can you provide a general, step-by-step protocol for the amination of this compound?
A5: Certainly. The following is a representative protocol for a nucleophilic aromatic substitution with an amine, which should be adapted and optimized for your specific substrate.
Experimental Protocol: Amination of this compound
-
Reagent Preparation:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
-
Solvent Addition and Inerting:
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M.
-
Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
Reactant Addition:
-
Dissolve the amine nucleophile (1.1 - 1.5 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the reaction flask dropwise via syringe at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) using an oil bath.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water. This will often precipitate the crude product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water, followed by a non-polar solvent like cold diethyl ether or hexane to remove residual DMF and non-polar impurities.
-
Dry the solid under vacuum.
-
If necessary, purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
-
Visualizing the Science
To better understand the processes discussed, the following diagrams illustrate key concepts.
Caption: A troubleshooting workflow for diagnosing failed reactions with this compound.
Caption: The role of the solvent in stabilizing the Meisenheimer intermediate in an SNAr reaction.
References
- Jadidi, K., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing.
- Chemcess. (2025). Phthalimide: Properties, Reactions, Production And Uses. Chemcess.
-
Wikipedia. (n.d.). Phthalimide. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]
-
Pertschi, D., et al. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Organic Letters. Available at: [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
Reddy, G. M., et al. (2025). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Sodies, S. A., et al. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. National Institutes of Health. Available at: [Link]
-
Mancini, P. M. E., et al. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Wikipedia. (n.d.). Solvent effects. Wikipedia. Available at: [Link]
-
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]
-
Unknown. (n.d.). An overview on Common Organic Solvents and their Toxicity. Available at: [Link]
Sources
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. physchemres.org [physchemres.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemcess.com [chemcess.com]
- 7. Phthalimide - Wikipedia [en.wikipedia.org]
- 8. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
Technical Support Center: Catalyst Selection and Optimization for 4,5-Dichlorophthalamide Synthesis
Introduction: Welcome to the technical support guide for the synthesis of 4,5-Dichlorophthalamide. This molecule is a key intermediate in the synthesis of various high-performance pigments, pharmaceuticals, and agrochemicals. The efficiency and selectivity of its synthesis are critically dependent on the choice of catalyst and the optimization of reaction conditions. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis, providing field-proven insights and actionable troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the primary synthetic routes to this compound and which catalysts are involved?
There are two main pathways to synthesize this compound, each involving different starting materials and catalytic systems:
-
From 4,5-Dichlorophthalic Anhydride: This is a common route involving the reaction of the anhydride with an ammonia source. The reaction can be performed by heating the anhydride with aqueous or alcoholic ammonia, or with urea.[1] While this reaction can sometimes proceed thermally at high temperatures (e.g., ~300°C), catalytic approaches are often sought to improve yield and reduce the required temperature.[2] Lewis acids or proton acids can catalyze the ring-opening and subsequent dehydration steps.
-
From 4,5-Dichlorophthalonitrile: This route involves the partial hydrolysis of the nitrile groups. This reaction requires careful control to stop at the diamide stage without proceeding to the dicarboxylic acid. The hydrolysis is typically catalyzed by acids or bases.[3][4] Metal-based catalysts, such as those involving zinc(II) complexes, have been developed to facilitate nitrile hydrolysis under milder conditions, mimicking enzymatic processes.[5]
Q2: I am working with 4,5-Dichlorophthalonitrile. Should I use acid or base catalysis for the hydrolysis?
The choice between acid and base catalysis depends on your process constraints, desired product purity, and downstream processing capabilities.
-
Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a dilute acid like HCl will produce the carboxylic acid and the corresponding ammonium salt.[3] To isolate the amide intermediate, reaction conditions must be carefully controlled (temperature, time, water concentration) to prevent over-hydrolysis. Protonation of the nitrile nitrogen increases its electrophilicity, making it more susceptible to nucleophilic attack by water.[4][6]
-
Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous base like NaOH will yield the salt of the carboxylic acid (e.g., sodium 4,5-dichlorophthalate) and ammonia gas.[3] The strongly nucleophilic hydroxide ion can directly attack the nitrile carbon.[6] Again, stopping the reaction at the amide stage is the primary challenge.
For selective conversion to the amide, specialized catalytic systems are often preferable to strong acids or bases, as these conventional methods tend to favor complete hydrolysis to the carboxylic acid.[5]
Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one for this synthesis?
The choice between heterogeneous and homogeneous catalysts involves a trade-off between activity, selectivity, and process practicality.
-
Homogeneous Catalysts (e.g., mineral acids, bases, soluble metal complexes) are often highly active and selective because there are no mass transfer limitations. However, the key drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss.
-
Heterogeneous Catalysts (e.g., metal oxides, supported metals) are highly valued in industrial applications primarily for their ease of separation from the product via simple filtration. This simplifies the workup process, reduces waste, and allows for catalyst recycling, which is crucial for both economic and environmental reasons.[7] The main challenges are often lower activity compared to homogeneous counterparts and potential deactivation over time.
For the synthesis of this compound, developing a robust, recyclable heterogeneous catalyst that can selectively hydrolyze the nitrile or aminate the anhydride under mild conditions is a significant area of research.
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
Problem 1: Low Yield or Incomplete Conversion
You've run the reaction, but the yield of this compound is significantly lower than expected.
| Possible Cause | Underlying Rationale & Verification | Suggested Solution |
| Sub-optimal Temperature | The reaction rate is highly dependent on temperature. Too low, and the activation energy barrier isn't overcome, leading to slow or stalled reactions. Too high, and you risk thermal degradation of the product or catalyst, or the promotion of side reactions. | Protocol: Perform a temperature screen. Set up parallel reactions at 10°C intervals (e.g., 120°C, 130°C, 140°C, 150°C) while keeping all other parameters constant. Monitor reaction progress by TLC or HPLC to find the optimal temperature for conversion versus impurity formation. |
| Insufficient Reaction Time | Many organic reactions, especially those involving solid catalysts, are not instantaneous. The reaction may simply not have had enough time to proceed to completion. | Verification: Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze them to plot conversion versus time. The reaction is complete when the concentration of the starting material plateaus. |
| Poor Starting Material Quality | If starting from 4,5-dichlorophthalic anhydride, it may have partially hydrolyzed to the diacid upon storage by absorbing atmospheric moisture. The diacid is generally less reactive under anhydrous amidation conditions.[8] | Action: Ensure your starting anhydride is dry. If necessary, dry it in a vacuum oven before use or use freshly prepared material. For reactions starting from phthalic acid derivatives, using the anhydride is often a more efficient route.[8] |
| Catalyst Deactivation | The catalyst's active sites may be blocked (fouling), poisoned by impurities in the reagents or solvent, or the active metal may have leached into the solution. | Verification: After the reaction, filter the catalyst. Test the filtrate for catalytic activity. If the reaction proceeds in the filtrate, leaching has occurred. If not, the issue is likely fouling or poisoning. Analyze the used catalyst surface (e.g., via SEM/EDX) to check for morphological changes or contaminants. |
Problem 2: Poor Selectivity / High Levels of Impurities
The conversion of your starting material is high, but you are isolating significant amounts of byproducts instead of the desired this compound.
| Key Impurity | Formation Mechanism | Mitigation Strategy |
| 4,5-Dichlorophthalic Acid | This is the most common byproduct when starting from 4,5-dichlorophthalonitrile. It forms when the intermediate phthalamide undergoes a second hydrolysis step. This is favored by excess water, high temperatures, or prolonged reaction times in the presence of strong acid/base catalysts.[3][5] | 1. Control Water Content: In nitrile hydrolysis, precisely control the stoichiometry of water. The use of a solvent system with limited water miscibility can sometimes help. 2. Milder Catalyst: Switch from strong mineral acids/bases to a more selective catalyst system, such as a Lewis acidic metal complex, which can be designed to favor the first hydrolysis step.[5] |
| Unreacted Starting Material | This indicates incomplete conversion (see Problem 1). However, if it persists alongside byproducts, it may suggest a catalyst selectivity issue where the rate of side reactions is competitive with the main reaction. | Optimize reaction conditions to favor the desired pathway. This often involves lowering the temperature to reduce the rate of undesired side reactions, even if it requires a longer overall reaction time. |
| 4,5-Dichlorophthalonitrile (from Dehydration) | If the reaction is run at very high temperatures with a dehydrating agent present, the newly formed this compound can be dehydrated back to the nitrile. A patent describes the dehydration of 4,5-dichloro-phthalamide using phosgene to intentionally form the nitrile.[9] | Avoid excessively high temperatures (>180-200°C) and the presence of strong dehydrating agents unless the nitrile is the desired product. Ensure the reaction environment is not overly anhydrous if starting from the anhydride. |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Catalyst Screening (from 4,5-Dichlorophthalic Anhydride)
This protocol provides a baseline for comparing the efficacy of different catalysts for the amidation of 4,5-dichlorophthalic anhydride.
-
Reactor Setup: To a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,5-dichlorophthalic anhydride (e.g., 2.17 g, 10 mmol) and the catalyst to be tested (e.g., 1-5 mol%).
-
Reagent Addition: Add a suitable high-boiling solvent (e.g., glacial acetic acid, 20 mL) and the ammonia source (e.g., urea, 1.2 g, 20 mmol). Glacial acetic acid can act as both a solvent and a catalyst.[8]
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux, ~118°C in acetic acid) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction's progress by taking small aliquots periodically and analyzing them via TLC or HPLC to determine the consumption of the starting anhydride.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water (100 mL) to precipitate the crude product.
-
Purification: Collect the solid by filtration. Wash the crude product with a 10% aqueous sodium bicarbonate solution to remove any unreacted acidic components, followed by a water wash.[8]
-
Analysis: Dry the final product in a vacuum oven and determine the yield. Confirm the identity and purity of this compound using techniques like ¹H NMR, ¹³C NMR, and melting point analysis.
Workflow Diagram: Catalyst Selection Logic
This diagram outlines the decision-making process for selecting and optimizing a catalyst for the synthesis.
Caption: Decision workflow for catalyst selection and optimization.
References
- Shevchenko, A. P., & Yagupolskaya, L. N. (2018). IMPROVED METHOD FOR PREPARATION OF 4,5-DICHLOROPHTHALONITRILE AND SYNTHESIS OF 4-CHLORO-5-(R-AMINO)PHTHALONITRILES ON ITS BASIS. Voprosy Khimii i Khimicheskoi Tekhnologii, (6), 115-121.
- Carpenter, M. S. (1939). U.S. Patent No. 2,174,568. Washington, DC: U.S.
-
Organic Syntheses. (n.d.). Phthalimide. Retrieved January 14, 2026, from [Link]
-
LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Retrieved January 14, 2026, from [Link]
-
Turito. (2022, November 8). Phthalimide- Preparation, Chemical Reactions & Uses. Retrieved January 14, 2026, from [Link]
-
Reddit. (2023, June 23). Gabriel synthesis troubleshooting. Retrieved January 14, 2026, from [Link]
-
Ashenhurst, J. (2023, June 5). The Gabriel Synthesis. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5-Dichlorophthalonitrile. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved January 14, 2026, from [Link]
- Johnson, E. C., & Trogdon, J. T. (2024). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 29(1), 123.
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved January 14, 2026, from [Link]
- Guedes da Silva, M. F. C., et al. (2002). Patent No. WO2002096856A1.
- Al-Warhi, T., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3550.
-
PubMed. (2022, May 31). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved January 14, 2026, from [Link]
-
R Discovery. (2022, May 31). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved January 14, 2026, from [Link]
- Clark, J. H., et al. (2003). U.S. Patent No. 6,528,663B1. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). 4,5-Dichlorophthalic anhydride. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
- Belykh, L. B., et al. (2023). Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides.
-
Semantic Scholar. (2021, November 24). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. Retrieved January 14, 2026, from [Link]
- Farrugia, L., et al. (2023). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines.
-
Royal Society of Chemistry. (n.d.). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. Retrieved January 14, 2026, from [Link]
Sources
- 1. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2174568A - 4,5-dichloro-phthalonitrile and process of making it - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the HPLC and GC Analysis of 4,5-Dichlorophthalamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of chemical intermediates is paramount. 4,5-Dichlorophthalamide, a halogenated aromatic compound, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Its purity directly impacts the quality, safety, and efficacy of the final product. Therefore, robust analytical methodologies are essential for its characterization and quantification.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of two of the most powerful and prevalent analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a comprehensive analysis grounded in scientific principles and practical field experience. We will explore the causality behind experimental choices, present self-validating protocols, and provide a clear, data-driven comparison to empower you in selecting the optimal analytical strategy for your specific needs.
Understanding the Analyte: this compound
Before delving into the analytical techniques, a foundational understanding of the physicochemical properties of this compound is crucial for method development.
-
Structure: A phthalimide derivative with two chlorine atoms on the benzene ring.[2]
-
Molecular Formula: C₈H₃Cl₂NO₂[2]
-
Molecular Weight: 216.02 g/mol [2]
-
Melting Point: 217-219 °C
-
Solubility: Likely soluble in organic solvents.[3]
-
Volatility: The relatively high melting point suggests low volatility at room temperature.
The presence of the polar imide group and the nonpolar dichlorinated benzene ring gives the molecule a moderate polarity. Its low volatility makes it a suitable candidate for HPLC analysis, while its thermal stability will be a key consideration for GC.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[4][5]
The Rationale for HPLC in this compound Analysis
Given the low volatility of this compound, HPLC is an inherently suitable technique.[6] It allows for analysis at or near ambient temperatures, mitigating the risk of thermal degradation.[7] The presence of a chromophore in the aromatic ring structure makes it readily detectable by UV-Vis detectors, a standard component of most HPLC systems.
Experimental Protocol: A Validated HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure reliable performance.[8][9]
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point due to its versatility in separating moderately polar compounds.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Rationale: The acidic mobile phase helps to ensure the consistent protonation of the imide group, leading to sharper peaks. Acetonitrile is a common organic modifier with good UV transparency. A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with differing polarities.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (A common wavelength for aromatic compounds, though a UV scan should be performed to determine the optimal wavelength).
4. Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Standard Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to a similar concentration in the diluent.
5. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the HPLC analysis of this compound.
Gas Chromatography (GC): The Power of Volatility
GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[4] While this compound has a high melting point, its thermal stability may allow for successful analysis by GC at elevated temperatures.
The Rationale for GC in this compound Analysis
The key advantage of GC lies in its high separation efficiency, often resulting in sharper peaks and faster analysis times compared to HPLC.[7][10] For the analysis of potential volatile impurities in a this compound sample, GC would be the superior technique.[10] The presence of chlorine atoms makes the molecule amenable to detection by an Electron Capture Detector (ECD) with high sensitivity, or by a mass spectrometer (MS) for definitive identification.
Experimental Protocol: A Validated GC Method
This protocol outlines a robust GC method, emphasizing the critical parameters for successful analysis.
1. Instrumentation and Columns:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a suitable detector (e.g., Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS)).
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good choice for separating chlorinated aromatic compounds.[11]
2. GC Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C (high enough to ensure rapid volatilization without degradation).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program allows for the separation of compounds with a range of volatilities.
-
Detector Temperature: 300 °C (to prevent condensation of the analyte).
3. Sample Preparation:
-
Solvent: A volatile organic solvent such as acetone or ethyl acetate.
-
Standard Solution: Dissolve this compound in the chosen solvent to a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to a similar concentration.
4. System Suitability: Similar to HPLC, repeated injections of the standard solution should be performed to ensure the precision of the system, with an RSD of <2.0% for peak area and retention time.
Visualizing the GC Workflow
Caption: A typical workflow for the GC analysis of this compound.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC for the analysis of this compound depends on the specific analytical goals. The following table provides a comparative summary of the expected performance of each technique.
| Parameter | HPLC | GC | Rationale |
| Applicability | Excellent for non-volatile and thermally sensitive compounds.[4] | Suitable for volatile and thermally stable compounds.[6] | This compound's low volatility favors HPLC, but its potential thermal stability allows for GC analysis. |
| Analysis Time | Typically 10-30 minutes.[7] | Generally faster, often under 15 minutes.[7] | The gas phase mobile phase in GC allows for faster separations. |
| Sensitivity | Good, detector-dependent (UV, MS). | Potentially higher with specific detectors like ECD for halogenated compounds.[4] | ECD is highly sensitive to electrophilic compounds like chlorinated molecules. |
| Resolution | Good, highly dependent on column and mobile phase. | Excellent, especially with capillary columns.[7] | Capillary GC columns offer very high separation efficiency. |
| Sample Preparation | Generally straightforward dissolution. | May require derivatization for non-volatile compounds, though likely not for this compound.[4] | The analyte must be volatile for GC analysis. |
| Instrumentation Cost | Moderate to high. | Moderate to high. | Both are sophisticated analytical instruments. |
| Robustness | Generally very robust for routine analysis. | Can be sensitive to matrix effects and requires clean samples. | The high temperatures in GC can lead to column degradation if non-volatile residues are injected. |
Data-Driven Comparison: A Hypothetical Case Study
To illustrate the practical differences, consider the analysis of a batch of this compound containing a more volatile impurity (Impurity A) and a less volatile, more polar impurity (Impurity B).
| Performance Metric | HPLC Method | GC Method |
| Retention Time (this compound) | 8.5 min | 10.2 min |
| Retention Time (Impurity A) | 4.2 min | 6.8 min |
| Retention Time (Impurity B) | 12.1 min | Not eluted |
| Resolution (Analyte/Impurity A) | 2.5 | 4.0 |
| Limit of Detection (LOD) | 0.05 µg/mL (UV) | 0.01 µg/mL (ECD) |
| Linearity (R²) | >0.999 | >0.999 |
This hypothetical data highlights that while GC may offer better resolution for volatile impurities and higher sensitivity with an ECD, it may fail to detect non-volatile impurities that are readily analyzed by HPLC.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques that can be successfully applied to the analysis of this compound. The optimal choice is contingent on the specific analytical requirements.
-
For routine purity and assay determination , where a comprehensive profile of both volatile and non-volatile impurities is required, HPLC is the recommended technique . Its versatility and operation at ambient temperatures make it a robust and reliable choice for quality control environments.[10]
-
For the specific analysis of volatile or thermally stable impurities , or when very high sensitivity for chlorinated compounds is needed, GC is an excellent alternative or complementary technique .[5] Coupling GC with a mass spectrometer (GC-MS) would provide unparalleled identification capabilities for unknown volatile impurities.
Ultimately, for comprehensive characterization, a dual-pronged approach employing both HPLC and GC can provide the most complete picture of the purity and quality of this compound, ensuring the integrity of the downstream manufacturing processes and the final pharmaceutical product. The validation of any chosen analytical method is a critical step to ensure data reliability and regulatory compliance.[12][13][14]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
-
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). .
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Validation of Analytical Methods in a Pharmaceutical Quality System: An Overview Focused on HPLC Methods. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
- GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. (2025).
- HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex.
- Method 8141B: Organophosphorus Compounds by Gas Chromatography. (2000).
- 4,5-Dichlorophthalimide 97%. (n.d.). Sigma-Aldrich.
- HPLC and GC: 6 Simple Differences to Enhance Your Research. (n.d.). Bitesize Bio.
- GC Vs.
- A Guide to Preparing and Analyzing Chlorin
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
- Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent.
- 4,5-Dichlorophthalimide | CAS 15997-89-4. (n.d.). Santa Cruz Biotechnology.
- Cas 15997-89-4,4,5-DICHLOROPHTHALIMIDE. (n.d.). lookchem.com.
- Pesticide Analysis in Food and Beverages Application Compendium. (n.d.). Thermo Fisher Scientific.
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
- A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. (2017). Agilent.
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (2001). Trends in Analytical Chemistry.
- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023). PubMed.
- Chiral high-performance liquid chromatography and gas chromatography of the stereoisomers of hexyl 2,5-dichlorophenyl phosphoramid
- Comparative Guide to HPLC Analysis of 3,4-Dichloro-5-fluorothiophenol and its Deriv
- Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015).
- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023). MDPI.
- Analytical Methods (methods used to detect and measure each analyte). (n.d.). FDA.
- 4,5-Dichlorophthalimide 97%. (n.d.). Sigma-Aldrich.
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research.
Sources
- 1. 4,5-二氯邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. physchemres.org [physchemres.org]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. lcms.cz [lcms.cz]
- 12. particle.dk [particle.dk]
- 13. scielo.br [scielo.br]
- 14. wjarr.com [wjarr.com]
A Comparative Analysis of the Reactivity of 4,5-Dichlorophthalimide in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is paramount to achieving desired outcomes with efficiency and precision. Phthalimides are a cornerstone of this chemical toolbox, particularly in the synthesis of primary amines via the Gabriel synthesis and in the construction of complex heterocyclic systems. This guide provides an in-depth comparison of the reactivity of 4,5-dichlorophthalimide against unsubstituted phthalimide and other electronically distinct derivatives. By understanding the influence of the chloro substituents, chemists can better predict and control reaction pathways, optimize conditions, and unlock new synthetic possibilities.
This document will explore the nuanced reactivity of 4,5-dichlorophthalimide, focusing on three key areas: the acidity of the N-H bond and the nucleophilicity of the resulting anion, the susceptibility of the carbonyl groups to nucleophilic attack, and the reactivity of the aromatic ring towards substitution reactions. The theoretical underpinnings for the observed and expected reactivity will be discussed, supported by available experimental context and detailed protocols for key transformations.
The Electronic Influence of 4,5-Dichloro Substitution
The reactivity of the phthalimide system is fundamentally governed by the electron density at three key positions: the imide nitrogen, the carbonyl carbons, and the aromatic ring. The two chlorine atoms on the benzene ring of 4,5-dichlorophthalimide exert a significant influence on this electron distribution primarily through their strong inductive electron-withdrawing effect (-I effect). While halogens also possess a lone pair of electrons that can be donated through resonance (+R effect), the inductive effect is generally dominant in influencing the reactivity of the phthalimide core.[1]
This net electron withdrawal has profound consequences:
-
Increased N-H Acidity: The electron-withdrawing chlorine atoms pull electron density away from the imide nitrogen, further polarizing the N-H bond and stabilizing the resulting phthalimide anion upon deprotonation. This leads to a lower pKa compared to unsubstituted phthalimide.[2][3]
-
Enhanced Carbonyl Electrophilicity: By withdrawing electron density from the benzene ring and, consequently, from the carbonyl groups, the chlorine atoms render the carbonyl carbons more electron-deficient and thus more susceptible to nucleophilic attack.
-
Deactivation of the Aromatic Ring: The inductive withdrawal of electron density deactivates the benzene ring towards electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted phthalimide.[1][4]
The following sections will delve into how these electronic effects translate into practical differences in chemical reactivity.
Comparative Reactivity Analysis
N-H Acidity and N-Alkylation: The Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, proceeding via the N-alkylation of a phthalimide salt.[5][6] The first step of this synthesis is the deprotonation of the phthalimide N-H.
The increased acidity of the N-H bond in 4,5-dichlorophthalimide is a significant advantage in this context. Unsubstituted phthalimide has a pKa of approximately 8.3, requiring a reasonably strong base like potassium hydroxide or potassium carbonate for efficient deprotonation.[7][8] Due to the electron-withdrawing nature of the two chlorine atoms, the pKa of 4,5-dichlorophthalimide is expected to be lower, meaning a weaker base can be employed, or the reaction with a given base will proceed more rapidly and completely.
This enhanced acidity facilitates the formation of the nucleophilic phthalimide anion, which then undergoes an SN2 reaction with an alkyl halide. While the subsequent alkylation step's rate is primarily dependent on the alkyl halide, the ease of anion formation can lead to overall faster and more efficient reactions, particularly when using milder bases or with less reactive alkylating agents.
Conversely, phthalimides with electron-donating substituents on the aromatic ring would be expected to have a higher pKa, making them less acidic and requiring stronger bases or more forcing conditions for deprotonation.
Expected Trend in N-H Acidity:
4-Nitrophthalimide > 4,5-Dichlorophthalimide > Phthalimide > 4-Methoxyphthalimide
Carbonyl Reactivity: Hydrolysis and Related Reactions
The susceptibility of the phthalimide carbonyl groups to nucleophilic attack is critical for the final step of the Gabriel synthesis (hydrolysis) and for other reactions where the phthalimide acts as a leaving group or undergoes ring-opening.
The electron-withdrawing chlorine atoms in 4,5-dichlorophthalimide enhance the electrophilicity of the carbonyl carbons. This makes them more prone to attack by nucleophiles like hydrazine (in the Ing-Manske procedure) or hydroxide ions during basic hydrolysis.[9] Consequently, the deprotection of the N-alkyl-4,5-dichlorophthalimide to release the primary amine is expected to be faster and occur under milder conditions compared to the cleavage of an N-alkylphthalimide. This is a significant practical advantage, as the hydrolysis of unsubstituted phthalimides can sometimes require harsh conditions.[5]
Conversely, electron-donating groups on the aromatic ring would decrease the electrophilicity of the carbonyl carbons, making hydrolysis more difficult and requiring more stringent reaction conditions.
| Phthalimide Derivative | Substituent Effect | Expected Relative Rate of Hydrolysis |
| 4-Nitrophthalimide | Strong Electron-Withdrawing | Fastest |
| 4,5-Dichlorophthalimide | Moderate Electron-Withdrawing | Fast |
| Phthalimide | Neutral | Moderate |
| 4-Methoxyphthalimide | Electron-Donating | Slowest |
| Caption: Predicted relative rates of hydrolysis for substituted phthalimides based on the electronic effects of the substituents. |
Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitution
The reactivity of the benzene ring portion of the phthalimide molecule is also significantly altered by the presence of the chlorine atoms.
Electrophilic Aromatic Substitution (EAS): Halogens are deactivating groups in electrophilic aromatic substitution reactions.[1] The strong inductive electron withdrawal by the two chlorine atoms reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). Consequently, 4,5-dichlorophthalimide will undergo electrophilic aromatic substitution much more slowly and under more forcing conditions than unsubstituted phthalimide. For comparison, the nitration of chlorobenzene is about 30 times slower than that of benzene.[4] With two deactivating chloro groups, the reactivity is expected to be even lower.
Nucleophilic Aromatic Substitution (SNAr): While the chlorine atoms are attached to the aromatic ring, they are not typically substituted in nucleophilic aromatic substitution reactions under standard conditions. For an SNAr reaction to occur, there usually needs to be a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group (the halogen).[2] In 4,5-dichlorophthalimide, the phthalimide moiety itself is electron-withdrawing, which does activate the ring to some extent towards nucleophilic attack. However, displacing the chlorine atoms would require harsh conditions and is not a common reaction pathway for this molecule.
Experimental Protocols
The following protocols provide standardized procedures for key reactions involving phthalimides, allowing for a comparative assessment of their reactivity.
Protocol 1: Comparative N-Alkylation (Gabriel Synthesis)
Objective: To compare the yield and reaction time for the N-alkylation of 4,5-dichlorophthalimide and unsubstituted phthalimide with benzyl bromide.
Materials:
-
4,5-Dichlorophthalimide
-
Phthalimide
-
Benzyl bromide
-
Potassium carbonate (anhydrous, powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle
-
TLC plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
Set up two parallel reactions. In one 100 mL round-bottom flask, place 4,5-dichlorophthalimide (2.16 g, 10 mmol). In a second flask, place phthalimide (1.47 g, 10 mmol).
-
To each flask, add anhydrous potassium carbonate (2.07 g, 15 mmol) and anhydrous DMF (40 mL).
-
Stir the suspensions at room temperature for 15 minutes.
-
To each flask, add benzyl bromide (1.19 mL, 10 mmol).
-
Heat the reaction mixtures to 80 °C and monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) every 30 minutes.
-
Continue heating until the starting phthalimide is consumed. Record the total reaction time for each.
-
After completion, cool the reaction mixtures to room temperature and pour them into 200 mL of ice-cold deionized water with stirring.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).
-
Dry the products (N-benzyl-4,5-dichlorophthalimide and N-benzylphthalimide) in a vacuum oven and record the mass and yield for each reaction.
Expected Outcome: The reaction with 4,5-dichlorophthalimide is expected to reach completion faster than the reaction with unsubstituted phthalimide due to the greater ease of forming the phthalimide anion.
Protocol 2: Comparative Hydrolysis of N-Benzylphthalimides
Objective: To compare the rate of cleavage of N-benzyl-4,5-dichlorophthalimide and N-benzylphthalimide using hydrazine.
Materials:
-
N-benzyl-4,5-dichlorophthalimide (from Protocol 1)
-
N-benzylphthalimide (from Protocol 1)
-
Hydrazine monohydrate
-
Ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution (1 M)
-
Diethyl ether
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Set up two parallel reactions. In one 100 mL round-bottom flask, place N-benzyl-4,5-dichlorophthalimide (1.53 g, 5 mmol). In a second flask, place N-benzylphthalimide (1.19 g, 5 mmol).
-
To each flask, add ethanol (50 mL).
-
Heat the mixtures to reflux to dissolve the solids.
-
To each refluxing solution, add hydrazine monohydrate (0.5 mL, 10 mmol). A precipitate should form.
-
Continue to reflux and monitor the disappearance of the starting material by TLC. Record the time required for complete consumption.
-
After the reaction is complete, cool the mixture to room temperature and add concentrated HCl (5 mL).
-
Heat the mixture at reflux for an additional 30 minutes.
-
Cool the mixture and filter to remove the phthalhydrazide precipitate.
-
Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Basify the aqueous layer with 1 M NaOH until it is strongly alkaline.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain benzylamine. Record the yield for each reaction.
Expected Outcome: The hydrolysis of N-benzyl-4,5-dichlorophthalimide is expected to proceed more rapidly than that of N-benzylphthalimide due to the increased electrophilicity of the carbonyl carbons.
Conclusion
The presence of 4,5-dichloro substituents on the phthalimide ring significantly enhances its reactivity in reactions involving the imide N-H and the carbonyl groups. The increased N-H acidity facilitates deprotonation, making it a more effective substrate in the Gabriel synthesis, potentially allowing for milder reaction conditions and faster conversions. Furthermore, the heightened electrophilicity of the carbonyl carbons allows for more facile cleavage of the imide, a crucial advantage in deprotection steps. Conversely, the aromatic ring of 4,5-dichlorophthalimide is deactivated towards electrophilic substitution. For the synthetic chemist, 4,5-dichlorophthalimide represents a valuable, more reactive alternative to unsubstituted phthalimide for the synthesis of primary amines and as a versatile building block where enhanced reactivity at the imide core is desired.
References
- Khan, M. N. The kinetics and mechanism of alkaline hydrolysis of N‐substituted phthalimides. International Journal of Chemical Kinetics, 19(2), 125-136.
-
Ronkko, S. Reactivity of chlorobenzene and benzene in electrophilic substitutions. Chemistry Stack Exchange. [Link]
- Khan, M. N., & Sarwar, G. Kinetics and Mechanism of Hydrolysis of N-Arylphthalimides.
- Kutuk, H., & Yakan, H. The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides.
- Various Authors. Gabriel synthesis.
-
Wikipedia contributors. Hammett equation. Wikipedia, The Free Encyclopedia. [Link]
- Yakan, H., & Kutuk, H. Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. International Journal of Chemical and Molecular Engineering, 12(5), 224-229.
-
Wikipedia contributors. Gabriel synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
SlidePlayer. Gabriel Synthesis. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
-
LibreTexts. 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]
-
The Organic Chemistry Tutor. Gabriel Synthesis. [Link]
-
Unacademy. Gabriel Phthalimide Synthesis Mechanism. [Link]
- Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(2), 208-212.
- Kiss, N. Z., et al. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2333.
-
Chemistry Steps. The Gabriel Synthesis. [Link]
-
Dounay, A. B. nucleophilic aromatic substitutions. YouTube. [Link]
-
LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
National Testing Agency. Syllabus for Chemistry (SCQP08). [Link]
-
Turito. Phthalimide- Preparation, Chemical Reactions & Uses. [Link]
- Singleton, D. A., et al. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(4), 1307-1313.
- Griesbeck, A. G., & Maptue, N. Photochemistry of N-alkyl and N-aryl substituted phthalimides: H-Abstractions, Single Elelctron Transfer and Cycloadditions.
-
The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia contributors. Phthalimide. Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. Phthalimide. PubChem Compound Database. [Link]
- Langade, M. M. Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. Phthalimides: developments in synthesis and functionalization. RSC Advances, 11(35), 21535-21564.
- Williams, R. pKa Data Compiled by R. Williams.
-
CLAS. Table of Acids with Ka and pKa Values. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Phthalimide - Wikipedia [en.wikipedia.org]
- 9. scilit.com [scilit.com]
A Comparative Guide to 4,5-Dichlorophthalamide and 3,6-Dichlorophthalimide: Synthesis, Properties, and Applications
For researchers and professionals in drug development and chemical synthesis, selecting the right isomer is a critical decision that profoundly impacts molecular properties and reactivity. This guide provides an in-depth comparative analysis of two closely related dichlorinated isomers: 4,5-Dichlorophthalamide and 3,6-Dichlorophthalimide. While structurally similar, the positional difference of the chlorine atoms on the aromatic ring introduces significant distinctions in symmetry, reactivity, and potential applications. This document synthesizes available experimental data and established chemical principles to offer a comprehensive resource for informed decision-making in your research endeavors.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between this compound and 3,6-Dichlorophthalimide lies in the substitution pattern on the phthalic ring and the nature of the nitrogen-containing functional group (an amide versus an imide). This compound features adjacent chlorine atoms, creating an asymmetrical electronic distribution on that side of the molecule. In contrast, 3,6-Dichlorophthalimide possesses a higher degree of symmetry, with chlorine atoms positioned opposite each other relative to the imide functionality. This seemingly subtle structural variance has significant consequences for physical properties such as melting point, solubility, and crystal packing.
The table below summarizes the key physicochemical properties compiled from various chemical suppliers and databases. Note the higher melting point of the phthalamide, which can be attributed to its ability to form a more extensive hydrogen-bonding network through its two -NH2 groups compared to the single N-H group in the phthalimide.
| Property | This compound | 3,6-Dichlorophthalimide |
| Chemical Structure | ![]() | ![]() |
| Functional Group | Diamide | Imide |
| CAS Number | 147699-62-5[1] | 632-47-3 (for anhydride precursor) |
| Molecular Formula | C₈H₆Cl₂N₂O₂[1] | C₈H₃Cl₂NO₂ |
| Molecular Weight | 233.05 g/mol | 216.02 g/mol [2] |
| Appearance | White to off-white crystalline solid[3] | White to off-white crystalline solid (inferred) |
| Melting Point | 240 °C (decomposes)[1] | 217-219 °C[4] |
| SMILES String | NC(=O)c1cc(Cl)c(Cl)cc1C(N)=O[1] | Clc1cc2C(=O)NC(=O)c2cc1Cl[4] |
| InChI Key | KGIXKEAUEDTQOE-UHFFFAOYSA-N[1] | QJPBDGMPYPSJSF-UHFFFAOYSA-N[4] |
Synthesis and Reactivity Insights
The primary route to both this compound and 3,6-Dichlorophthalimide begins with their respective dichlorophthalic anhydride precursors. The synthesis of the imide is a direct condensation reaction with an amine source (like ammonia or urea), while the amide can be formed from the imide or directly from the corresponding acyl chlorides.
Causality in Synthesis:
The choice of precursor is paramount. 4,5-Dichlorophthalic anhydride and 3,6-Dichlorophthalic anhydride serve as the foundational building blocks.[5][6] The conversion to the phthalimide is typically a robust, high-yielding reaction driven by the formation of a stable five-membered imide ring. The subsequent conversion of a phthalimide (like 4,5-Dichlorophthalimide) to its corresponding phthalamide can be achieved via ammonolysis, where ammonia opens the imide ring.[4] This step-wise approach allows for controlled synthesis and purification of each intermediate.
Reactivity Comparison:
-
N-H Acidity: The N-H proton of 3,6-Dichlorophthalimide is acidic (pKa ≈ 7.84, predicted) and can be readily deprotonated by a base.[7] This facilitates a wide range of N-alkylation and N-arylation reactions, a cornerstone of phthalimide chemistry used in Gabriel synthesis and the development of bioactive molecules.[8]
-
Ring Reactivity: The chlorine atoms in both isomers are deactivating towards electrophilic aromatic substitution due to their inductive effect. However, they are ortho, para-directing. The symmetry of the 3,6-isomer means there are only two unique positions for substitution (C4 and C5), whereas the 4,5-isomer has three (C3, C6, and C7). This difference is critical when planning further functionalization of the aromatic ring.
-
Functional Group Transformations: this compound can serve as a precursor to 4,5-dichloro-1,2-dicyanobenzene (a phthalonitrile), a key intermediate for phthalocyanine dyes and pigments.[1] This dehydration reaction is a characteristic transformation of phthalamides.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous method to distinguish between these isomers. The key differences arise from the molecular symmetry, which dictates the number and type of signals observed in NMR spectroscopy and the vibrational modes in IR spectroscopy.
| Spectroscopic Technique | This compound | 3,6-Dichlorophthalimide | Rationale for Difference |
| ¹H NMR | Two singlets in the aromatic region.[9] Two broad singlets for the two non-equivalent -NH₂ groups. | One singlet in the aromatic region. One broad singlet for the N-H proton. | The C₂ᵥ symmetry of the 3,6-isomer renders the two aromatic protons (H-4, H-5) chemically equivalent. The 4,5-isomer is less symmetric, resulting in two distinct aromatic proton signals (H-3, H-6).[9] |
| ¹³C NMR | Four signals in the aromatic region (two chlorinated, two protonated carbons).[9] One carbonyl carbon signal. | Three signals in the aromatic region (one chlorinated, one protonated, one quaternary). One carbonyl carbon signal. | Symmetry again dictates the number of unique carbon environments. The two chlorinated carbons in the 3,6-isomer are equivalent, as are the two protonated carbons. |
| IR Spectroscopy | C=O stretch (~1660-1700 cm⁻¹). N-H stretches (two bands, ~3200-3400 cm⁻¹). | C=O stretches (asymmetric and symmetric, ~1700-1780 cm⁻¹). N-H stretch (~3200 cm⁻¹). | The coupled carbonyl stretching in the imide ring of the 3,6-isomer typically results in two distinct bands, often at higher wavenumbers than the amide carbonyls. The diamide shows characteristic N-H stretching for a primary amide. |
Applications and Biological Potential
While both molecules are valuable chemical intermediates, their documented applications and biological profiles differ, largely reflecting the research focus within the scientific community.
-
4,5-Dichlorophthalimide and its Derivatives: This isomer has been more extensively studied and utilized.
-
Chemical Synthesis: It is a key starting material for synthesizing 4,5-dichloro-1,2-benzenedicarboxamide (its corresponding amide) and is used in the preparation of phthalocyanines.[1][4] It also serves as a versatile nucleophile in various organic reactions.[4]
-
Protecting Group: The related 4,5-dichlorophthaloyl (DCPhth) group has been investigated as an amino-protecting group in carbohydrate chemistry. It offers similar stereodirecting effects to the standard phthaloyl group but can be removed under significantly milder conditions, which is a major advantage in the synthesis of complex oligosaccharides.[5]
-
Pharmaceutical & Agrochemical Intermediate: Like many phthalimide derivatives, it is a building block for creating more complex molecules with potential bioactivity.[3] Halogenated aromatic compounds, in general, are explored for a range of biological activities including antimicrobial and anti-inflammatory effects.[4][10]
-
-
3,6-Dichlorophthalimide:
-
Inferred Applications: Direct experimental data on the specific applications of 3,6-Dichlorophthalimide is less prevalent in readily available literature. However, based on the known reactivity of its precursor, 3,6-dichlorophthalic anhydride, it is a valuable building block in organic synthesis.[5] Its symmetrical structure could be advantageous in the synthesis of polymers or specific molecular architectures where defined geometry is crucial.
-
Potential Biological Activity: Phthalimide derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and even immunomodulatory effects, as seen in drugs like thalidomide and pomalidomide. The presence of chlorine atoms can enhance lipophilicity and potentially modulate biological activity.[10] Therefore, 3,6-dichlorophthalimide represents an interesting, albeit underexplored, scaffold for medicinal chemistry programs.
-
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and characterization of these compounds. These should be adapted based on specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of 4,5-Dichlorophthalimide
This protocol is based on the general reaction of a phthalic anhydride with an amine source.
Objective: To synthesize 4,5-Dichlorophthalimide from 4,5-Dichlorophthalic anhydride.
Materials:
-
4,5-Dichlorophthalic anhydride
-
Urea
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4,5-Dichlorophthalic anhydride (1 equiv.) and urea (1.2 equiv.).
-
Solvent Addition: Add glacial acetic acid to the flask to create a stirrable slurry.
-
Reflux: Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove residual acetic acid and urea.
-
Drying: Dry the purified 4,5-Dichlorophthalimide in a vacuum oven.
-
Characterization: Confirm the identity and purity of the product using melting point determination, ¹H NMR, and IR spectroscopy.[6]
Conclusion and Future Outlook
The comparative analysis of this compound and 3,6-Dichlorophthalimide underscores the critical role of isomeric structure in determining chemical and physical properties.
-
This compound/imide is a well-characterized and versatile intermediate, particularly valuable as a precursor to phthalonitriles and as a platform for exploring novel protecting groups in carbohydrate synthesis.[1][5]
-
3,6-Dichlorophthalimide is a more symmetric but less explored isomer. Its value lies in its potential to create unique molecular architectures and as a scaffold for new bioactive compounds. The higher symmetry could impart desirable properties in materials science applications.
For the research scientist, the choice between these isomers will be dictated by the specific synthetic goal. If the aim is to build upon established chemistry or synthesize phthalocyanine precursors, the 4,5-dichloro isomers are the logical choice. However, for those engaged in exploratory synthesis and the discovery of novel materials or pharmaceuticals, the symmetric and less-studied 3,6-Dichlorophthalimide offers a landscape ripe for investigation. Future research should focus on a more thorough characterization and exploration of the reaction space for the 3,6-dichloro isomer to unlock its full potential.
References
-
Abdelgawad, M. A., et al. (2020). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 25(15), 3550. [Link]
-
Manabe, S., et al. (2002). 4,5-Dichlorophthaloyl Group for Amino Protection in Carbohydrate Chemistry. Journal of the Chinese Chemical Society, 49(3), 423-428. [Link]
-
Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. [Link]
-
Yılmaz, F., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1265, 133435. [Link]
-
LookChem. Cas 15997-89-4, 4,5-DICHLOROPHTHALIMIDE. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 22(7), 1183. [Link]
-
Fhid, O., et al. (2015). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Scholars Research Library. [Link]
-
Carrillo-Carrión, C., et al. (2024). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. International Journal of Molecular Sciences, 25(3), 1541. [Link]
-
Dembitsky, V. M. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(3), 56. [Link]
- Google Patents. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride.
-
PubChem. 3,6-dichlorophthalic anhydride. [Link]
- Google Patents. US6037476A - Process for making cyclic imides.
-
Tweedie, D., et al. (2020). 3,6′- and 1,6′-Dithiopomalidomide Mitigate Ischemic Stroke in Rats and Blunt Inflammation. International Journal of Molecular Sciences, 21(23), 9034. [Link]
Sources
- 1. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]
- 2. US6037476A - Process for making cyclic imides - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Composition, Antioxidant, Antimicrobial, Antidiabetic, and Butyrylcholinesterase Inhibitory Activities in Vitro of the Essential Oil and Crude Extracts of the Aerial Parts of Thymus ciliatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 3,6-dichlorophthalic anhydride (C8H2Cl2O3) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 4,5-Dichlorophthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds have emerged as a rich source of biologically active molecules. Among these, the phthalimide scaffold, a key structural feature in the notorious yet clinically significant drug thalidomide, has garnered considerable attention. This guide provides an in-depth comparative analysis of the biological activities of 4,5-dichlorophthalimide derivatives, offering a valuable resource for researchers engaged in the development of new anticancer, antimicrobial, and enzyme-inhibiting agents.
Introduction to 4,5-Dichlorophthalimide Derivatives: A Scaffold of Therapeutic Potential
The phthalimide ring system is a crucial pharmacophore, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. The introduction of halogen substituents, such as chlorine, onto the phthalimide core can significantly modulate the molecule's physicochemical properties and biological activity. The 4,5-dichloro substitution pattern, in particular, offers a unique electronic and steric profile that can influence interactions with biological targets.
While extensive research has been conducted on thalidomide and its analogues, the specific biological activities of 4,5-dichlorophthalimide derivatives are a more nascent field of investigation. This guide aims to synthesize the available data, provide a comparative context with established compounds, and detail the experimental methodologies crucial for their evaluation.
Anticancer Activity: A Primary Focus of Investigation
The potential of 4,5-dichlorophthalimide derivatives as anticancer agents is a significant area of interest, largely inspired by the clinical success of thalidomide and its analogues (lenalidomide and pomalidomide) in treating hematological malignancies.[1] The anticancer activity of these compounds is often attributed to their antiangiogenic and immunomodulatory properties.[2]
Comparative Analysis of Cytotoxicity
To objectively assess the anticancer potential of novel 4,5-dichlorophthalimide derivatives, their cytotoxic activity is typically evaluated against a panel of human cancer cell lines and compared with standard chemotherapeutic drugs or parent compounds like thalidomide. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this comparison.
While specific IC50 data for a broad range of 4,5-dichlorophthalimide derivatives remains limited in publicly accessible literature, we can extrapolate potential trends and comparative frameworks from studies on similar halogenated phthalimides and other heterocyclic compounds. For instance, studies on other chlorinated heterocyclic compounds have demonstrated potent anticancer activity.[3]
Table 1: Illustrative Comparative Cytotoxicity Data (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | Reference Compound | Reference IC50 (µM) |
| Hypothetical 4,5-Dichlorophthalimide Derivative 1 | Data Needed | Data Needed | Data Needed | 5-Fluorouracil | ~5-20 (Cell line dependent)[4] |
| Hypothetical 4,5-Dichlorophthalimide Derivative 2 | Data Needed | Data Needed | Data Needed | Thalidomide | >100[5] |
| Phthalimide Ester 6a | ~25 | >100 | >100 | Doxorubicin | ~0.1-1 (Cell line dependent) |
Note: The data for hypothetical derivatives is for illustrative purposes and highlights the need for experimental validation. The reference IC50 values are approximate and can vary significantly based on experimental conditions.
Key Signaling Pathways and Molecular Targets
The anticancer mechanism of phthalimide derivatives is often multifactorial. Understanding the signaling pathways involved is crucial for rational drug design and development.
Caption: Proposed mechanism of action for immunomodulatory drugs (IMiDs) like thalidomide.
Antimicrobial Activity: Exploring a Broader Therapeutic Scope
Beyond cancer, heterocyclic compounds are a well-established source of antimicrobial agents. The investigation into the antibacterial and antifungal properties of 4,5-dichlorophthalimide derivatives is a promising avenue for addressing the growing challenge of antimicrobial resistance.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial efficacy of these derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Illustrative Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference Compound | Reference MIC (µg/mL) |
| Hypothetical 4,5-Dichlorophthalimide Derivative 3 | Data Needed | Data Needed | Data Needed | Ciprofloxacin | ~0.004-2 |
| Hypothetical 4,5-Dichlorophthalimide Derivative 4 | Data Needed | Data Needed | Data Needed | Fluconazole | ~0.25-64 |
| Multi-halogenated indoles | 20->1000 | >1000 | Not Reported | Gentamicin | 20-50[6] |
Note: The data for hypothetical derivatives is for illustrative purposes. Reference MIC values can vary based on the specific strain and testing method.
Enzyme Inhibition: Targeting Key Biological Processes
The ability of small molecules to selectively inhibit enzymes is a fundamental principle of drug action. Phthalimide derivatives have been explored as inhibitors of various enzymes, and the 4,5-dichloro substitution may enhance binding affinity and inhibitory potency.
Comparative Analysis of Enzyme Inhibition
The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50).
Table 3: Illustrative Comparative Enzyme Inhibitory Activity (IC50 in µM)
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Hypothetical 4,5-Dichlorophthalimide Derivative 5 | Cyclooxygenase-2 (COX-2) | Data Needed | Celecoxib | ~0.04-0.8 |
| Hypothetical 4,5-Dichlorophthalimide Derivative 6 | Tyrosinase | Data Needed | Kojic Acid | ~10-50 |
| Vinpocetine | CYP3A4 | 2.80 ± 0.98 | Ketoconazole | 0.04[7] |
Note: The data for hypothetical derivatives is for illustrative purposes.
Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a widely used method for assessing cell viability.
Workflow:
Caption: A simplified workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the 4,5-dichlorophthalimide derivatives and a reference drug. Add the compounds to the respective wells and incubate for a specified period (typically 48-72 hours).[1]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value by plotting a dose-response curve.[8]
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
This method is a standard procedure for determining the MIC of an antimicrobial agent.[9]
Workflow:
Caption: A streamlined workflow for the broth microdilution method to determine MIC.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the 4,5-dichlorophthalimide derivatives and a reference antimicrobial agent in a 96-well microtiter plate containing a suitable broth medium.[9]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).[10]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[10]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.[10]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[9]
Conclusion and Future Directions
The exploration of 4,5-dichlorophthalimide derivatives represents a promising frontier in the search for novel therapeutic agents. While the current body of specific experimental data is limited, the foundational knowledge of phthalimide pharmacology suggests significant potential in oncology, infectious diseases, and enzyme-targeted therapies.
Future research should focus on:
-
Systematic Synthesis and Screening: A comprehensive library of N-substituted 4,5-dichlorophthalimide derivatives should be synthesized and screened against diverse cancer cell lines and microbial strains to generate robust structure-activity relationship (SAR) data.
-
Mechanism of Action Studies: For lead compounds, detailed mechanistic studies are crucial to identify their molecular targets and signaling pathways.
-
In Vivo Efficacy and Toxicity: Promising candidates should be advanced to preclinical in vivo models to evaluate their therapeutic efficacy and safety profiles.
By systematically applying the experimental methodologies outlined in this guide and building upon the existing knowledge of phthalimide chemistry and biology, the scientific community can unlock the full therapeutic potential of 4,5-dichlorophthalimide derivatives.
References
- Biersack, B., & Schobert, R. (2015). Anti-tumor activity and cytotoxicity in vitro of novel 4,5-dialkylimidazolium surfactants.
-
Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Retrieved from [Link]
- Hassan, A. S., El-Sayed, M. A., El-Messery, S. M., & Al-Omary, F. A. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 12(50), 32549-32565.
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- Jo, S., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology.
- Kamal, A., et al. (2014). Synthesis and evaluation of thalidomide and phthalimide esters as antitumor agents. Archiv der Pharmazie, 347(10), 738-748.
- Kwiecień, H., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 28(24), 8089.
- Manda, V., et al. (2015). Studies on Pharmacokinetic Drug Interaction Potential of Vinpocetine. Planta Medica, 81(12/13), 1083-1089.
-
National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
National Institutes of Health. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]
-
National Institutes of Health. (2018). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thalidomide analogues as anticancer drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the cytotoxic activity of the tested compounds 4a-u.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 graphs of studied enzyme inhibition results. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. Retrieved from [Link]
-
ResearchGate. (n.d.). In-vitro cytotoxicity demonstrated by compounds 4a-g, 5a-d against EGFR.... Retrieved from [Link]
-
ResearchGate. (n.d.). MIC (mg/mL) values for the compounds 4a-c, 5a-d. Retrieved from [Link]
-
ResearchGate. (n.d.). MIC values of compounds 4, 5, and 13 for diverse clinical isolates of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity profiles of anti-cancer agents. The graphs show the Log IC50.... Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
SciELO. (2023). Article. Retrieved from [Link]
- Tanasova, M., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. International Journal of Molecular Sciences, 23(5), 2841.
- Yousef, B. A., et al. (2017). Anticancer Effects of Novel Thalidomide Analogs in A549 Cells Through Inhibition of Vascular Endothelial Growth Factor and Matrix metalloproteinase-2. Biomedicine & Pharmacotherapy, 85, 435-442.
Sources
- 1. Synthesis and evaluation of thalidomide and phthalimide esters as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-tumor activity and cytotoxicity in vitro of novel 4,5-dialkylimidazolium surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Possible Antibacterial Effects of Corticioid Fungi Against Different Bacterial Species [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
spectroscopic comparison of 4,5-Dichlorophthalamide and its precursors
<_ A Spectroscopic Journey: Characterizing the Synthesis of 4,5-Dichlorophthalamide from its Precursors
In the realm of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a detailed fingerprint of a compound's chemical identity. This guide offers a comparative spectroscopic analysis of this compound and its precursors, 4,5-dichlorophthalic acid and 4,5-dichlorophthalic anhydride. By examining the transformations through Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we can elucidate the chemical changes occurring at each synthetic step.
From Acid to Amide: A Synthetic Overview
The synthesis of this compound typically begins with 4,5-dichlorophthalic acid. This precursor is first converted to its more reactive intermediate, 4,5-dichlorophthalic anhydride, through dehydration. The subsequent reaction of the anhydride with an amine source yields the final product, this compound. This multi-step synthesis provides an excellent case study for demonstrating the power of spectroscopy in tracking chemical transformations.
Experimental Protocols
Synthesis of 4,5-Dichlorophthalic Anhydride
-
Starting Material: 4,5-Dichlorophthalic acid.
-
Procedure: The acid is heated, often with a dehydrating agent like acetic anhydride, to induce intramolecular cyclization and elimination of water.[1]
-
Work-up: The resulting anhydride is typically purified by recrystallization.
Synthesis of this compound
-
Starting Material: 4,5-Dichlorophthalic anhydride.
-
Procedure: The anhydride is reacted with a source of ammonia, such as ammonium hydroxide or by bubbling ammonia gas through a solution of the anhydride. This reaction opens the anhydride ring, followed by amide formation.
-
Work-up: The product, this compound, is isolated and purified, often through filtration and washing.
Visualizing the Transformation
Caption: Synthetic pathway from 4,5-dichlorophthalic acid to this compound.
Comparative Spectroscopic Analysis
The true narrative of this chemical transformation is told through the subtle and significant shifts in the spectroscopic data.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy is particularly adept at identifying functional groups. The conversion of a carboxylic acid to an anhydride and then to an amide results in distinct changes in the IR spectrum.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 4,5-Dichlorophthalic Acid | ~3000 (very broad), ~1700 (strong) | The broad peak around 3000 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, while the strong peak at ~1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[2] |
| 4,5-Dichlorophthalic Anhydride | ~1850 and ~1780 (two strong peaks) | Anhydrides exhibit two distinct carbonyl stretching bands due to symmetric and asymmetric stretching modes. The O-H peak disappears.[3][4] |
| This compound | ~3400 and ~3200 (two peaks), ~1660 (strong) | The two peaks in the 3200-3400 cm⁻¹ region are indicative of the N-H stretches of a primary amide (-NH₂). The carbonyl (amide I) band shifts to a lower frequency compared to the acid and anhydride.[4][5] |
The transition from a broad O-H stretch to the dual N-H stretches, alongside the characteristic shifts in the carbonyl region, provides unequivocal evidence of the chemical transformation.
Caption: Key IR spectral changes during the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Environment
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The primary changes in the ¹H NMR spectrum are observed in the chemical shifts of the aromatic protons and the appearance or disappearance of exchangeable protons.
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Interpretation |
| 4,5-Dichlorophthalic Acid | ~8.0-8.2 (2H, s)[6][7] | ~13.0 (2H, br s) | The aromatic protons appear as a singlet due to the symmetry of the molecule. The downfield broad singlet corresponds to the acidic carboxylic acid protons. |
| 4,5-Dichlorophthalic Anhydride | ~8.3 (2H, s)[7] | - | The aromatic protons are slightly deshielded and shift downfield compared to the diacid. The acidic protons are absent. |
| This compound | ~7.8-8.0 (2H, s) | ~7.5 and ~8.0 (4H, br s) | The aromatic protons are observed, and two new broad singlets appear for the non-equivalent amide protons (-NH₂). |
The deshielding effect of the electron-withdrawing chlorine atoms and the carbonyl groups influences the chemical shift of the aromatic protons.[8][9]
¹³C NMR Spectroscopy
The ¹³C NMR spectra reveal changes in the chemical environment of the carbon atoms, particularly the carbonyl carbons.
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| 4,5-Dichlorophthalic Acid | ~130-140 | ~166 |
| 4,5-Dichlorophthalic Anhydride | ~127-140[7] | ~162[7] |
| This compound | ~130-138 | ~166 |
The chemical shifts of the carbonyl carbons are particularly diagnostic, reflecting the change in the electronic environment from a carboxylic acid to an anhydride and then to an amide.[10]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compounds and insights into their fragmentation patterns.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 4,5-Dichlorophthalic Acid | C₈H₄Cl₂O₄ | 235.02[11] | M⁺ at 234/236/238 (isotopic pattern), loss of H₂O, CO, and CO₂. |
| 4,5-Dichlorophthalic Anhydride | C₈H₂Cl₂O₃ | 217.01[12] | M⁺ at 216/218/220, characteristic loss of CO and CO₂. |
| This compound | C₈H₆Cl₂N₂O₂ | 233.05 | M⁺ at 232/234/236, fragmentation involving the amide groups. |
The distinct isotopic pattern for chlorine-containing compounds is a key feature in their mass spectra. The fragmentation pathways of phthalic acid derivatives often involve the loss of small neutral molecules like water, carbon monoxide, and carbon dioxide.[13][14][15]
Caption: Simplified fragmentation pathways for the precursors.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and detailed account of the chemical transformations involved in its synthesis. Each technique—IR, NMR, and MS—offers a unique perspective, and together they provide a comprehensive characterization of these molecules. For researchers in drug development and materials science, a thorough understanding of these spectroscopic signatures is essential for reaction monitoring, quality control, and the unambiguous identification of the final product.
References
- Distinguishing between IR specs: carboxylic acid vs. N-sub'd amide. (2011, July 27). Student Doctor Network.
- Density Functional Theory and Mass Spectrometry of Phthalate Fragmentations Mechanisms: Modeling Hyperconjugated Carbocation and Radical Cation Complexes with Neutral Molecules.
- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 17). YouTube.
- 4,5-DICHLOROPHTHALIC ACID(56962-08-4) 1H NMR spectrum. ChemicalBook.
- Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (2022, May 19). PMC.
- Density functional theory and mass spectrometry of phthalate fragmentations mechanisms: modeling hyperconjugated carbocation and radical cation complexes with neutral molecules. (2011, June 16). PubMed.
- Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (2022, May 31). MDPI.
- 4,5-Dichlorophthalic acid. PubChem.
- Spectroscopy of Carboxylic Acid Deriv
- Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. (2022, May 19). Journal of the American Society for Mass Spectrometry.
- Spectroscopy of Carboxylic Acid Derivatives.
- Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (2022, May 31).
- 4,5-Dichlorophthalic anhydride. PubChem.
- Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. (2015, January 2). Taylor & Francis Online.
- 4,5-Dichloro-phthalic anhydride - Optional[Raman] - Spectrum. SpectraBase.
- (PDF) Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (2022, May 31).
- Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.
- Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (2002). RSC Publishing.
- Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and...
- 4,5-Dichlorophthalic acid - Optional[FTIR] - Spectrum. SpectraBase.
- Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (2022, May 31). R Discovery.
- 4,5-dichlorophthalic acid (C8H4Cl2O4). PubChemLite.
- 4-Chlorophthalic anhydride(118-45-6) 13C NMR spectrum. ChemicalBook.
- Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (2022, May 31). PubMed.
- 4,5-DICHLOROPHTHALIC ANHYDRIDE | 942-06-3. ChemicalBook.
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube.
- 4,5-dichlorophthalic anhydride (C8H2Cl2O3). PubChemLite.
- 4,5-Dichlorophthalic acid monosodium salt. PubChem.
- ¹H (A), (C) and ¹³C NMR (B), (D) spectra of 4 (A), (B) and 6 (C), (D)....
- 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501).
- Tetrachlorophthalic acid. mzCloud.
- Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. (2018, August 9).
Sources
- 1. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 5. forums.studentdoctor.net [forums.studentdoctor.net]
- 6. 4,5-DICHLOROPHTHALIC ACID(56962-08-4) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4,5-Dichlorophthalic acid | C8H4Cl2O4 | CID 92600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4,5-Dichlorophthalic anhydride | C8H2Cl2O3 | CID 70334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 4,5-Dichlorophthalamide in a Reaction Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates in a reaction mixture is paramount for process optimization, yield determination, and impurity profiling. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 4,5-dichlorophthalamide, a crucial building block in the synthesis of various functional molecules. Drawing upon extensive experience in analytical chemistry, this document will not only detail the "how" but, more importantly, the "why" behind the selection of specific techniques and experimental parameters, ensuring a robust and reliable analytical workflow.
The choice of an analytical method is a critical decision that directly impacts the quality and reliability of the data generated. For a molecule like this compound, which possesses a dichlorinated aromatic ring and an amide functional group, several analytical avenues can be explored. This guide will focus on the most prevalent and practical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. Each method will be evaluated based on its performance, selectivity, sensitivity, and suitability for in-process reaction monitoring.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical technique hinges on a variety of factors, including the physicochemical properties of this compound, the complexity of the reaction matrix, and the desired level of sensitivity and throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Measurement of light absorption by the analyte in a solution. |
| Applicability to this compound | Excellent. Well-suited for non-volatile and thermally labile compounds. | Feasible, but may require derivatization to increase volatility and thermal stability. | Applicable if this compound has a unique chromophore compared to other components in the mixture. |
| Selectivity | High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS). | Very high, particularly when coupled with a Mass Spectrometer (MS). | Low to moderate. Prone to interference from other UV-absorbing species in the reaction mixture. |
| Sensitivity (Typical LOD/LOQ) | High (ng/mL to low µg/mL range).[1][2] | Very high (pg to ng range), especially with selective detectors.[3] | Moderate (µg/mL to mg/mL range). |
| Speed | Moderate (typically 5-30 minutes per sample). | Fast for simple mixtures, but can be longer with complex temperature programs. | Very fast (seconds to minutes per sample). |
| Cost (Instrument & Consumables) | Moderate to high. | Moderate to high. | Low. |
| Key Advantage for this Application | Robust, versatile, and allows for direct analysis of the reaction mixture with minimal sample preparation. | High resolving power and sensitivity, ideal for complex mixtures if the analyte is volatile. | Simple, rapid, and cost-effective for quick estimations if interferences are minimal. |
| Key Disadvantage for this Application | Higher solvent consumption compared to GC. | Potential for thermal degradation of the analyte; derivatization adds a step to sample preparation. | Lack of specificity can lead to inaccurate results in complex matrices. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is often the workhorse for the analysis of pharmaceutical intermediates due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method is the most logical starting point.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: this compound is a moderately polar molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This mode of chromatography provides excellent retention and separation for a wide array of organic molecules.
-
Mobile Phase Selection: A mixture of acetonitrile or methanol with water is a common choice for reversed-phase HPLC. The organic modifier is a strong solvent that elutes the analyte from the column, while water is the weak solvent. A buffer is often added to control the pH and ensure consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times and peak shapes.
-
UV Detection: The aromatic ring in this compound contains a chromophore that absorbs UV light. A UV detector is a robust, common, and cost-effective choice for the quantification of such compounds. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (or the experimentally determined λmax).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture (e.g., 10 mg) into a volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., acetonitrile/water mixture). The final concentration should fall within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[4]
-
-
Calibration:
-
Prepare a stock solution of a this compound reference standard of known purity.
-
Perform serial dilutions to create a series of calibration standards at different concentrations.
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Workflow for HPLC Analysis
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
A Comparative Guide to 4,5-Dichlorophthalamide: An Enhanced Amine Protecting Group for Modern Organic Synthesis
In the landscape of multistep organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and drug development, the strategic protection and deprotection of primary amines is a cornerstone of success.[1][2] The ideal protecting group must be easily introduced, robust enough to withstand a variety of reaction conditions, and selectively removable under mild conditions that preserve the integrity of the target molecule.[3] While classic protecting groups like tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) form the bedrock of many synthetic strategies, the phthalimide family offers unique advantages, especially when specific stereochemical control or stability is required.[4][5]
This guide provides an in-depth comparison of the 4,5-dichlorophthaloyl (DCPhth) group, a halogenated analogue of the traditional phthaloyl (Phth) group. We will demonstrate through comparative data and established protocols that the electron-withdrawing nature of the chlorine substituents significantly enhances the lability of the DCPhth group, permitting its removal under substantially milder conditions than its parent counterpart. This key feature addresses one of the primary drawbacks of the Phth group—the often harsh conditions required for its cleavage.[6][7][8] We will objectively compare its performance against both Phth and the more common urethane-type protecting groups, providing researchers with the data needed to make informed decisions for their synthetic campaigns.
The Phthalimide Family: A Legacy of Amine Protection
The phthaloyl (Phth) group has long been valued in synthetic chemistry. It is introduced by reacting a primary amine with phthalic anhydride. A key application is in carbohydrate chemistry, where a C-2 phthalimido substituent exerts a strong 1,2-trans-directing effect during glycosylation reactions, enabling the stereoselective formation of crucial β-glycosides.[6][7][8]
However, the utility of the Phth group is often hampered by the conditions required for its removal. The standard method, hydrazinolysis (the Ing-Manske procedure), frequently requires prolonged reaction times at elevated temperatures, which can be detrimental to sensitive substrates, particularly large oligosaccharides or complex natural products.[6][7][9] This operational challenge prompted the investigation into electronically modified phthalimides.
The Rise of 4,5-Dichlorophthaloyl (DCPhth): Enhanced Lability Through Inductive Effects
The introduction of two electron-withdrawing chlorine atoms onto the phthaloyl backbone fundamentally alters its chemical reactivity. The carbonyl carbons of the 4,5-dichlorophthalimide are rendered significantly more electrophilic, making them more susceptible to nucleophilic attack. This electronic modification is the causal factor behind the enhanced lability of the DCPhth group.
The diagram below illustrates the proposed mechanism for nucleophilic cleavage, highlighting why the DCPhth group is more readily cleaved than the standard Phth group.
Caption: Mechanism of Phthalimide Cleavage: DCPhth vs. Phth.
As a direct consequence, the DCPhth group can be removed under significantly milder conditions, such as with ethylenediamine or hydrazine in methanol at room temperature, preserving sensitive functionalities elsewhere in the molecule.[6][7]
Comparative Performance Analysis
The selection of a protecting group is governed by its stability profile and the conditions required for its removal, which together define its orthogonality with other groups present in the synthetic scheme.[10][11]
The following workflow illustrates the central concept of a protecting group strategy in a multi-step synthesis, a framework within which the performance of DCPhth must be evaluated.
Caption: General workflow of a protecting group strategy.
Data Summary: DCPhth vs. Standard Protecting Groups
The table below summarizes the key performance characteristics of the DCPhth group in comparison to the parent Phth group and the widely used Boc, Cbz, and Fmoc protecting groups.
| Characteristic | 4,5-Dichlorophthaloyl (DCPhth) | Phthaloyl (Phth) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Protection Reagent | 4,5-Dichlorophthalic anhydride[6][12] | Phthalic anhydride | Di-tert-butyl dicarbonate (Boc₂O)[13] | Benzyl chloroformate (Cbz-Cl)[14] | Fmoc-Cl, Fmoc-OSu[15] |
| Cleavage Conditions | Ethylenediamine or Hydrazine/MeOH at room temp [6][7] | Hydrazine at elevated temp; strong acid/base (harsh)[6][9] | Strong acid (e.g., TFA, HCl)[5] | Catalytic hydrogenolysis (H₂/Pd); strong acids (HBr/AcOH)[5] | Base (e.g., 20% Piperidine in DMF)[5][15] |
| Stable To | Mild/strong acid, Levulinoyl deprotection conditions[6] | Similar to DCPhth, but more robust overall | Base, hydrogenolysis, nucleophiles[16] | Mild acid/base, some nucleophiles[16] | Strong acid, hydrogenolysis, mild nucleophiles[15][16] |
| Labile To | Nucleophiles (Hydrazine, EDA), Zemplen conditions (NaOMe)[6] | Strong nucleophiles (at high temp), strong acid/base[17] | Strong acids[13] | Hydrogenolysis, strong acids, strong bases[5] | Bases (primary/secondary amines)[15] |
| Key Advantage | Milder cleavage than Phth; strong 1,2-trans-directing group[6] | Very stable; excellent 1,2-trans-directing group[7] | Widely used, excellent orthogonality with Fmoc/Cbz | Orthogonal to Boc/Fmoc; removable by non-acidic/basic methods | Orthogonal to Boc/Cbz; very mild cleavage for SPPS |
| Primary Limitation | Labile to some basic conditions[6] | Harsh cleavage conditions limit substrate scope[7] | Generates reactive tert-butyl cation, requires scavengers[18] | Catalyst poisoning (e.g., by sulfur compounds)[5] | Not stable to amines; dibenzofulvene byproduct can be problematic |
Orthogonality in Practice
The true power of a protecting group is revealed in its orthogonal relationship with other groups. The DCPhth group is stable to the strongly acidic conditions used to cleave Boc groups and tert-butyl esters, and to the hydrogenolysis conditions used to remove Cbz groups. Conversely, Boc, Cbz, and Fmoc groups are stable to the nucleophilic conditions (hydrazine/EDA) used to cleave the DCPhth group. This creates a powerful orthogonal set for complex molecular assembly.
Caption: Orthogonal Relationships of Amine Protecting Groups. Note: While phthalimides are generally stable to piperidine, strong bases can be a concern. The stability of Fmoc to some hydrogenolysis conditions can be selective but is not absolute.[15]
Experimental Protocols
The following protocols are adapted from validated literature procedures and represent self-validating systems for the application of the DCPhth protecting group.
Protocol 1: Protection of a Primary Amine with 4,5-Dichlorophthalic Anhydride
This procedure describes the formation of the 4,5-dichlorophthalamide from a primary amine, exemplified by its application in carbohydrate chemistry.
Materials:
-
Amino-substrate (e.g., Glucosamine derivative) (1.0 equiv)
-
4,5-Dichlorophthalic anhydride (1.05 equiv)[19]
-
Triethylamine (1.1 equiv)
-
Methanol (MeOH)
-
Pyridine
-
Acetic Anhydride (Ac₂O)
Procedure (adapted from Shimizu et al., 1996[6]):
-
Dissolve the amino-substrate in methanol.
-
Add sodium methoxide (1.0 equiv, 1M in MeOH) at room temperature and stir for 10 minutes.
-
Remove any insoluble materials by filtration.
-
To the filtrate, add triethylamine followed by 4,5-dichlorophthalic anhydride.
-
Stir the mixture at 50 °C for 20-30 minutes.
-
Evaporate the solvent in vacuo.
-
The residue can be further functionalized. For example, to acetylate remaining hydroxyls, dissolve the residue in a 1:1 mixture of pyridine and acetic anhydride and stir at room temperature overnight.
-
Evaporate the solvents in vacuo and purify the resulting N-(4,5-dichlorophthaloyl) product by silica gel column chromatography.
Protocol 2: Cleavage of the 4,5-Dichlorophthaloyl (DCPhth) Group
This protocol details the mild deprotection of the DCPhth group, a key advantage over the standard Phth group.
Materials:
-
N-(4,5-dichlorophthaloyl) protected substrate (1.0 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Cleavage Reagent: Ethylenediamine (EDA) (20 equiv) OR Hydrazine hydrate (10 equiv)
Procedure A: Cleavage with Ethylenediamine (adapted from Shimizu et al., 1996[6][7]):
-
Dissolve the DCPhth-protected substrate in ethanol.
-
Add ethylenediamine (20 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction is typically complete within a few hours.
-
Upon completion, evaporate the solvent in vacuo.
-
Co-evaporate the residue with toluene to remove residual ethylenediamine.
-
Purify the resulting primary amine by silica gel column chromatography.
Procedure B: Cleavage with Hydrazine (adapted from Shimizu et al., 1996[6][7]):
-
Dissolve the DCPhth-protected substrate in methanol.
-
Add hydrazine hydrate (10 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor by TLC.
-
Upon completion, a precipitate of 4,5-dichlorophthalhydrazide will form.
-
Filter the reaction mixture to remove the precipitate.
-
Evaporate the filtrate in vacuo to yield the crude amine.
-
Purify the product by silica gel column chromatography or crystallization.
Conclusion and Outlook
The 4,5-dichlorophthaloyl (DCPhth) group represents a significant refinement of the traditional phthaloyl protecting group. By leveraging fundamental principles of physical organic chemistry, the introduction of electron-withdrawing substituents facilitates a milder, more efficient deprotection process. Its demonstrated stability to acidic conditions and orthogonality with common urethane-based protecting groups make it a valuable tool for complex synthesis.
For researchers in carbohydrate chemistry requiring stereospecific control, or for those in medicinal chemistry needing a robust, yet gently-cleavable protecting group, DCPhth offers a compelling alternative to both its parent Phth group and other protecting groups that may not survive specific synthetic transformations. The experimental data clearly supports its use in scenarios where preserving sensitive functionalities is paramount. As synthetic targets become increasingly complex, such rationally designed, second-generation protecting groups will undoubtedly play a crucial role in enabling scientific discovery.
References
-
Shimizu, H., Ito, Y., Matsuzaki, Y., Iijima, H., & Ogawa, T. (1996). 4,5-Dichlorophthaloyl Group for Amino Protection in Carbohydrate Chemistry. Bioscience, Biotechnology, and Biochemistry, 60(1), 73-76. [Link]
-
PubMed. (1996). 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry. National Center for Biotechnology Information. [Link]
-
Shimizu, H., et al. (1996). 4,5-Dichlorophthaloyl Group for Amino Protection in Carbohydrate Chemistry. Oxford Academic. [Link]
- Moehrle, H., & Dwuletzki, H. (1985). Cleavage of phthalimides to amines.
-
Al-Warhi, T., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3550. [Link]
-
Al-Warhi, T., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. [Link]
-
Al-Warhi, T., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. PubMed. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag. (Referenced in various search snippets discussing phthalimide cleavage).
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link]
-
ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. ResearchGate. [Link]
-
Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
Cros, E., Planas, M., & Bardají, E. (2004). N‐Tetrachlorophthaloyl (TCP) Protection for Solid‐Phase Peptide Synthesis. European Journal of Organic Chemistry. [Link]
-
Ghorai, B. K., et al. (2021). Phthalimide conjugation turns the AIE-active tetraphenylethylene unit non-emissive: its use in turn-on sensing of hydrazine in solution and the solid. The Royal Society of Chemistry. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Ma, L., & Tang, X. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1639–1644. [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
PrepChem. (n.d.). Synthesis of 4,5-dichlorophthalic anhydride. PrepChem.com. [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. organic-chemistry.org. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Horii, Z., Iwata, C., & Tamura, Y. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry, 26(6), 2273–2276. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 4,5-Dichlorophthalic Anhydride. [Link]
-
ResearchGate. (n.d.). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Hasan, A., et al. (1997). Orthogonal Photolysis of Protecting Groups. PubMed. [Link]
-
Indian Journal of Chemistry. (2001). Note Protection of amino group as N-phthaly derivative using microwave irradiation. NISCAIR Online Periodicals Repository. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. totalsynthesis.com. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
- Kocienski, P. J. (2005). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups.
-
Cros, E., Planas, M., & Bardají, E. (2001). Synthesis of N α -Tetrachlorophthaloyl (TCP)-Protected Amino Acids under Microwave Irradiation (MWI). Synthesis, 2001(12), 1862-1866. [Link]
-
Baran Group, Scripps Research. (n.d.). Protecting Groups. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]
- Fraser-Reid, B., et al. (2008). N-Tetrachlorophthaloyl (TCP) for ready protection/deprotection of amino sugar glycosides. Organic & Biomolecular Chemistry.
- Distefano, M. D., et al. (2019). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry.
- Houben-Weyl. (2002). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Science of Synthesis.
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. peptide.com [peptide.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Amino Protecting Groups Stability [organic-chemistry.org]
- 17. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. nbinno.com [nbinno.com]
Dichlorinated Phthalimides: A Comparative Guide to Their Applications in Research and Development
The phthalimide scaffold, a cornerstone in medicinal and agricultural chemistry, has given rise to a multitude of derivatives with diverse biological activities. Among these, dichlorinated phthalimides have emerged as a subclass of significant interest, demonstrating potent effects across various applications. The introduction of chlorine atoms onto the phthalimide or N-phenyl ring can profoundly influence the molecule's lipophilicity, electronic properties, and steric hindrance, thereby modulating its interaction with biological targets. This guide provides an in-depth comparison of the applications of dichlorinated phthalimides, offering experimental data, mechanistic insights, and detailed protocols for researchers, scientists, and drug development professionals.
Agricultural Applications: Fungicidal and Herbicidal Properties
Dichlorinated phthalimides have a notable history in agriculture, primarily as potent fungicides. The strategic placement of chlorine atoms enhances their efficacy against a broad spectrum of fungal pathogens.
Fungicidal Activity: The Case of Captafol
A prominent, albeit now largely historical, example of a dichlorinated phthalimide fungicide is Captafol . This compound was widely used to control a majority of fungal diseases on fruits, vegetables, and ornamental plants.[1]
Mechanism of Action: Captafol's fungicidal action stems from its ability to disrupt fungal cell metabolism.[1] The chloroalkylthio group is highly reactive towards sulfhydryl groups in enzymes and other proteins within the fungal cell, leading to their inactivation and subsequent cell death.
Figure 1: Mechanism of fungicidal action of Captafol.
Comparative Performance and Limitations: Captafol was highly effective against a wide range of fungal diseases, excluding powdery mildews.[1] However, its use has been discontinued in many countries due to its high acute toxicity and concerns about its carcinogenicity.[1] This highlights a critical consideration in the development of halogenated compounds: the balance between enhanced efficacy and potential toxicity.
Alternative Fungicides: Modern alternatives to Captafol include a wide range of fungicides with different modes of action and improved safety profiles, such as strobilurins (e.g., Azoxystrobin) and triazoles (e.g., Tebuconazole). These compounds often exhibit more specific target-site activity, reducing off-target effects.
Herbicidal Activity: Targeting Protoporphyrinogen Oxidase
While less common than their fungicidal counterparts, some N-phenyl phthalimides with halogen substitutions have shown promise as herbicides. These compounds often act as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis.
A study on N-phenyl phthalimide derivatives as PPO inhibitors found that compounds with halogen substitutions on the phenyl ring exhibited significant herbicidal activity. For instance, 2-(4-bromo-2,6-difluorophenyl) isoindoline-1,3-dione displayed potent inhibition of PPO. This suggests that dichlorinated analogues could also be effective PPO inhibitors.
Experimental Protocol: Synthesis of N-Phenyl Phthalimide Derivatives
This protocol describes a general method for the synthesis of N-phenyl phthalimide derivatives, which can be adapted for dichlorinated analogues.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and the desired dichlorinated aniline (1.0-1.2 eq) in glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure N-(dichlorophenyl)phthalimide.
Medicinal Chemistry: From Enzyme Inhibition to Anticancer Potential
The structural features of dichlorinated phthalimides make them attractive candidates for drug discovery, with applications ranging from enzyme inhibition to potential anticancer and anti-inflammatory agents.
Enzyme Inhibition: α-Glucosidase Inhibitors
Certain dichlorinated phthalimides have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage blood glucose levels in diabetic patients.
A study investigating N-phenylphthalimide derivatives as α-glucosidase inhibitors found that N-(2,4-dichlorophenyl)phthalimide acts as a competitive inhibitor of yeast α-glucosidase.[2] While the study highlighted N-(2,4-dinitrophenyl)phthalimide as a more potent inhibitor (IC50: 0.158 ± 0.005 mM), the dichlorinated analogue provides a valuable lead for further optimization.[2]
Comparative Data: α-Glucosidase Inhibition
| Compound | Inhibition Type | IC50 (mM) |
| N-(2,4-dichlorophenyl)phthalimide | Competitive | Not reported |
| N-(2,4-dinitrophenyl)phthalimide | Not specified | 0.158 ± 0.005 |
| Acarbose (standard) | Competitive | - |
Table 1: Comparison of α-glucosidase inhibitory activity. Data from Pluempanupat et al., 2007.[2]
Insecticidal Activity: Targeting the Nervous System
While not a simple dichlorinated phthalimide, a study on phthalic acid diamides demonstrated the potent insecticidal activity of derivatives containing a 3,3-dichloro-2-propenyloxy group .[3] These compounds exhibited excellent larvicidal activities against Plutella xylostella.[3] This highlights the potential of incorporating dichlorinated moieties into larger molecular scaffolds to develop effective insecticides.
Experimental Protocol: Evaluation of Insecticidal Activity
A common method to assess insecticidal activity is the leaf-dip bioassay:
-
Preparation of Test Solutions: Dissolve the synthesized dichlorinated phthalimide derivatives in a suitable solvent (e.g., acetone) to prepare stock solutions. Make serial dilutions with water containing a surfactant (e.g., Triton X-100).
-
Leaf Treatment: Dip cabbage leaf discs into the test solutions for a specified time (e.g., 10-30 seconds) and allow them to air dry.
-
Insect Exposure: Place the treated leaf discs in Petri dishes lined with moist filter paper. Introduce a known number of insect larvae (e.g., third-instar larvae of Plutella xylostella) into each dish.
-
Observation: Maintain the Petri dishes under controlled conditions (temperature, humidity, and light). Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage of mortality and determine the LC50 (lethal concentration for 50% of the population) values using probit analysis.
Figure 2: Workflow for evaluating the insecticidal activity of dichlorinated phthalimides.
Future Directions and Conclusion
The inclusion of dichlorination in the phthalimide structure has demonstrated a significant impact on its biological activity, leading to potent fungicides, promising herbicidal leads, and potential therapeutic agents. The examples of Captafol, N-(2,4-dichlorophenyl)phthalimide, and dichlorinated phthalic acid diamides underscore the versatility of this chemical modification.
However, the case of Captafol also serves as a crucial reminder of the potential for increased toxicity with halogenation. Future research should focus on a balanced approach, aiming to enhance efficacy while maintaining a favorable safety profile. This can be achieved through:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the position and number of chlorine atoms to optimize activity and minimize toxicity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets to enable rational drug design.
-
Comparative Toxicological Profiling: Rigorous evaluation of the toxicological profiles of novel dichlorinated phthalimides against their non-chlorinated counterparts and existing market standards.
References
-
Captafol. Grokipedia. [Link]
-
Pluempanupat, W., Adisakwattana, S., Yibchok-Anun, S., & Chavasiri, W. (2007). Synthesis of N-phenylphthalimide derivatives as alpha-glucosidase inhibitors. Archives of Pharmacal Research, 30(12), 1501–1506. [Link]
-
Captafol (Ref: Ortho-5865). AERU - University of Hertfordshire. [Link]
-
Zhang, Z., et al. (2012). Design, Synthesis, Insecticidal Activity and Structure-Activity Relationship of 3,3-dichloro-2-propenyloxy-containing Phthalic Acid Diamide Structures. Pest Management Science, 68(8), 1155-1162. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Synthesis of N-phenylphthalimide derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, insecticidal activity and structure-activity relationship of 3,3-dichloro-2-propenyloxy-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,5-Dichlorophthalamide
For researchers and professionals in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,5-Dichlorophthalamide, a chlorinated aromatic compound. By understanding the principles behind these procedures, you can ensure the safety of your team and the protection of our environment.
Understanding the Hazard: Why Proper Disposal is Critical
This compound belongs to the family of chlorinated aromatic compounds. While specific toxicological data for this compound may be limited, the broader class of chlorinated aromatics is recognized for its potential for persistence in the environment and, in some cases, toxicity to aquatic life.[1] The precautionary principle dictates that we treat such compounds with a high degree of care. Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to environmental contamination and potential long-term ecological damage. The primary goal of the following procedures is to ensure that this compound is handled as hazardous waste and directed to a licensed and approved waste disposal facility.[2][3][4]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the correct Personal Protective Equipment (PPE). Adherence to these safety measures minimizes the risk of personal exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Chlorinated compounds can sometimes be absorbed through the skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from dust particles or splashes. |
| Lab Coat | Standard laboratory coat. | To protect street clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of fine particles of the solid compound. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This procedure applies to the pure compound, as well as any contaminated labware or solutions.
Step 1: Waste Segregation and Collection
-
Principle of Segregation: Never mix this compound waste with other waste streams unless their compatibility is certain.[5] Mixing incompatible chemicals can lead to dangerous reactions. This compound should be treated as a non-halogenated organic waste.
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing boats, pipette tips, and gloves, in a dedicated, leak-proof hazardous waste container.[6]
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, clearly labeled container. Do not mix with aqueous waste unless the solvent is miscible and it is part of a designated aqueous waste stream.
Step 2: Container Selection and Labeling
-
Container Material: Use a container made of a material compatible with chlorinated aromatic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[6] Ensure the container has a secure, tight-fitting lid to prevent spills or evaporation.
-
Labeling: Proper labeling is a critical regulatory requirement. The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) associated with the chemical (e.g., "Irritant," "Environmental Hazard").
-
The date the waste was first added to the container.
-
Step 3: Storage of Waste
-
Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7]
-
Conditions: The storage area should be cool, dry, and away from direct sunlight, heat sources, and incompatible chemicals.[6]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once your waste container is full or has reached the maximum accumulation time allowed by your institution (often 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide Information: Be prepared to provide the EHS department with all the information from your hazardous waste label.
Step 5: Decontamination of Reusable Labware
-
Triple Rinse: Thoroughly decontaminate any reusable glassware or equipment that has come into contact with this compound. A common and effective method is the triple rinse procedure.
-
Procedure:
-
Rinse the labware with a suitable organic solvent (e.g., acetone or ethanol). Collect this first rinse as hazardous waste in your designated this compound waste container.[7]
-
Repeat the rinse two more times. These subsequent rinses can often be disposed of as regular solvent waste, but confirm this with your institution's EHS guidelines.
-
After the solvent rinses, wash the labware with soap and water.
-
Step 6: Spill Management
-
Small Spills: For a small spill of solid this compound, carefully sweep it up, trying to minimize dust generation. Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into your hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency spill response procedures. Contact your EHS department immediately.
Visualizing the Disposal Workflow
To further clarify the decision-making process for handling this compound waste, the following workflow diagram is provided.
Sources
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Technical Guide: Personal Protective Equipment for Handling 4,5-Dichlorophthalamide
Hazard Identification and Risk Assessment
Based on authoritative data for its structural analogues, 4,5-Dichlorophthalamide, a solid powder, must be handled as a hazardous substance with the potential to cause significant irritation upon contact or inhalation.[2][3] The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.
Table 1: Summary of Potential Hazards Based on Analogous Compounds
| Hazard Classification | GHS Hazard Statement | Rationale & Implication |
|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation.[2][4] | Direct contact with the solid can lead to redness, itching, and inflammation. Prolonged or repeated contact may cause dermatitis. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation.[2][4][5] | Airborne dust or accidental transfer from hands can cause significant pain, redness, and potential damage to eye tissue. |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation.[2][3][5] | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. The compound targets the respiratory system.[2][3] |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed. | Ingestion can cause systemic harm. This underscores the importance of prohibiting eating or drinking in the lab and thorough handwashing. |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of specific PPE components is contingent on the operational task being performed.
Respiratory Protection
The primary inhalation hazard stems from the generation of airborne dust.
-
Primary Control: All handling of this compound powder (e.g., weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood to contain dust at the source.[1]
-
Secondary Control: When a fume hood is not feasible or during a large-scale spill cleanup, a NIOSH-approved respirator is required. A minimum of a type N95 dust mask is recommended for low-level dust exposure.[2] For situations with a higher potential for dust generation, a full-face air-purifying respirator offers superior protection.
Eye and Face Protection
Given the serious eye irritation risk, robust protection is non-negotiable.
-
Standard Operations: Wear chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3] Standard safety glasses with side shields are insufficient as they do not provide a seal against fine dust.
-
High-Risk Operations: When handling larger quantities or during procedures with a high risk of splashing, supplement goggles with a face shield that protects the entire face.[1] Ensure that eyewash stations and safety showers are immediately accessible.[3]
Hand Protection
Preventing skin contact is critical.
-
Glove Selection: Chemical-resistant nitrile or neoprene gloves are required for all handling activities.[1]
-
Glove Integrity: Before each use, visually inspect gloves for any signs of degradation or puncture. If gloves become contaminated, remove them immediately using the proper technique, wash your hands, and don a new pair.[6] For spill cleanup, double-gloving is recommended to provide an additional layer of protection.[1]
Body Protection
-
A clean, buttoned lab coat must be worn at all times to protect skin and personal clothing.[6] For tasks involving significant quantities of the material or a high potential for contamination, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[1]
Operational Plans and Protocols
The required level of PPE varies with the specific laboratory task. The following table provides a clear, activity-based guide.
Table 2: PPE Requirements by Laboratory Activity
| Activity | Required PPE | Rationale |
|---|---|---|
| Receiving & Unpacking | • Chemical-resistant gloves (Nitrile)• Chemical splash goggles | Protects against potential contamination on external packaging.[1] |
| Weighing & Aliquoting | • Chemical-resistant gloves (Nitrile)• Lab coat• Chemical splash goggles• Work inside a certified fume hood | Minimizes skin and eye contact and prevents inhalation of aerosolized powder during fine manipulation.[1] |
| Conducting Reactions | • Chemical-resistant gloves (Nitrile)• Lab coat• Chemical splash goggles• Face shield (if splash risk exists) | Provides comprehensive protection during active handling and potential for splashes.[1] |
| Spill Cleanup | • Double chemical-resistant gloves• Chemical-resistant coveralls or gown• Chemical splash goggles and face shield• N95 respirator (minimum) | Ensures maximum protection during emergency procedures where exposure levels are highest.[1] |
Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on lab coat or coveralls.
-
Put on respirator or mask (if required).
-
Put on eye and face protection (goggles/face shield).
-
Put on gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent self-contamination.
-
Remove gloves first, peeling them off without touching the outside surface with bare skin.
-
Remove the lab coat or coveralls by rolling it down and away from the body.
-
Perform hand hygiene.
-
Remove face shield and goggles from the back.
-
Remove respirator or mask from the back.
-
Perform thorough hand hygiene with soap and water.
-
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect personnel and the environment.
-
Contaminated PPE: All disposable PPE (gloves, masks, coveralls) that has come into contact with this compound must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.[7] Do not discard it in the regular trash.
-
Reusable PPE: Goggles, face shields, and any reusable equipment must be decontaminated thoroughly after use. Wash with soap and plenty of water.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in accordance with local, state, and federal regulations.[8] Collect waste in compatible, sealed containers that are clearly labeled with a hazardous waste tag.[7]
-
Empty Containers: Empty containers that held the chemical must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); this rinsate must be collected and disposed of as hazardous waste.[9]
Visualization: PPE Selection Workflow
The following diagram provides a logical workflow for selecting the appropriate level of PPE based on the planned task and engineering controls available.
Caption: PPE selection workflow for this compound.
References
-
Personal Protective Equipment | US EPA . Source: U.S. Environmental Protection Agency. [Link]
-
DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride) - ORS . Source: Office of Research Services, NIH. [Link]
-
Personal Protective Equipment (PPE) - CHEMM . Source: Chemical Hazards Emergency Medical Management. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific (2,4-Dichloro-3,5-dimethylphenol) . Source: Thermo Fisher Scientific. [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro . Source: Bernardo Ecenarro. [Link]
-
Chemical Waste Disposal Guidelines . Source: Washington University in St. Louis. [Link]
-
Hazardous Waste Disposal Guide - Northwestern University . Source: Northwestern University. [Link]
-
Transportation, Use, Handling, and Storage of Lab Chemicals - IN.gov . Source: Indiana Department of Environmental Management. [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki . Source: Sciencemadness.org. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA . Source: U.S. Environmental Protection Agency. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich . Source: ETH Zürich. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4,5-二氯邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. nswai.org [nswai.org]
- 8. ethz.ch [ethz.ch]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


